4-Chloro-6,8-dimethoxyquinoline-3-carbonitrile
Description
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Properties
IUPAC Name |
4-chloro-6,8-dimethoxyquinoline-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O2/c1-16-8-3-9-11(13)7(5-14)6-15-12(9)10(4-8)17-2/h3-4,6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAHAGCBLKSSMFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(=CN=C2C(=C1)OC)C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1017049-01-2 | |
| Record name | 4-chloro-6,8-dimethoxyquinoline-3-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
4-Chloro-6,8-dimethoxyquinoline-3-carbonitrile basic properties
An In-Depth Technical Guide to 4-Chloro-6,8-dimethoxyquinoline-3-carbonitrile: A Versatile Synthetic Scaffold
Introduction
This compound is a highly functionalized heterocyclic compound that serves as a valuable building block in medicinal and synthetic chemistry. As a member of the quinoline family—a structural motif present in numerous biologically active compounds—this molecule is of significant interest to researchers in drug development.[1][2] Its unique arrangement of substituents, including a reactive chlorine atom at the 4-position, a nitrile group, and two methoxy groups on the benzene ring, provides a versatile platform for constructing more complex molecular architectures.
While its 6,7-dimethoxy isomer has been more extensively documented as a key intermediate in the synthesis of targeted anticancer agents, the 6,8-dimethoxy scaffold offers distinct electronic and steric properties for the exploration of novel chemical space.[3] This guide provides a comprehensive technical overview of the fundamental properties, synthesis, reactivity, and potential applications of this compound, designed for researchers and scientists engaged in synthetic chemistry and drug discovery.
Physicochemical and Structural Properties
The core attributes of this compound are summarized below. These properties are essential for its handling, reaction setup, and characterization.
Data Summary
| Property | Value | Reference |
| CAS Number | 1017049-01-2 | [4] |
| Molecular Formula | C₁₂H₉ClN₂O₂ | [4] |
| Molecular Weight | 248.66 g/mol | [4] |
| Appearance | Solid (Typical) | Inferred from related compounds |
| Purity | ≥97% | [4] |
| Storage | Room Temperature, Tightly Closed, Dry | [4][5] |
Molecular Structure
The structure features a quinoline core with a chlorine atom at position 4, a cyano (nitrile) group at position 3, and two methoxy groups at positions 6 and 8. The electron-withdrawing nature of the quinoline nitrogen and the C3-nitrile group significantly influences the reactivity of the C4-chloro substituent.
Caption: Chemical structure of this compound.
Synthesis and Mechanistic Insights
The construction of the 4-chloroquinoline-3-carbonitrile core is most effectively achieved through the Vilsmeier-Haack reaction , a powerful method for the formylation and cyclization of activated aromatic systems.[6]
Synthetic Strategy
The synthesis begins with a suitably substituted acetanilide, which, for this target, is N-(2,4-dimethoxyphenyl)acetamide . The reaction proceeds in two conceptual stages: formation of the Vilsmeier reagent and the subsequent cyclization of the acetanilide.[6]
-
Vilsmeier Reagent Formation: Phosphorus oxychloride (POCl₃) reacts with an amide, typically N,N-dimethylformamide (DMF), to form a highly electrophilic chloroiminium salt (the Vilsmeier reagent).
-
Electrophilic Attack and Cyclization: The electron-rich aromatic ring of the acetanilide attacks the Vilsmeier reagent. A second formylation event, followed by intramolecular cyclization and dehydration, leads to the formation of the quinoline ring system, yielding a 2-chloro-3-formylquinoline intermediate.
-
Nitrile Formation: The 3-formyl group can be subsequently converted to the 3-carbonitrile. A common method involves reaction with an ammonia source and an oxidant, or via an oxime intermediate followed by dehydration.
Caption: Generalized workflow for the synthesis of the target compound.
Representative Experimental Protocol (Vilsmeier-Haack Cyclization)
This protocol is a generalized procedure adapted from established methods for synthesizing 2-chloro-3-formylquinolines.[7][8]
-
Reagent Preparation: In a three-necked flask under an inert atmosphere (e.g., Nitrogen or Argon), cool N,N-dimethylformamide (DMF, 3-5 equivalents) to 0-5 °C. Add phosphorus oxychloride (POCl₃, 2-3 equivalents) dropwise while maintaining the temperature. Stir the mixture for 30-60 minutes to allow for the formation of the Vilsmeier reagent.
-
Substrate Addition: Dissolve N-(2,4-dimethoxyphenyl)acetamide (1 equivalent) in a suitable solvent (e.g., DMF or acetonitrile) and add it slowly to the pre-formed Vilsmeier reagent, keeping the temperature below 10 °C.
-
Reaction: After the addition is complete, slowly warm the reaction mixture to 80-90 °C and reflux for 4-10 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Cool the mixture to room temperature and carefully pour it onto crushed ice. Neutralize the solution with a base (e.g., sodium bicarbonate or sodium hydroxide solution) until it reaches a pH of 7-8, which typically results in the precipitation of the product.
-
Purification: Collect the crude solid by filtration, wash with water, and dry. Purify the intermediate product (2-chloro-6,8-dimethoxyquinoline-3-carbaldehyde) by column chromatography or recrystallization.
-
Nitrile Conversion: The purified aldehyde is then converted to the final carbonitrile product using established methods.
Causality Note: The use of excess POCl₃ and DMF ensures the complete formation of the Vilsmeier reagent and drives the cyclization reaction. The electron-donating methoxy groups on the acetanilide ring activate it towards electrophilic attack by the Vilsmeier reagent, facilitating the reaction.
Chemical Reactivity and Synthetic Utility
The primary value of this compound in drug development lies in the high reactivity of the chlorine atom at the C4 position.
Nucleophilic Aromatic Substitution (SNAr)
The C4 position is highly activated towards Nucleophilic Aromatic Substitution (SNAr) . This is due to the strong electron-withdrawing effects of the adjacent sp²-hybridized nitrogen atom in the quinoline ring and the cyano group at C3. These features stabilize the negative charge in the Meisenheimer complex intermediate, thereby facilitating the displacement of the chloride ion.[3][9]
This facile substitution allows for the introduction of a wide variety of nucleophiles, making it a cornerstone for creating chemical libraries. Common nucleophiles include:
-
Anilines and other amines: To form 4-aminoquinoline derivatives, a scaffold found in numerous kinase inhibitors and antimalarial drugs.[9][10]
-
Alcohols/Phenols: To generate 4-alkoxy/aryloxyquinoline ethers.
-
Thiols: To produce 4-thioether analogues.
Caption: Key reactivity via Nucleophilic Aromatic Substitution (SNAr).
Spectroscopic Characterization
| Data Type | Expected Observations |
| ¹H NMR | - Two distinct singlets for the two methoxy groups (-OCH₃). - A singlet for the proton at C2. - A singlet for the proton at C5. - A singlet for the proton at C7. - Aromatic protons will appear in the δ 7.0-9.0 ppm range. |
| ¹³C NMR | - Signals for two distinct methoxy carbons (~55-60 ppm). - A signal for the nitrile carbon (~115-120 ppm). - Multiple signals in the aromatic region (100-160 ppm) for the quinoline carbons. |
| IR (cm⁻¹) | - A sharp, strong peak for the C≡N stretch (~2220-2240 cm⁻¹). - Peaks for C=C and C=N stretching in the aromatic region (~1500-1650 cm⁻¹). - Peaks for C-O stretching of the methoxy groups (~1020-1250 cm⁻¹). |
| MS (ESI) | - Expected [M+H]⁺ peak at m/z ≈ 249.04. |
Safety, Handling, and Storage
As a chlorinated, nitrogen-containing heterocyclic compound, this compound requires careful handling in a laboratory setting.
-
Hazard Profile: Based on related compounds, it may be harmful if swallowed, and cause skin and eye irritation.[11]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[12]
-
Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[13] Avoid generating dust.
-
Storage: Store in a tightly sealed container in a cool, dry place.[5] The supplier recommends storage at room temperature.[4]
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[13]
Conclusion
This compound stands out as a promising and versatile intermediate for synthetic and medicinal chemistry. Although less explored than its 6,7-dimethoxy isomer, its true value is realized through the strategic reactivity of its C4-chloro group. The facile displacement of this group via nucleophilic aromatic substitution provides a direct and efficient route to a diverse array of novel quinoline derivatives. This capability allows researchers to systematically modify the scaffold and explore structure-activity relationships, making it an indispensable tool in the quest for new therapeutic agents targeting a range of diseases. This guide provides the foundational knowledge for scientists to confidently incorporate this valuable building block into their research and development programs.
References
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- ChemicalBook. (n.d.). 4-CHLORO-6,7-DIMETHOXY-QUINOLINE-3-CARBONITRILE.
- CymitQuimica. (n.d.). 4-Chloro-6,7-dimethoxy-quinoline-3-carbonitrile.
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- Google Patents. (n.d.). CN1749250A - Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline.
- Google Patents. (n.d.). CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline.
- Wu, M. (2011). 4-Chloro-6,7-dimethoxyquinoline. Acta Crystallographica Section E: Crystallographic Communications.
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An In-Depth Technical Guide to 4-Chloro-6,8-dimethoxyquinoline-3-carbonitrile: A Versatile Scaffold in Modern Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinoline Core in Drug Discovery
The quinoline scaffold is a privileged heterocyclic motif that forms the structural core of numerous natural products and synthetic pharmaceuticals.[1][2] Its versatile chemical nature allows for extensive functionalization, leading to a broad spectrum of biological activities, including anticancer, antimicrobial, anticonvulsant, and anti-inflammatory properties.[3][4][5] Within this important class of compounds, 4-Chloro-6,8-dimethoxyquinoline-3-carbonitrile stands out as a key building block, particularly in the development of targeted therapies. This technical guide provides a comprehensive overview of its chemical properties, a plausible synthesis pathway based on established methodologies, expected spectral characteristics, and its significant role as an intermediate in medicinal chemistry.
Physicochemical Properties and Safety Data
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development. The key properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 1017049-01-2 | [6] |
| Molecular Formula | C₁₂H₉ClN₂O₂ | [6][7] |
| Molecular Weight | 248.67 g/mol | [7] |
| Appearance | Solid (form may vary) | [8] |
| Purity | Typically ≥95-97% for research use | [7][8] |
| Storage | Room temperature | [7] |
Safety and Handling:
This compound should be handled with care in a well-ventilated laboratory environment, preferably within a chemical fume hood.[9] To the best of our current knowledge, the toxicological properties of this compound have not been fully investigated.[9] Therefore, standard safety precautions for handling chemical reagents are mandatory. This includes wearing appropriate personal protective equipment (PPE) such as safety goggles, chemical-resistant gloves, and a lab coat.[9][10] In case of accidental contact with skin, the affected area should be washed immediately with plenty of water.[9] For spills, it is recommended to use an absorbent material like sand or vermiculite for containment and disposal.[10]
Proposed Synthesis Pathway
Diagram of the Proposed Synthesis Workflow
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Proposed)
Step 1: Synthesis of 2-Chloro-4,6-dimethoxyquinoline-3-carbaldehyde via Vilsmeier-Haack Reaction
-
Reagent Preparation: In a three-necked round-bottom flask equipped with a dropping funnel and a magnetic stirrer, cooldimethylformamide (DMF) to 0-5 °C. Slowly add phosphorus oxychloride (POCl₃) dropwise while maintaining the temperature.[12]
-
Reaction: To the prepared Vilsmeier reagent, add 2,4-dimethoxyacetanilide portion-wise.[12]
-
Cyclization: After the addition is complete, heat the reaction mixture to reflux (approximately 90 °C) for several hours, monitoring the progress by thin-layer chromatography (TLC).[12]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.[12]
-
Isolation: The resulting precipitate is collected by filtration, washed thoroughly with water, and dried to yield 2-chloro-4,6-dimethoxyquinoline-3-carbaldehyde.
Step 2: Formation of the Aldoxime
-
Reaction Setup: Dissolve the 2-chloro-4,6-dimethoxyquinoline-3-carbaldehyde from the previous step in a suitable solvent such as ethanol.
-
Oximation: Add hydroxylamine hydrochloride and a base (e.g., sodium acetate) to the solution and stir at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Isolation: The product, the corresponding aldoxime, can be isolated by precipitation upon addition of water, followed by filtration and drying.
Step 3: Dehydration to this compound
-
Dehydration: The aldoxime is then treated with a dehydrating agent, such as acetic anhydride or thionyl chloride, to convert the oxime functional group into a nitrile.
-
Reaction Conditions: The reaction is typically carried out with heating, and the progress is monitored by TLC.
-
Purification: After completion, the reaction mixture is worked up, and the crude product is purified by recrystallization from a suitable solvent or by column chromatography to afford the final product, this compound.
Spectroscopic Characterization (Predicted)
While specific spectral data for this compound is not widely published, we can predict the expected key spectral features based on the analysis of its structural analogues, such as 6,8-dimethoxyquinoline.[2]
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons and the methoxy groups.
-
Aromatic Protons: Signals in the aromatic region (δ 7.0-9.0 ppm) corresponding to the protons on the quinoline ring system. The specific chemical shifts and coupling patterns will depend on the substitution pattern.
-
Methoxy Protons: Two sharp singlets are expected for the two non-equivalent methoxy groups (at C6 and C8), likely in the range of δ 3.8-4.0 ppm.[2]
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information on all the carbon atoms in the molecule.
-
Aromatic and Heterocyclic Carbons: A series of signals in the downfield region (δ 100-160 ppm) corresponding to the carbon atoms of the quinoline ring.[2]
-
Nitrile Carbon: A characteristic signal for the nitrile carbon (C≡N) is expected in the range of δ 115-120 ppm.
-
Methoxy Carbons: Two signals for the methoxy group carbons are anticipated around δ 55-60 ppm.[2]
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will show characteristic absorption bands for the key functional groups.
-
C≡N Stretch: A sharp, medium-intensity absorption band around 2220-2240 cm⁻¹ is characteristic of the nitrile group.
-
C-O Stretch: Strong absorption bands corresponding to the C-O stretching of the methoxy groups will be present, typically in the 1200-1300 cm⁻¹ region.
-
Aromatic C=C and C=N Stretches: Multiple bands in the 1400-1600 cm⁻¹ region are indicative of the aromatic quinoline ring system.
-
C-Cl Stretch: A weaker absorption in the fingerprint region (below 800 cm⁻¹) may be attributed to the C-Cl bond.[9]
Mass Spectrometry (Predicted)
Mass spectrometry will confirm the molecular weight and provide insights into the fragmentation pattern.
-
Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (248.67 g/mol ). Due to the presence of chlorine, an isotopic peak (M+2) at approximately one-third the intensity of the M⁺ peak is expected.[1]
-
Fragmentation: Common fragmentation pathways for quinolines may involve the loss of small molecules like HCN or radicals from the substituents.[1]
Applications in Drug Discovery and Development
This compound is a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications. The presence of the chloro, methoxy, and nitrile groups provides multiple reaction sites for further chemical modifications.
Intermediate for Kinase Inhibitors
The primary application of chloroquinoline derivatives, including those with a 3-carbonitrile substitution, is in the synthesis of kinase inhibitors for cancer therapy.[1] The 4-chloro position is particularly reactive towards nucleophilic substitution, allowing for the introduction of various amine-containing side chains. This is a key step in the synthesis of many anilino-quinoline type kinase inhibitors that target signaling pathways involved in tumor growth and proliferation, such as the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) pathways.
Signaling Pathway of Kinase Inhibition
Caption: Role of quinoline-based inhibitors in blocking kinase signaling pathways.
Scaffold for Antimicrobial and Antiviral Agents
The quinoline ring system is also a well-known pharmacophore in the development of antimicrobial and antiviral drugs. The nitrile group and the reactive chlorine atom on the this compound backbone can be utilized to synthesize a library of novel compounds for screening against various pathogens.
Conclusion
This compound is a strategically important chemical entity with significant potential in the field of medicinal chemistry. While detailed experimental data for this specific compound is not extensively documented in publicly accessible literature, its structural features and the well-understood chemistry of the quinoline scaffold allow for the confident prediction of its properties and a logical synthetic approach. Its role as a versatile intermediate for the synthesis of potent kinase inhibitors underscores its value to researchers and professionals in the ongoing quest for novel and effective therapeutic agents. This guide serves as a foundational resource to stimulate and support further investigation and application of this promising molecule.
References
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Biological activities of quinoline derivatives. PubMed. [Link]
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Supplementary Materials (Spectral Data and NMR Spectra of Compounds). ResearchGate. [Link]
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The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. ResearchGate. [Link]
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From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry. [Link]
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Different biological activities of quinoline. Preprints.org. [Link]
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Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents. PubMed. [Link]
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Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. PMC. [Link]
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(PDF) Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. ResearchGate. [Link]
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Evaluation of Novel 2-Chloro Quinoline-3-Carbaldehyde derivatives. International Journal of Chemical Studies. [Link]
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Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers. [Link]
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SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]
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Mid-IR Spectra of Quinoline and Phenanthridine in H₂O and Ar. NASA. [Link]
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4-Chloro-6,8-dimethoxyquinoline-3-carbonitrile molecular weight
An In-Depth Technical Guide to 4-Chloro-6,8-dimethoxyquinoline-3-carbonitrile: Properties, Characterization, and Synthetic Utility
Abstract
This compound is a highly functionalized heterocyclic compound that serves as a critical building block in synthetic and medicinal chemistry. Its quinoline core, substituted with a reactive chlorine atom and electronically-modulating functional groups, makes it a valuable precursor for the development of novel molecules with potential biological activity. This guide provides a comprehensive overview of its core physicochemical properties, with a primary focus on its molecular weight, and details a self-validating experimental workflow for its characterization and application in synthetic protocols. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this compound in their research endeavors.
Part 1: Core Physicochemical Properties and Structural Analysis
The foundation of any synthetic protocol is a thorough understanding of the starting materials. This compound is a solid organic compound whose identity and utility are defined by its precise molecular structure and weight.
Key Identifiers and Properties
A summary of the essential quantitative data for this compound is presented below. This data is crucial for calculating molar equivalents in reaction planning, interpreting analytical results, and ensuring proper handling and storage.
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| Molecular Weight | 248.66 g/mol | [1][2][3] |
| Molecular Formula | C₁₂H₉ClN₂O₂ | [1][2][3][4] |
| CAS Number | 1017049-01-2 | [2][3][4] |
| Typical Purity | ≥97% | [2] |
| Physical Form | Solid | N/A |
| Storage | Room temperature | [2][4] |
Structural Rationale for Reactivity
The utility of this compound as a synthetic intermediate is a direct consequence of its specific arrangement of functional groups:
-
Quinoline Core: This bicyclic aromatic system is a well-established "privileged scaffold" in medicinal chemistry, forming the basis of numerous therapeutic agents.[5]
-
4-Chloro Group: Positioned on the pyridine ring of the quinoline, this chlorine atom is an excellent leaving group. It is the primary site of reactivity, enabling facile nucleophilic aromatic substitution (SNAr) reactions to introduce a wide variety of new functional moieties.
-
3-Carbonitrile (Cyano) Group: This potent electron-withdrawing group is critical. It significantly activates the C4 position towards nucleophilic attack by stabilizing the intermediate Meisenheimer complex, thereby facilitating the SNAr reaction. It can also be further transformed into other functional groups, such as amides or carboxylic acids, if desired.
-
6,8-Dimethoxy Groups: Located on the benzene ring, these electron-donating methoxy groups modulate the overall electronic profile and lipophilicity of the molecule. This is a key feature for tuning the solubility and potential biological interactions of any derivative compounds. Their placement influences the molecule's interaction with biological targets and its pharmacokinetic properties.
Part 2: Experimental Workflow: From Verification to Application
A robust experimental design ensures reproducibility and confidence in results. The following section outlines a comprehensive workflow for the verification and synthetic application of this compound. This protocol is designed as a self-validating system, where each step confirms the integrity of the material before proceeding to the next.
Workflow Visualization
The diagram below illustrates the logical flow of operations, from initial material assessment to the synthesis and confirmation of a new chemical entity.
Caption: Experimental workflow for validation and synthetic use of the title compound.
Protocol 1: Molecular Weight Confirmation via Mass Spectrometry
Rationale: This protocol validates the molecular identity of the starting material, which is the most critical first step. Electrospray Ionization (ESI) is a soft ionization technique that minimizes fragmentation, allowing for the clear observation of the protonated molecular ion.
Methodology:
-
Sample Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a high-purity solvent (e.g., acetonitrile or methanol) to create a 1 mg/mL stock solution.
-
Dilution: Create a working solution by diluting the stock solution 1:1000 in 50:50 acetonitrile:water containing 0.1% formic acid. The formic acid aids in protonation, enhancing the signal for positive ion mode detection.
-
Instrumentation Setup:
-
Instrument: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization Mode: ESI, Positive.
-
Mass Range: Scan from m/z 100 to 500.
-
Capillary Voltage: ~3.5 kV.
-
Source Temperature: ~120 °C.
-
-
Analysis: Infuse the working solution into the mass spectrometer at a flow rate of 5-10 µL/min.
-
Data Interpretation:
-
The theoretical molecular weight is 248.66 g/mol .
-
The expected primary ion is the protonated molecule, [M+H]⁺.
-
Expected Result: A prominent peak should be observed at m/z 249.67 (C₁₂H₁₀ClN₂O₂⁺). The isotopic pattern characteristic of a single chlorine atom (an M+2 peak approximately one-third the height of the M peak) should also be visible, providing definitive confirmation.
-
Protocol 2: Application in Nucleophilic Aromatic Substitution (SNAr)
Rationale: This protocol demonstrates the primary utility of the compound as a synthetic precursor. Aniline is used as a representative nucleophile. The choice of a polar aprotic solvent (DMSO) facilitates the charged intermediate, and a non-nucleophilic base (DIPEA) is used to scavenge the HCl byproduct without competing in the reaction.
Methodology:
-
Reaction Assembly: To a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen), add this compound (1.0 eq, e.g., 248.7 mg).
-
Reagent Addition: Add anhydrous dimethyl sulfoxide (DMSO, ~5 mL). Stir until dissolved. Add aniline (1.1 eq) followed by N,N-Diisopropylethylamine (DIPEA, 2.0 eq).
-
Heating and Monitoring: Heat the reaction mixture to 100-120 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS every 1-2 hours until the starting material is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water (~50 mL) and ethyl acetate (~50 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the resulting crude solid via flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to isolate the pure product: 4-(phenylamino)-6,8-dimethoxyquinoline-3-carbonitrile.
-
Final Characterization: Confirm the structure, identity, and purity of the final product using NMR (¹H and ¹³C), high-resolution mass spectrometry (HRMS), and HPLC, as outlined in Phase 3 of the workflow diagram. The expected molecular weight of the product would be 305.34 g/mol , with an expected [M+H]⁺ peak at m/z 306.35.
Conclusion
This compound, with a precise molecular weight of 248.66 g/mol , is a strategically designed chemical intermediate.[1][2][3] Its value to the scientific community lies in the predictable reactivity of its 4-chloro position, which, when coupled with the modulating effects of its other substituents, provides a reliable entry point into novel chemical space. The robust characterization and synthetic protocols detailed herein provide a framework for researchers to confidently employ this compound in the pursuit of new therapeutic agents and other advanced materials.
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4-Chloro-6,8-dimethoxyquinoline-3-carbonitrile formula C₁₂H₉ClN₂O₂
An In-Depth Technical Guide to 4-Chloro-6,8-dimethoxyquinoline-3-carbonitrile
Executive Summary
This compound is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its molecular architecture, featuring a quinoline core, is a privileged scaffold found in numerous biologically active agents. The strategic placement of a chloro group at the 4-position, a nitrile group at the 3-position, and two methoxy groups at the 6- and 8-positions imparts a unique combination of reactivity and physicochemical properties. The electron-withdrawing nature of the quinoline nitrogen and the cyano group makes the C4-position exceptionally susceptible to nucleophilic aromatic substitution (SNAr), rendering this molecule a versatile intermediate for the synthesis of diverse compound libraries. This guide provides a comprehensive analysis of its synthesis, chemical properties, reactivity, and applications, with a focus on its role as a pivotal building block for developing novel therapeutic agents.
Introduction: The Quinoline Scaffold in Modern Drug Discovery
The quinoline ring system is a cornerstone of heterocyclic chemistry and a recurring motif in a vast array of natural products and synthetic pharmaceuticals.[1][2] Its derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[3][4] The compound this compound (C₁₂H₉ClN₂O₂) emerges as a particularly valuable synthetic intermediate. Its key structural features are:
-
The C4-Chloro Group: This is not merely a substituent but a highly reactive leaving group, activated for nucleophilic displacement. This feature is the primary driver of the compound's utility in combinatorial chemistry.
-
The C3-Nitrile Group: This strong electron-withdrawing group further enhances the electrophilicity of the C4-position, facilitating SNAr reactions. It also serves as a potential handle for further chemical transformations.
-
The C6 and C8-Methoxy Groups: These electron-donating groups influence the overall electron density of the benzene portion of the quinoline ring, which can modulate the molecule's pharmacokinetic properties and binding interactions with biological targets.
This guide will elucidate the chemical principles that make this molecule a powerful tool for researchers, scientists, and drug development professionals.
Physicochemical & Spectroscopic Profile
The fundamental properties of this compound are summarized below. These data are essential for its identification, handling, and use in synthetic applications.
| Property | Value | Source(s) |
| CAS Number | 1017049-01-2 | [5][6] |
| Molecular Formula | C₁₂H₉ClN₂O₂ | [5][6][7] |
| Molecular Weight | 248.66 g/mol | [5][6] |
| Appearance | Solid (Typical) | [8] |
| Purity | ≥97% (Typical Commercial Grade) | [6] |
| Storage | Room temperature, in a dry, well-ventilated place. | [6][9] |
| SMILES | COC1=CC2=C(C(=CN=C2C(=C1)OC)C#N)Cl | [7] |
| InChIKey | MAHAGCBLKSSMFB-UHFFFAOYSA-N | [7] |
Note: Spectroscopic data like NMR and IR are typically determined experimentally for specific batches. Predicted values can be calculated using computational chemistry tools.
Synthesis and Mechanistic Considerations
The synthesis of substituted quinolines can be achieved through various classical methods, such as the Combes, Doebner-von Miller, or Skraup syntheses.[1][2] For a highly substituted pattern like that in this compound, a multi-step approach starting from a suitably substituted aniline is generally required. A plausible synthetic strategy involves the construction of the corresponding 4-hydroxyquinoline intermediate, followed by a chlorination step.
A general pathway for related compounds often involves the cyclization of an N-aryl-β-enaminone, which can be prepared from a substituted aniline and a β-ketoester or equivalent. The subsequent chlorination of the resulting 4-hydroxyquinoline is a standard transformation.
Conceptual Synthesis Workflow
Caption: Conceptual workflow for the synthesis of the target compound.
Causality in Reagent Selection:
-
Cyclization Catalyst: Acid catalysts like polyphosphoric acid (PPA) or sulfuric acid are often used to promote the intramolecular electrophilic aromatic substitution required for ring closure.[10]
-
Chlorinating Agent: Phosphorus oxychloride (POCl₃) is a common and effective reagent for converting 4-hydroxyquinolines (which exist in tautomeric equilibrium with 4-quinolones) into 4-chloroquinolines.[10][11] The mechanism involves the formation of a phosphate ester intermediate, which is then displaced by a chloride ion.
Chemical Reactivity: The Power of Nucleophilic Aromatic Substitution (SNAr)
The primary value of this compound in drug development lies in the high reactivity of the C4-chloro substituent towards nucleophiles. This reactivity is a direct consequence of the electronic properties of the quinoline ring system.
Mechanistic Insight: The reaction proceeds via a two-step addition-elimination mechanism, known as the SNAr pathway.[12][13]
-
Addition: A nucleophile attacks the electrophilic carbon atom at the C4 position, breaking the aromaticity of the pyridine ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
-
Elimination: The aromaticity is restored by the departure of the chloride leaving group.
The stability of the Meisenheimer complex is key. The negative charge is delocalized onto the electronegative nitrogen atom of the quinoline ring and the cyano group at C3, which significantly lowers the activation energy for the reaction compared to a simple chlorobenzene derivative.[14][15]
SNAr Mechanism on the Quinoline Core
Caption: The addition-elimination mechanism of SNAr reactions.
This reactivity allows for the facile introduction of a wide variety of functional groups by reacting the parent compound with different nucleophiles, such as:
-
Amines (R-NH₂): To generate 4-aminoquinoline derivatives, a scaffold present in many kinase inhibitors and antimalarial drugs.
-
Alcohols/Phenols (R-OH): To create 4-alkoxy/aryloxyquinolines.
-
Thiols (R-SH): To produce 4-thioether derivatives.
Applications in Drug Discovery
This compound is not an end-product drug but a crucial "building block" or "scaffold." Its utility is realized in the construction of more complex molecules designed to interact with specific biological targets.
Role as a Key Intermediate:
-
Kinase Inhibitors: The 4-aminoquinoline core is a well-established pharmacophore for targeting protein kinases, which are critical regulators of cell signaling and are often dysregulated in cancer. By reacting the title compound with various anilines or other amines, medicinal chemists can rapidly generate libraries of potential kinase inhibitors for screening.
-
Antimicrobial/Antiviral Agents: The quinoline scaffold is known for its antimicrobial properties.[3] Derivatization of this compound could lead to new agents that inhibit microbial or viral replication enzymes. The compound has been used as a precursor for synthesizing quinoline compounds with potential biological activity for research into antimicrobial and antiviral drugs.[16]
-
DNA Intercalating Agents: The planar quinoline ring system is suitable for intercalation into DNA, a mechanism of action for some anticancer drugs.[4]
Drug Discovery & Library Synthesis Workflow
Caption: Use of the core scaffold in a typical drug discovery workflow.
Experimental Protocols
The following protocols are representative examples for the synthesis and derivatization of related quinoline compounds and should be adapted and optimized based on laboratory conditions and specific substrates. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Protocol 6.1: Synthesis of a 4-Anilinoquinoline-3-carbonitrile Derivative (General Procedure)
This protocol describes a typical nucleophilic aromatic substitution using an aniline derivative.
Materials:
-
4-Chloro-6,7-dimethoxy-quinoline-3-carbonitrile (1.0 equivalent) (Note: This is an analog, but the procedure is directly applicable)
-
Substituted Aniline (1.1–1.5 equivalents)
-
Isopropanol or N,N-dimethylformamide (DMF)
-
Standard laboratory glassware
-
Heating mantle and magnetic stirrer
-
Thin-Layer Chromatography (TLC) apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 4-chloro-6,7-dimethoxy-quinoline-3-carbonitrile (1.0 eq) and the chosen substituted aniline (1.2 eq).[14]
-
Solvent Addition: Add a suitable solvent, such as isopropanol, to dissolve the reactants.[14]
-
Heating: Heat the mixture to reflux (the boiling point of the solvent) with vigorous stirring.[17]
-
Reaction Monitoring: Monitor the progress of the reaction periodically using Thin Layer Chromatography (TLC). The disappearance of the starting chloroquinoline spot indicates reaction completion. This typically takes several hours.[14][17]
-
Workup and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a solid product precipitates, collect it by vacuum filtration. Wash the solid with cold isopropanol to remove residual impurities.[14]
-
If no precipitate forms, remove the solvent under reduced pressure using a rotary evaporator.[14]
-
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to obtain the pure 4-anilinoquinoline derivative.[14]
Safety and Handling
While a specific safety data sheet (SDS) for this compound should always be consulted, general precautions for handling chlorinated heterocyclic compounds and nitriles apply.
-
Personal Protective Equipment (PPE): Wear chemical safety goggles, a lab coat, and impervious gloves.[18][19][20]
-
Handling: Handle in a chemical fume hood to avoid inhalation of dust or vapors.[18] Avoid contact with skin and eyes.[19] Wash hands thoroughly after handling.[18]
-
Fire Safety: In case of fire, use water spray, carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam.[18] Hazardous combustion products may include carbon oxides, nitrogen oxides (NOx), and hydrogen chloride gas.[18]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains.
Conclusion and Future Outlook
This compound stands out as a high-value, versatile intermediate in the field of medicinal chemistry. Its utility is firmly rooted in the predictable and efficient reactivity of its C4-chloro group via nucleophilic aromatic substitution. This allows for the systematic and rapid generation of novel molecular entities based on the privileged quinoline scaffold. Future research will likely continue to leverage this building block to explore new chemical space in the search for potent and selective modulators of various biological targets, from protein kinases in oncology to essential enzymes in infectious diseases. The continued development of innovative synthetic methodologies will further expand the accessibility and diversity of derivatives that can be generated from this important precursor.
References
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- PubMed. (2019). Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents.
- ResearchGate. (n.d.).
- CymitQuimica. (n.d.). 4-Chloro-6,7-dimethoxy-quinoline-3-carbonitrile.
- PubChem. (n.d.). 4-Chloro-8-methoxy-6-nitroquinoline-3-carbonitrile.
- PubChem. (n.d.). 4-Chloro-7-hydroxy-6-methoxyquinoline-3-carbonitrile.
- Thermo Fisher Scientific. (2010). Safety Data Sheet for 2-Chloro-4,6-dimethoxy-1,3,5-triazine.
- Fisher Scientific. (2008).
- TCI Chemicals. (2025).
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- Glentham Life Sciences. (n.d.). 4-chloro-6, 8-dimethoxyquinoline-3-carbonitrile, min 97%.
- Echemi. (n.d.).
- Benchchem. (n.d.). 4-Chloro-6,7-dimethoxy-quinoline-3-carbonitrile.
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- PubMed. (2020).
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- National Institutes of Health. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis.
- National Institutes of Health. (n.d.). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors.
- Indian Journal of Biochemistry and Biophysics. (2025). Spectroscopic study, Quantum Chemical Investigations, In silico and Drug Likeness of 4-Chloro-6,7-dimethoxyquinazoline.
- Master Organic Chemistry. (2011).
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- Khan Academy. (n.d.). Nucleophilic substitution reactions (video).
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An In-Depth Technical Guide to the Putative Mechanism of Action of 4-Chloro-6,8-dimethoxyquinoline-3-carbonitrile
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delineates the putative mechanism of action of 4-Chloro-6,8-dimethoxyquinoline-3-carbonitrile, a heterocyclic compound of interest in medicinal chemistry. In the absence of direct experimental data for this specific isomer, this guide synthesizes evidence from its closely related and well-studied analogue, 4-chloro-6,7-dimethoxyquinoline-3-carbonitrile, and the broader class of 4-anilinoquinoline-3-carbonitrile derivatives. The core hypothesis is that this compound functions as a versatile chemical scaffold, which, upon derivatization, yields potent inhibitors of receptor tyrosine kinases (RTKs). This guide will explore the transformation of this scaffold into biologically active agents, their mode of kinase inhibition, and the downstream cellular consequences. Furthermore, it will provide detailed experimental protocols for the validation of these mechanisms, ensuring a self-validating system of inquiry for researchers in the field.
Introduction: The Quinoline-3-Carbonitrile Scaffold
Quinoline and its derivatives are recognized as privileged scaffolds in drug discovery, forming the core of numerous therapeutic agents with a wide range of biological activities. The subject of this guide, this compound, belongs to the quinoline-3-carbonitrile subclass. While this specific compound is commercially available, literature detailing its direct biological activity or mechanism of action is scarce.
However, its structural isomer, 4-chloro-6,7-dimethoxyquinoline-3-carbonitrile, is a well-documented and critical intermediate in the synthesis of a class of potent anticancer agents known as 4-anilinoquinoline-3-carbonitriles.[1] These derivatives have demonstrated significant efficacy as inhibitors of several receptor tyrosine kinases implicated in oncogenesis. Given the high degree of structural similarity, it is scientifically plausible to posit that this compound shares this potential as a precursor to kinase inhibitors, and its derivatives would likely exhibit a comparable mechanism of action.
This guide will, therefore, proceed on this well-founded inference, providing a comprehensive overview of the journey from this chemical scaffold to a biologically active inhibitor and the molecular interactions that underpin its therapeutic potential.
From Scaffold to Active Inhibitor: The Critical Role of the Anilino Group
The 4-chloro substituent on the quinoline ring is a key reactive site. Through nucleophilic substitution, the chlorine atom can be displaced by various anilines to generate a library of 4-anilinoquinoline-3-carbonitrile derivatives. This transformation is pivotal, as the aniline moiety is crucial for high-affinity binding to the ATP-binding pocket of protein kinases.
General Synthesis of 4-Anilinoquinoline-3-carbonitrile Derivatives
The synthesis is typically a one-step process involving the condensation of the 4-chloroquinoline-3-carbonitrile core with a substituted aniline.
Putative Mechanism of Action: Inhibition of Receptor Tyrosine Kinases
The primary proposed mechanism of action for derivatives of this compound is the inhibition of receptor tyrosine kinases (RTKs). RTKs are a family of cell surface receptors that play a critical role in regulating cellular processes such as growth, differentiation, and metabolism. Dysregulation of RTK signaling is a common hallmark of various cancers.
ATP-Competitive Inhibition
Derivatives of the 4-anilinoquinoline-3-carbonitrile scaffold act as ATP-competitive inhibitors.[2] They achieve this by binding to the ATP-binding pocket within the kinase domain of the RTK. The quinoline core mimics the adenine ring of ATP, while the aniline substituent projects into a hydrophobic pocket, providing additional binding affinity and selectivity. The cyano group at the 3-position is thought to form a hydrogen bond with a conserved threonine residue in the kinase hinge region, further stabilizing the interaction.[1]
By occupying the ATP-binding site, these inhibitors prevent the phosphorylation and subsequent activation of the kinase, thereby blocking downstream signaling cascades that promote cell proliferation and survival.
Key RTK Targets
Based on studies of derivatives of the 6,7-dimethoxy isomer, several key RTKs are likely targets:
-
Epidermal Growth Factor Receptor (EGFR): Overexpression or mutation of EGFR is common in many cancers, including non-small cell lung cancer and glioblastoma. 4-Anilinoquinoline-3-carbonitriles have been shown to be potent inhibitors of EGFR kinase activity.[3][4]
-
Human Epidermal Growth Factor Receptor 2 (HER2): HER2 is another member of the EGFR family that is overexpressed in a significant portion of breast cancers. Dual inhibition of EGFR and HER2 is a validated therapeutic strategy, and several 4-anilinoquinoline-3-carbonitrile derivatives have demonstrated this dual activity.[5][6]
-
c-Met: The c-Met receptor, when activated by its ligand, hepatocyte growth factor (HGF), is involved in tumor growth, invasion, and metastasis. Novel 6,7-dimethoxy-4-anilinoquinolines have been synthesized and identified as potent inhibitors of c-Met.[7][8]
Quantitative Data on Biological Activity
The following table summarizes the in vitro inhibitory activity (IC50 values) of representative 4-anilinoquinoline-3-carbonitrile derivatives against various cancer cell lines. Lower IC50 values indicate greater potency.
| Compound ID | Target Cell Line | IC50 (µM) | Primary Target(s) | Reference |
| 6d | SK-BR-3 (Breast Cancer) | 1.930 | EGFR/HER2 | [5] |
| 6d | A431 (Skin Cancer) | 1.893 | EGFR/HER2 | [5] |
| 12n | A549 (Lung Cancer) | Low µM | c-Met | [7][8] |
| 12n | MCF-7 (Breast Cancer) | Low µM | c-Met | [7][8] |
| 12n | MKN-45 (Gastric Cancer) | Low µM | c-Met | [7][8] |
| 2b | LoVo (Colon Cancer) | <0.01 | MEK1 | [2] |
*Exact values for A549, MCF-7, and MKN-45 were not specified in the abstract but were described as "low micromolar concentration."[7][8]
Alternative Putative Mechanism: DNA Gyrase Inhibition
While kinase inhibition is the most probable mechanism of action for derivatives of this scaffold, it is worth noting that other quinoline derivatives have been shown to exert their biological effects through different mechanisms. Notably, some novel quinoline derivatives have demonstrated potent antibacterial activity by inhibiting DNA gyrase, a type II topoisomerase essential for bacterial DNA replication.[9][10]
This mechanism involves binding to the enzyme-DNA complex and preventing the re-ligation of cleaved DNA strands. While less likely for the 4-anilino-3-carbonitrile series, which are optimized for kinase binding, this remains a theoretical possibility and highlights the versatility of the quinoline scaffold.
Experimental Protocols for Mechanistic Validation
To experimentally validate the putative mechanism of action of derivatives of this compound, a series of in vitro and cell-based assays are required.
Tyrosine Kinase Inhibition Assay (ELISA-based)
This assay measures the ability of a compound to inhibit the autophosphorylation of a specific tyrosine kinase.
Protocol:
-
Plate Coating: Coat a 96-well microplate with a purified recombinant tyrosine kinase (e.g., EGFR, HER2).
-
Compound Incubation: Add the test compound at various concentrations to the wells and incubate.
-
Initiation of Kinase Reaction: Add ATP to initiate the autophosphorylation reaction and incubate at 37°C.
-
Detection: Wash the plate and add a primary antibody that specifically recognizes the phosphorylated form of the kinase.
-
Secondary Antibody and Substrate: Add a horseradish peroxidase (HRP)-conjugated secondary antibody, followed by a colorimetric or chemiluminescent substrate.
-
Data Analysis: Measure the absorbance or luminescence and calculate the IC50 value of the compound.
Cell Proliferation Assay (MTT Assay)
This assay determines the effect of a compound on the viability and proliferation of cancer cell lines.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., A431, SK-BR-3) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Data Analysis: Measure the absorbance at 570 nm and calculate the concentration of the compound that inhibits cell growth by 50% (GI50).
Conclusion
While direct experimental evidence for the mechanism of action of this compound is currently unavailable, a strong body of evidence from its structural analogues points towards its role as a valuable scaffold for the development of potent receptor tyrosine kinase inhibitors. The derivatization of this core at the 4-position with various anilines is a proven strategy for generating compounds that can effectively inhibit key oncogenic signaling pathways. The experimental protocols outlined in this guide provide a clear path for researchers to synthesize and validate the biological activity of novel derivatives of this promising scaffold. Future studies are warranted to confirm the kinase inhibitory potential of 4-anilino derivatives of the 6,8-dimethoxy isomer and to explore their therapeutic efficacy.
References
-
Design, synthesis and anticancer evaluation of new 4-anilinoquinoline-3-carbonitrile derivatives as dual EGFR/HER2 inhibitors and apoptosis inducers. Bioorganic Chemistry. [Link]
-
Synthesis and Structure−Activity Relationships of 6,7-Disubstituted 4-Anilinoquinoline-3-carbonitriles. The Design of an Orally Active, Irreversible Inhibitor of the Tyrosine Kinase Activity of the Epidermal Growth Factor Receptor (EGFR) and the Human Epidermal Growth Factor Receptor-2 (HER-2). Journal of Medicinal Chemistry. [Link]
-
Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. The design of an orally active, irreversible inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor-2 (HER-2). Journal of Medicinal Chemistry. [Link]
-
Syntheses and EGFR and HER-2 Kinase Inhibitory Activities of 4-anilinoquinoline-3-carbonitriles: Analogues of Three Important 4-anilinoquinazolines Currently Undergoing Clinical Evaluation as Therapeutic Antitumor Agents. Bioorganic & Medicinal Chemistry Letters. [Link]
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Screening assays for tyrosine kinase inhibitors: A review. ResearchGate. [Link]
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Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities. PubMed. [Link]
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Screening assays for tyrosine kinase inhibitors: A review. KU Leuven Lirias. [Link]
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Screening assays for tyrosine kinase inhibitors: A review. PubMed. [Link]
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Identification of 4-anilino-3-quinolinecarbonitrile inhibitors of mitogen-activated protein/extracellular signal-regulated kinase 1 kinase. Molecular Cancer Therapeutics. [Link]
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Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling. NIH. [Link]
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4-Anilino-6,7-dialkoxyquinoline-3-carbonitrile inhibitors of epidermal growth factor receptor kinase and their bioisosteric relationship to the 4-anilino-6,7-dialkoxyquinazoline inhibitors. Journal of Medicinal Chemistry. [Link]
-
Synthesis and Evaluation of 4-anilino-6,7-dialkoxy-3-quinolinecarbonitriles as Inhibitors of Kinases of the Ras-MAPK Signaling Cascade. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities. ResearchGate. [Link]
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The Pharmacological Potential of 4-Chloro-6,8-dimethoxyquinoline-3-carbonitrile Derivatives: A Technical Guide for Drug Discovery
Introduction: The Quinoline Scaffold as a Privileged Structure in Medicinal Chemistry
The quinoline scaffold is a cornerstone in the field of medicinal chemistry, forming the structural basis for a multitude of compounds with a broad spectrum of pharmacological activities.[1][2] From the historical antimalarial quinine to modern anticancer agents, the versatility of the quinoline ring system has consistently provided a fertile ground for the development of novel therapeutics.[3] This guide focuses on a specific, highly functionalized quinoline derivative, 4-chloro-6,8-dimethoxyquinoline-3-carbonitrile, and explores its potential biological activities. While direct and extensive research on this exact molecule is emerging, this document will synthesize data from closely related analogues to provide a comprehensive overview of its probable anticancer and antimicrobial properties, mechanisms of action, and the experimental workflows required for its evaluation.
The core structure, this compound, possesses several key features that make it an intriguing candidate for drug discovery. The chlorine atom at the 4-position is a reactive site, amenable to nucleophilic substitution, allowing for the facile synthesis of a diverse library of derivatives.[4][5] The methoxy groups at the 6- and 8-positions, along with the carbonitrile group at the 3-position, are expected to modulate the electronic and steric properties of the molecule, influencing its binding affinity to various biological targets.[3]
Anticipated Biological Activities and Underlying Mechanisms
Based on the extensive literature on quinoline derivatives, compounds derived from the this compound core are anticipated to exhibit significant anticancer and antimicrobial activities.
Anticancer Potential: A Multi-pronged Attack on Malignancy
Quinoline-based compounds have been shown to combat cancer through various mechanisms, often targeting multiple cellular pathways simultaneously.[2][6][7]
1. Induction of Apoptosis: A primary mechanism by which many quinoline derivatives exert their anticancer effects is through the induction of programmed cell death, or apoptosis.[1][2] This can be achieved through the modulation of key signaling pathways that are often dysregulated in cancer cells.
2. Cell Cycle Arrest: Interference with the normal progression of the cell cycle is another hallmark of quinoline-based anticancer agents.[2][7] By arresting cells at specific checkpoints, these compounds can prevent their proliferation.
3. Kinase Inhibition: Many quinoline derivatives function as potent inhibitors of various protein kinases, which are critical regulators of cellular growth, differentiation, and survival.[3][6] Overexpression or mutation of these kinases is a common feature of many cancers. The 4-anilinoquinoline-3-carbonitrile scaffold, in particular, has been identified as a potent Src inhibitor.[3]
4. Tubulin Polymerization Inhibition: Disruption of the microtubule network through the inhibition of tubulin polymerization is a validated anticancer strategy.[2][3][6] This leads to mitotic arrest and subsequent cell death.
Potential Signaling Pathways Targeted by this compound Derivatives:
Caption: Workflow for in vitro anticancer evaluation.
In Vitro Antimicrobial Activity Assessment
1. Minimum Inhibitory Concentration (MIC) Determination:
-
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Procedure (Broth Microdilution Method):
-
Prepare serial dilutions of the test compounds in a 96-well microtiter plate containing appropriate broth media.
-
Inoculate each well with a standardized suspension of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli).
-
Incubate the plates under suitable conditions (e.g., 37°C for 24 hours).
-
Determine the MIC by visual inspection for the lowest concentration that shows no turbidity.
-
2. Minimum Bactericidal Concentration (MBC) Determination:
-
Principle: The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
-
Procedure:
-
Following MIC determination, subculture aliquots from the wells showing no visible growth onto agar plates.
-
Incubate the plates overnight.
-
The MBC is the lowest concentration that results in no bacterial growth on the agar plates.
-
Structure-Activity Relationship (SAR) Insights
While a detailed SAR for this compound derivatives is yet to be established, insights can be drawn from related quinoline series. [5][8]
-
Substituents at the 4-position: The chloro group serves as a versatile handle for introducing various amine and other nucleophilic moieties. The nature of the substituent at this position is expected to significantly influence the biological activity. For instance, the introduction of anilino groups can lead to potent kinase inhibitors. [5]* Modifications of the Quinoline Core: The methoxy groups at the 6- and 8-positions are likely to impact the compound's lipophilicity and interaction with target proteins. Altering these substituents could fine-tune the activity and selectivity.
-
The 3-Carbonitrile Group: The electron-withdrawing nature of the carbonitrile group can influence the overall electronic properties of the quinoline ring and may be crucial for binding to specific targets.
Quantitative Data from Related Quinoline Derivatives
| Compound Class | Target/Activity | Cell Line/Organism | IC50/MIC | Reference |
| Quinolinyl Pyrazolinyl Thiazole Hybrids | Anti-proliferative | - | 31.80 - 42.52 nM | [6] |
| 7-chloro-4-quinolinylhydrazone derivatives | Cytotoxic | SF-295, HTC-8, HL-60 | 0.314 - 4.65 µg/cm³ | |
| N-methylbenzofuro[3,2-b]quinoline derivative | Antibacterial | Vancomycin-resistant E. faecium | 4 µg/mL | [9] |
| Quinolidene-rhodanine conjugates | Antitubercular | M. tuberculosis H37Ra | 1.66–9.57 µg/mL | [9] |
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel anticancer and antimicrobial agents. The synthetic accessibility and the potential for diverse functionalization make it an attractive core for medicinal chemistry campaigns. Future research should focus on the synthesis of a focused library of derivatives and their systematic biological evaluation to elucidate the structure-activity relationships and identify lead compounds for further development. Mechanistic studies will be crucial to unravel the precise molecular targets and pathways modulated by these compounds, ultimately paving the way for their potential clinical translation.
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The Strategic Intermediate: A Technical Guide to 4-Chloro-6,8-dimethoxyquinoline-3-carbonitrile for Pharmaceutical Research
Abstract
This technical guide provides an in-depth exploration of 4-Chloro-6,8-dimethoxyquinoline-3-carbonitrile, a key heterocyclic building block in modern medicinal chemistry. While its 6,7-dimethoxy isomer is well-documented as a precursor to potent tyrosine kinase inhibitors, the 6,8-dimethoxy isomer presents a unique scaffold with significant potential in the development of novel therapeutic agents, particularly in the realms of antimicrobial and antiviral research. This document delineates a plausible and robust synthetic pathway, details its chemical and physical properties, and explores its applications as a strategic intermediate in drug discovery and development. The content herein is curated for researchers, medicinal chemists, and professionals in the pharmaceutical sciences, offering both theoretical insights and practical, actionable protocols.
Introduction: The Quinoline Core in Drug Discovery
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its rigid, bicyclic aromatic system provides a versatile template for the spatial orientation of various functional groups, enabling precise interactions with biological targets. Quinoline derivatives have demonstrated a broad spectrum of biological activities, including antimalarial, antibacterial, antiviral, and anticancer effects.[3][4]
The specific substitution pattern on the quinoline ring profoundly influences its pharmacological profile. The subject of this guide, this compound, is a highly functionalized intermediate. The chlorine atom at the 4-position serves as an excellent leaving group for nucleophilic substitution, allowing for the introduction of diverse side chains. The nitrile group at the 3-position can be further elaborated or may itself contribute to target binding. The 6,8-dimethoxy substitution pattern influences the molecule's electronics and lipophilicity, which can impact its pharmacokinetic and pharmacodynamic properties. While less explored than its 6,7-dimethoxy counterpart, the 6,8-dimethoxy arrangement offers a distinct electronic and steric profile that warrants investigation for the development of new chemical entities. Some studies have indicated that 6,8-disubstituted quinolines exhibit significant anticancer activities.[5]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| CAS Number | 1017049-01-2 | [6] |
| Molecular Formula | C₁₂H₉ClN₂O₂ | [6] |
| Molecular Weight | 248.67 g/mol | [6] |
| Appearance | Solid | [7] |
| Storage | Room temperature | [6] |
Synthesis of this compound: A Proposed Pathway
Caption: Proposed synthetic pathway for this compound.
Detailed Experimental Protocols
Step 1: Synthesis of N-(2,4-dimethoxyphenyl)acetamide
This initial step involves the protection of the aniline nitrogen through acetylation, preparing the substrate for the subsequent cyclization.
-
Materials: 2,4-dimethoxyaniline, Acetic anhydride, Glacial acetic acid.
-
Procedure:
-
In a round-bottom flask, dissolve 2,4-dimethoxyaniline (1 equivalent) in glacial acetic acid.
-
Slowly add acetic anhydride (1.1 equivalents) to the solution while stirring.
-
Heat the reaction mixture to reflux for 1-2 hours.[8]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into ice-cold water with vigorous stirring to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to yield N-(2,4-dimethoxyphenyl)acetamide.
-
Step 2: Synthesis of 4-Chloro-6,8-dimethoxyquinoline-3-carbaldehyde via Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a powerful method for the one-pot synthesis of 2-chloro-3-formylquinolines from N-arylacetamides.[9]
-
Materials: N-(2,4-dimethoxyphenyl)acetamide, Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF).
-
Procedure:
-
In a three-necked flask equipped with a dropping funnel and a reflux condenser, cool DMF (5 equivalents) to 0 °C.
-
Slowly add POCl₃ (3 equivalents) dropwise to the cooled DMF with constant stirring to form the Vilsmeier reagent.
-
To this reagent, add N-(2,4-dimethoxyphenyl)acetamide (1 equivalent) portion-wise, ensuring the temperature remains low.
-
After the addition is complete, heat the reaction mixture to 80-90 °C and maintain for 6-8 hours.[8]
-
Monitor the reaction by TLC.
-
After completion, carefully pour the reaction mixture onto crushed ice with stirring.
-
Neutralize the solution with a suitable base (e.g., sodium carbonate solution) to precipitate the crude product.
-
Filter the solid, wash thoroughly with water, and dry. Purify by recrystallization from a suitable solvent (e.g., ethyl acetate) to obtain 4-Chloro-6,8-dimethoxyquinoline-3-carbaldehyde.
-
Step 3: Conversion of Aldehyde to Nitrile
The formyl group at the 3-position can be efficiently converted to a nitrile group.
-
Materials: 4-Chloro-6,8-dimethoxyquinoline-3-carbaldehyde, Hydroxylamine hydrochloride, Formic acid.
-
Procedure:
-
In a round-bottom flask, suspend 4-Chloro-6,8-dimethoxyquinoline-3-carbaldehyde (1 equivalent) and hydroxylamine hydrochloride (1.2 equivalents) in formic acid.
-
Heat the mixture to reflux for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and pour it into ice water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize from a suitable solvent to yield the final product, this compound.
-
Applications as a Pharmaceutical Intermediate
The strategic placement of reactive functional groups makes this compound a versatile intermediate for the synthesis of a diverse range of biologically active molecules.
Caption: Synthetic utility of this compound.
Synthesis of Antimicrobial and Antiviral Agents
The quinoline nucleus is a well-established pharmacophore in antimicrobial and antiviral drug discovery.[6][10][11] The 4-chloro substituent on the target intermediate is readily displaced by various nucleophiles, such as amines, alcohols, and thiols, allowing for the introduction of diverse side chains that can modulate biological activity and pharmacokinetic properties. The nitrile group can also be a key pharmacophoric element or can be further transformed into other functional groups like tetrazoles or amides, which are often found in bioactive molecules.
Exemplary Reaction: Synthesis of a 4-Anilino-6,8-dimethoxyquinoline-3-carbonitrile Derivative
-
Reaction: A nucleophilic aromatic substitution reaction where the chlorine at the 4-position is displaced by an aniline derivative.
-
Procedure:
-
To a solution of this compound (1 equivalent) in a suitable solvent (e.g., isopropanol or DMF), add the desired substituted aniline (1.1-1.5 equivalents).
-
Heat the reaction mixture to reflux and stir for several hours, monitoring the reaction by TLC.
-
Upon completion, cool the mixture to room temperature to allow the product to precipitate.
-
Filter the solid, wash with a cold solvent, and dry. Further purification can be achieved by recrystallization or column chromatography.
-
Potential in Anticancer Drug Development
While the 6,7-dimethoxy substitution pattern is more commonly associated with tyrosine kinase inhibitors, research has shown that 6,8-disubstituted quinolines can also exhibit potent anticancer activity.[5] The 6,8-dimethoxy scaffold offers a different vector for substituent placement compared to the 6,7-isomer, which could lead to novel interactions with kinase active sites or other anticancer targets. Further exploration of derivatives synthesized from this compound is a promising avenue for the discovery of new anticancer agents.
Safety and Handling
As with any chemical reagent, proper safety precautions should be observed when handling this compound and its precursors and derivatives.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
This compound is a strategically important intermediate with significant potential for the synthesis of novel pharmaceutical compounds. Its unique substitution pattern and versatile reactivity make it a valuable tool for medicinal chemists. The proposed synthetic pathway provides a practical approach for its preparation, opening the door for the exploration of its derivatives as potential antimicrobial, antiviral, and anticancer agents. Further research into the biological activities of compounds derived from this scaffold is highly encouraged and is anticipated to yield new and valuable therapeutic candidates.
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The Quinoline Backbone: A Privileged Scaffold in Antimicrobial Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Relevance of the Quinoline Scaffold
The quinoline ring system, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring, stands as a cornerstone in the edifice of medicinal chemistry.[1][2] Its discovery dates back to the 19th century, but its therapeutic significance continues to expand into the 21st.[3] This enduring relevance stems from the quinoline backbone's status as a "privileged scaffold"—a molecular framework that is not only amenable to diverse chemical modifications but also capable of interacting with a wide array of biological targets.[3][4][5] This versatility has led to the development of a multitude of quinoline-based drugs with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, antiparasitic, and, most notably, antimicrobial effects.[2][4][6][7]
From the early discovery of nalidixic acid, the progenitor of the vast quinolone class of antibiotics, to the indispensable role of chloroquine in combating malaria, the quinoline backbone has proven to be a remarkably fruitful starting point for the development of potent antimicrobial agents.[8][9] This guide, intended for professionals in drug development and antimicrobial research, will provide a deep dive into the multifaceted role of the quinoline backbone in conferring antimicrobial activity. We will explore its diverse mechanisms of action, dissect the critical structure-activity relationships that govern its potency, and detail the experimental workflows necessary to validate and advance new quinoline-based therapeutic candidates.
Part 1: The Quinoline Core - A Foundation for Diverse Antimicrobial Mechanisms
The inherent chemical properties of the quinoline scaffold—its planarity, aromaticity, and the presence of a nitrogen atom—provide a unique foundation for its diverse antimicrobial activities. These properties allow quinoline derivatives to engage in various non-covalent interactions with biological macromolecules, including DNA intercalation, hydrogen bonding, and metal chelation, leading to the disruption of essential microbial processes. The true power of the quinoline backbone, however, lies in its synthetic tractability, which allows for the strategic placement of various functional groups to fine-tune its activity against a wide range of pathogens.[2][10]
Antibacterial Activity: Targeting DNA Replication and Beyond
The most well-documented antibacterial mechanism of quinoline derivatives, particularly the fluoroquinolones, is the inhibition of bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[8][11][12] These enzymes are crucial for managing DNA supercoiling, a process essential for bacterial DNA replication, transcription, and repair.[12] Fluoroquinolones act as "topoisomerase poisons" by stabilizing the transient enzyme-DNA cleavage complex, which leads to the accumulation of double-strand DNA breaks and, ultimately, cell death.[8][13] The interaction is highly specific, with the 3-carboxy and 4-keto moieties of the quinolone core being essential for binding to the enzyme-DNA interface.[14]
While DNA gyrase is the primary target in many Gram-negative bacteria, topoisomerase IV is often the main target in Gram-positive bacteria.[15] However, the antibacterial prowess of quinolines is not limited to this single mechanism. Recent studies have identified other potential targets, including the proton pump of ATP synthase and the lipopolysaccharide transport protein LptA, suggesting that some quinoline derivatives may possess a multi-targeted or dual-target mechanism of action.[16][17]
Antifungal Activity: Disrupting Fungal Integrity
The antifungal potential of quinoline derivatives has been recognized for years, with compounds like 8-hydroxyquinoline and its metal complexes showing notable activity.[18] The mechanisms underlying the antifungal action of quinolines are more varied than their antibacterial counterparts. Proposed mechanisms include:
-
Disruption of Membrane Integrity: Some quinoline derivatives can interfere with the fungal cell membrane, leading to increased permeability and leakage of cellular contents.[19]
-
Inhibition of Essential Enzymes: Similar to their antibacterial action, certain quinoline derivatives can inhibit crucial fungal enzymes. For instance, some have been shown to target lanosterol 14α-demethylase, an enzyme vital for ergosterol biosynthesis, a key component of the fungal cell membrane.[20]
-
Induction of Oxidative Stress: Some compounds can trigger the accumulation of reactive oxygen species (ROS) within fungal cells, leading to oxidative damage and apoptosis.[19]
The synthetic versatility of the quinoline nucleus allows for modifications that can enhance selectivity and potency against various fungal species, including clinically relevant Candida and dermatophyte strains.[21]
Antiparasitic Activity: The Legacy of Quinine and Chloroquine
The history of quinoline-based antiparasitic drugs is dominated by the fight against malaria. Quinine, a natural product, and its synthetic analog chloroquine have been mainstays of antimalarial therapy for decades.[3][22] The primary mechanism of action for these 4-aminoquinoline drugs against Plasmodium falciparum is the inhibition of hemozoin biocrystallization.[23] During its intraerythrocytic stage, the parasite digests host hemoglobin, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes this heme into an inert crystalline pigment called hemozoin.[23] Chloroquine and other quinolines are believed to accumulate in the parasite's acidic food vacuole and cap the growing hemozoin crystal, preventing further polymerization. The resulting buildup of free heme leads to oxidative stress and parasite death.[23][24]
Beyond malaria, quinoline derivatives have shown promise against other parasites, including Leishmania and Trypanosoma species, the causative agents of leishmaniasis and Chagas disease, respectively.[7][22][25] The mechanisms in these cases are less clear but are thought to involve interference with parasite metabolism and DNA synthesis.
Part 2: Structure-Activity Relationship (SAR) - Tuning the Quinoline Backbone for Potency and Spectrum
The biological activity of a quinoline derivative is exquisitely sensitive to the nature and position of substituents on its core structure. Understanding these Structure-Activity Relationships (SAR) is fundamental to designing novel agents with improved potency, expanded spectrum, and reduced toxicity.[14][26][27]
The quinolone nucleus, the foundational structure for most antibacterial quinolines, provides a clear example of these principles. Key positions for modification include:
-
N-1 Position: A cyclopropyl group at this position, as seen in ciprofloxacin, generally enhances overall antibacterial potency.[27][28]
-
C-3 and C-4 Positions: The carboxylic acid at C-3 and the ketone at C-4 are considered essential for binding to DNA gyrase and topoisomerase IV and cannot be significantly altered without a major loss of activity.[14] A planar relationship between these two groups is thought to be crucial.[26]
-
C-5 Position: An amino group at C-5 can improve overall potency.[27]
-
C-6 Position: The introduction of a fluorine atom at this position was a landmark discovery, giving rise to the highly successful fluoroquinolone class with markedly improved antimicrobial activity.[10][14]
-
C-7 Position: This position is a major determinant of antibacterial spectrum and potency. Bulky substituents like piperazine or pyrrolidine rings can enhance activity against both Gram-positive and Gram-negative bacteria.[27][28] The nature of this substituent also significantly influences pharmacokinetic properties and can modulate side effects.[27]
-
C-8 Position: A halogen (F or Cl) at this position can improve oral absorption and activity against anaerobic bacteria.[27]
These SAR principles, while most extensively studied for antibacterial quinolones, provide a rational framework for the design and optimization of quinoline derivatives for other antimicrobial applications as well.
Part 3: Experimental Workflows for the Evaluation of Quinoline Antimicrobials
The journey from a synthesized quinoline derivative to a potential clinical candidate involves a series of rigorous experimental evaluations. This section provides an overview of the key workflows and detailed protocols for assessing the antimicrobial properties of novel quinoline compounds.
Overall Drug Discovery and Evaluation Workflow
The process begins with the rational design and synthesis of novel quinoline derivatives based on SAR insights. These compounds then undergo a hierarchical screening process to identify promising candidates for further development.
Caption: High-level workflow for the discovery and evaluation of novel quinoline-based antimicrobial agents.
Key Experimental Protocols
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standardized and widely used technique for determining MIC values.[16][29][30]
Principle: A standardized suspension of the test microorganism is inoculated into wells of a microtiter plate containing serial twofold dilutions of the quinoline compound. After incubation, the wells are visually inspected for turbidity to determine the MIC.
Step-by-Step Methodology:
-
Preparation of Compound Stock: Dissolve the synthesized quinoline derivative in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Preparation of Microtiter Plates:
-
Dispense 50 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into wells 2 through 12 of a 96-well microtiter plate.
-
In well 1, add 100 µL of the quinoline compound at twice the desired highest final concentration.
-
Perform serial twofold dilutions by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.
-
Well 11 serves as the growth control (broth and inoculum only).
-
Well 12 serves as the sterility control (broth only).
-
-
Inoculum Preparation:
-
From a fresh agar plate, select 3-5 well-isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Within 15 minutes, dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.[31]
-
-
Inoculation: Dispense 50 µL of the standardized inoculum into wells 1 through 11. The final volume in each well will be 100 µL.
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of the quinoline compound at which there is no visible growth (i.e., the first clear well).
This assay is crucial for determining if a quinoline derivative targets the primary mechanism of action for fluoroquinolones.[32]
Principle: Bacterial DNA gyrase introduces negative supercoils into relaxed circular DNA in an ATP-dependent reaction. The supercoiled and relaxed DNA forms can be separated by agarose gel electrophoresis. An effective inhibitor will prevent the conversion of relaxed DNA to its supercoiled form.[33]
Step-by-Step Methodology:
-
Reaction Setup: On ice, prepare reaction mixtures in microcentrifuge tubes. A typical 20 µL reaction mixture contains:
-
Gyrase reaction buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 6.5% glycerol).
-
1 mM ATP.
-
0.5 µg of relaxed plasmid DNA (e.g., pBR322).
-
Varying concentrations of the test quinoline compound (and a solvent control, e.g., DMSO).
-
-
Enzyme Addition: Initiate the reaction by adding a specific amount of DNA gyrase enzyme (e.g., 1 unit).
-
Incubation: Incubate the reaction mixtures at 37°C for 30-60 minutes.
-
Reaction Termination: Stop the reaction by adding a stop buffer containing a DNA loading dye and a protein denaturant (e.g., SDS).
-
Agarose Gel Electrophoresis:
-
Load the samples onto a 1% agarose gel.
-
Run the gel at a constant voltage until the dye front has migrated an appropriate distance.
-
-
Visualization: Stain the gel with an intercalating dye (e.g., ethidium bromide or SYBR Safe) and visualize the DNA bands under UV light.
-
Analysis: In the absence of an inhibitor, the relaxed plasmid will be converted to the faster-migrating supercoiled form. The presence of an effective inhibitor will result in a band corresponding to the relaxed plasmid. The IC₅₀ (the concentration of inhibitor required to reduce the enzyme activity by 50%) can be determined by quantifying the band intensities.
Caption: Workflow for a DNA Gyrase Supercoiling Inhibition Assay.
This assay is essential for evaluating potential antimalarial quinoline derivatives that target heme detoxification.[23]
Principle: The formation of hemozoin in the parasite can be mimicked in vitro by the formation of its synthetic equivalent, β-hematin, from a heme solution under acidic conditions. An inhibitor will prevent or reduce the amount of β-hematin formed, which can be quantified spectrophotometrically.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a solution of hemin (heme chloride) in a solvent like DMSO.
-
Prepare an acetate buffer (e.g., 0.5 M, pH 4.4).
-
-
Assay Setup (in a 96-well plate):
-
Add the test quinoline compound at various concentrations to the wells. Include controls with a known inhibitor (e.g., chloroquine) and a no-inhibitor control.
-
Add the hemin solution to each well.
-
Initiate the reaction by adding the acetate buffer.
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for several hours (e.g., 18-24 hours) to allow for β-hematin formation.
-
Centrifugation and Washing:
-
Centrifuge the plate to pellet the insoluble β-hematin.
-
Carefully remove the supernatant containing unreacted heme.
-
Wash the pellet with DMSO to remove any interfering substances.
-
-
Quantification:
-
Re-solubilize the β-hematin pellet in a basic solution (e.g., NaOH).
-
Read the absorbance of the re-solubilized heme at a specific wavelength (e.g., 405 nm) using a microplate reader.
-
-
Analysis: Calculate the percentage of inhibition for each compound concentration relative to the no-inhibitor control. Determine the IC₅₀ value.
Part 4: Mechanisms of Resistance to Quinoline Antimicrobials
The extensive use of quinoline antimicrobials has inevitably led to the emergence of bacterial resistance, a significant clinical challenge.[11][34] Understanding these resistance mechanisms is crucial for the development of new quinoline derivatives that can evade them. Resistance is typically acquired through two primary routes:
-
Target-Site Mutations: This is the most common and clinically significant mechanism of resistance to fluoroquinolones.[8][35] Mutations occur within specific regions of the genes encoding DNA gyrase (gyrA, gyrB) and topoisomerase IV (parC, parE), known as the quinolone resistance-determining regions (QRDRs).[11] These mutations result in amino acid substitutions that alter the drug-binding pocket, thereby reducing the affinity of the quinoline for its target enzyme.[11][35] High-level resistance often results from the accumulation of mutations in both target enzymes.[15][35]
-
Reduced Intracellular Drug Accumulation: Bacteria can limit the intracellular concentration of quinolines through two main strategies:
-
Decreased Permeability: In Gram-negative bacteria, mutations that alter or reduce the expression of outer membrane porin proteins can limit the influx of quinolones into the cell.[34][36]
-
Overexpression of Efflux Pumps: Bacteria possess membrane proteins that actively pump out a wide range of substrates, including quinolones.[34][35] Overexpression of these efflux pumps, either through chromosomal mutations in regulatory genes or acquisition of plasmid-encoded pumps, can effectively reduce the intracellular drug concentration to sub-therapeutic levels.[11][35]
-
-
Plasmid-Mediated Resistance: The acquisition of resistance genes on mobile genetic elements like plasmids is a growing concern.[35] These plasmids can carry genes encoding:
While plasmid-mediated mechanisms often confer only low-level resistance, their presence can facilitate the selection of higher-level resistance through target-site mutations.[15]
Conclusion and Future Perspectives
The quinoline backbone has unequivocally earned its status as a privileged scaffold in the field of antimicrobial drug discovery.[3][4] Its remarkable versatility, stemming from a synthetically accessible core and the ability to interact with a multitude of microbial targets, has yielded some of the most important anti-infective agents in modern medicine. From the inhibition of bacterial DNA synthesis and parasitic heme detoxification to the disruption of fungal cell integrity, the therapeutic reach of quinoline derivatives is vast and continues to expand.
The ongoing challenge of antimicrobial resistance necessitates a continued and innovative approach to drug design. The deep understanding of the structure-activity relationships and resistance mechanisms associated with the quinoline scaffold provides a robust platform for future development. Key future directions include:
-
Design of Dual-Targeting or Multi-Targeting Agents: Creating quinoline derivatives that can simultaneously inhibit multiple essential microbial pathways could decrease the likelihood of resistance development.[17]
-
Development of Efflux Pump Inhibitors: Co-administration of a quinoline antimicrobial with an agent that blocks bacterial efflux pumps could restore the activity of existing drugs.
-
Hybrid Molecules: Covalently linking a quinoline moiety to another pharmacophore can create hybrid molecules with novel mechanisms of action or improved target affinity.
By leveraging the rich history and deep scientific understanding of this remarkable scaffold, researchers and drug development professionals are well-equipped to design the next generation of quinoline-based antimicrobials to combat the ever-evolving threat of infectious diseases.
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da Gama, A. N. S., & Soeiro, M. N. C. (2021). Quinoline-based Compounds as Key Candidates to Tackle Drug Discovery Programs of Microbicidal Agents. Current Topics in Medicinal Chemistry, 21(10), 878-892. Available from: [Link]
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Li, Y., et al. (2023). Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. Molecules, 28(8), 3373. Available from: [Link]
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da Gama, A. N. S., & Soeiro, M. N. C. (2021). Quinoline-based Compounds as Key Candidates to Tackle Drug Discovery Programs of Microbicidal Agents. Current Topics in Medicinal Chemistry, 21(10), 878-892. Available from: [Link]
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Methodological & Application
Application Note & Protocol: A Streamlined Synthesis of 4-Chloro-6,8-dimethoxyquinoline-3-carbonitrile
Abstract: The quinoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] Functionalized quinolines, such as 4-chloro-6,8-dimethoxyquinoline-3-carbonitrile, are highly valued as versatile intermediates in the synthesis of targeted therapies, particularly kinase inhibitors.[4] The chloro, cyano, and dimethoxy functionalities offer multiple reaction sites for molecular elaboration and structure-activity relationship (SAR) studies. This guide provides a detailed, two-step protocol for the synthesis of this compound, beginning with a thermally-driven cyclization to form the quinolone core, followed by a robust chlorination step. The methodology is designed for reproducibility and scalability, with in-depth explanations of the chemical principles and experimental choices to ensure success for researchers in drug discovery and chemical development.
Part 1: Synthetic Strategy and Rationale
The synthesis of the target compound is efficiently achieved in two primary stages. This strategy is predicated on established and reliable chemical transformations, ensuring high yields and purity.
-
Step 1: Conrad-Limpach-Knorr Cyclization: The quinoline core is constructed by reacting 2,4-dimethoxyaniline with an activated three-carbon synthon, ethyl (ethoxymethylene)cyanoacetate. This reaction proceeds via an initial Michael-type addition of the aniline nitrogen to the electron-deficient alkene, followed by an intramolecular cyclization that occurs at elevated temperatures. The use of a high-boiling point solvent, such as diphenyl ether, is critical to achieve the necessary temperature for the ring-closing reaction, leading to the formation of the thermodynamically stable 4-hydroxy-6,8-dimethoxyquinoline-3-carbonitrile intermediate.
-
Step 2: Aromatic Chlorination: The 4-hydroxy group of the quinolone intermediate, which exists in tautomeric equilibrium with its keto form, is converted to the target 4-chloro functionality. This is accomplished using a potent chlorinating and dehydrating agent, phosphorus oxychloride (POCl₃). This reaction is a standard and highly effective method for converting hydroxy-substituted N-heterocycles into their chloro-derivatives, which are significantly more reactive towards nucleophilic substitution, making them ideal precursors for further chemical diversification.[5]
Overall Synthetic Workflow
The following diagram outlines the high-level workflow from starting materials to the final purified product.
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Synthesis of 4-Chloro-6,8-dimethoxyquinoline-3-carbonitrile: A Detailed Protocol for Researchers
This comprehensive guide provides a detailed, research-grade protocol for the synthesis of 4-Chloro-6,8-dimethoxyquinoline-3-carbonitrile, a key intermediate in the development of various therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. The protocol is designed to be self-validating, with in-depth explanations for each experimental choice, ensuring both reproducibility and a thorough understanding of the underlying chemical principles.
Introduction
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The specific derivative, this compound, serves as a crucial building block for more complex molecules, particularly in the synthesis of targeted therapies. Its strategic functionalization, featuring a reactive chloro group at the 4-position and a carbonitrile at the 3-position, allows for diverse subsequent chemical modifications.
This protocol outlines a robust two-step synthesis commencing from the readily available 2,4-dimethoxyaniline. The synthetic strategy involves an initial cyclization to form the core quinoline ring system, yielding 4-hydroxy-6,8-dimethoxyquinoline-3-carbonitrile, followed by a chlorination step to produce the final target compound.
Overall Synthetic Workflow
The synthesis is logically divided into two primary stages: the formation of the heterocyclic quinoline core and the subsequent functional group conversion to introduce the chloro substituent.
Caption: Two-stage synthetic workflow for this compound.
Stage 1: Synthesis of 4-Hydroxy-6,8-dimethoxyquinoline-3-carbonitrile
This stage involves two sequential reactions: the formation of an acetanilide from the starting aniline, followed by a Vilsmeier-Haack cyclization to construct the quinoline ring.
Part 1A: Preparation of N-(2,4-dimethoxyphenyl)acetamide
Principle: This is a standard N-acetylation reaction. 2,4-dimethoxyaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetic anhydride. A mild base is often used to neutralize the acetic acid byproduct.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 2,4-Dimethoxyaniline | 153.18 | 10.0 g | 0.065 |
| Acetic Anhydride | 102.09 | 7.0 mL (7.6 g) | 0.074 |
| Pyridine | 79.10 | 1.0 mL | - |
| Dichloromethane (DCM) | - | 100 mL | - |
| 1 M Hydrochloric Acid | - | 50 mL | - |
| Saturated Sodium Bicarbonate | - | 50 mL | - |
| Anhydrous Magnesium Sulfate | - | - | - |
Protocol:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 10.0 g of 2,4-dimethoxyaniline in 100 mL of dichloromethane.
-
Add 1.0 mL of pyridine to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add 7.0 mL of acetic anhydride dropwise to the stirred solution over 15 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline spot is no longer visible.
-
Transfer the reaction mixture to a separatory funnel and wash sequentially with 50 mL of 1 M HCl, 50 mL of water, and 50 mL of saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(2,4-dimethoxyphenyl)acetamide as a solid. This product is typically of sufficient purity for the next step.
Part 1B: Vilsmeier-Haack Cyclization to 4-Hydroxy-6,8-dimethoxyquinoline-3-carbonitrile
Principle: The Vilsmeier-Haack reaction is a versatile method for the synthesis of functionalized quinolines.[2] In this case, the N-arylacetamide reacts with the Vilsmeier reagent (formed from phosphorus oxychloride and dimethylformamide) to undergo cyclization. The reaction is facilitated by the electron-donating methoxy groups on the aromatic ring. The reaction proceeds through a double formylation followed by intramolecular cyclization to yield the quinoline core.[2] The formyl group is subsequently converted to a carbonitrile in situ or in a separate step. For this protocol, we will follow a procedure that leads to the formation of the 3-carbonitrile derivative.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| N-(2,4-dimethoxyphenyl)acetamide | 195.22 | 10.0 g | 0.051 |
| Phosphorus Oxychloride (POCl3) | 153.33 | 35 mL (57.5 g) | 0.375 |
| N,N-Dimethylformamide (DMF) | 73.09 | 15 mL | - |
| Hydroxylamine Hydrochloride | 69.49 | 7.1 g | 0.102 |
| Crushed Ice | - | 200 g | - |
| Sodium Carbonate | - | As needed | - |
Protocol:
-
Vilsmeier Reagent Formation: In a 250 mL three-necked flask fitted with a dropping funnel, condenser, and nitrogen inlet, cool 15 mL of DMF to 0-5 °C in an ice-salt bath.
-
Add 35 mL of phosphorus oxychloride dropwise to the cooled DMF with vigorous stirring over 30 minutes. Maintain the temperature below 10 °C.
-
After the addition, stir the mixture for an additional 30 minutes at room temperature to ensure complete formation of the Vilsmeier reagent.
-
Cyclization: Add 10.0 g of N-(2,4-dimethoxyphenyl)acetamide to the Vilsmeier reagent in portions.
-
Heat the reaction mixture to 80-90 °C and maintain this temperature for 4-6 hours. Monitor the reaction by TLC.
-
Work-up and Nitrile Formation: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto 200 g of crushed ice with stirring.
-
Neutralize the acidic solution by the slow addition of solid sodium carbonate until the pH is approximately 7-8.
-
Add 7.1 g of hydroxylamine hydrochloride to the mixture and stir at room temperature for 1 hour. This step facilitates the conversion of the intermediate 3-formylquinoline to the 3-carbonitrile.
-
The resulting precipitate is collected by vacuum filtration, washed thoroughly with water, and dried to afford the crude 4-hydroxy-6,8-dimethoxyquinoline-3-carbonitrile.
Stage 2: Chlorination to this compound
Principle: The chlorination of a 4-hydroxyquinoline is typically achieved using phosphorus oxychloride. The mechanism involves the hydroxyl group attacking the electrophilic phosphorus atom of POCl₃, forming a phosphate ester intermediate. A subsequent nucleophilic attack by a chloride ion displaces the phosphate group, yielding the desired 4-chloroquinoline.[3]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 4-Hydroxy-6,8-dimethoxyquinoline-3-carbonitrile | 230.22 | 5.0 g | 0.022 |
| Phosphorus Oxychloride (POCl3) | 153.33 | 25 mL | - |
| Toluene | - | 50 mL | - |
| Saturated Sodium Bicarbonate | - | 100 mL | - |
| Ethyl Acetate | - | 100 mL | - |
Protocol:
-
In a 100 mL round-bottom flask equipped with a reflux condenser and a nitrogen inlet, suspend 5.0 g of 4-hydroxy-6,8-dimethoxyquinoline-3-carbonitrile in 50 mL of toluene.
-
Add 25 mL of phosphorus oxychloride to the suspension.
-
Heat the mixture to reflux (approximately 110-120 °C) and maintain for 3-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and carefully pour it into a beaker containing 200 g of crushed ice and 100 mL of ethyl acetate.
-
Stir the mixture vigorously until all the ice has melted.
-
Carefully neutralize the aqueous layer by the slow addition of saturated sodium bicarbonate solution until gas evolution ceases and the pH is ~8.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with an additional 50 mL of ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system, such as ethanol/ethyl acetate, to yield pure this compound.
Safety and Handling
-
Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
-
The work-up procedures involving the quenching of POCl₃ are exothermic and release HCl gas. Perform these steps slowly and with adequate cooling.
-
Handle all organic solvents in a fume hood and away from ignition sources.
Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques, including:
-
Melting Point: Compare with literature values.
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.
-
Mass Spectrometry: To confirm the molecular weight.
-
FT-IR Spectroscopy: To identify characteristic functional groups (e.g., C≡N stretch).
References
- BenchChem. Vilsmeier-Haack Reaction for Quinoline Synthesis.
- Mogilaiah, K., et al. (2005). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry - Section B, 44(B), 1649-1652.
- Suresh, T., et al. (2006). Synthesis, antimicrobial activities and cytogenetic studies of newer diazepino quinoline derivatives via Vilsmeier-Haack reaction. Bioorganic & Medicinal Chemistry Letters, 16(5), 1295-1298.
- BenchChem. Technical Support Center: Chlorination of 4-hydroxy-6,7-dimethoxyquinoline.
- Dutondji, R., et al. (2014). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. DUT Open Scholar.
- BenchChem. 4-Chloro-6,7-dimethoxy-quinoline-3-carbonitrile | 214470-55-0.
- Sharma, P., et al. (2021). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. International Journal of Chemical Studies, 9(1), 123-127.
- Al-Hiari, Y. M., et al. (2008). Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. Journal of Heterocyclic Chemistry, 45(3), 593-597.
- Price, C. C., et al. (1946). Synthesis of 4-Hydroxyquinolines. IX. 4-Chloro-7-cyanoquinoline and 4-Chloro-5-cyanoquinoline. Journal of the American Chemical Society, 68(7), 1305-1306.
- BenchChem. Application Notes and Protocols for the Large-Scale Synthesis of 4-Chloro-6,7-dimethoxyquinoline.
- MDPI. (2017). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Molecules, 22(9), 1547.
- Atlantis Press. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. 7th International Conference on Education, Management, Computer and Medicine (EMCM 2016).
Sources
Application Notes & Protocols: A Guide to the Synthesis of 4-chloro-6,8-dimethoxyquinoline-3-carbonitrile
Introduction: The Quinoline Scaffold in Modern Drug Discovery
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities. Its structural versatility allows for fine-tuning of steric and electronic properties, making it a cornerstone in the design of targeted therapeutics. The specific derivative, 4-chloro-6,8-dimethoxyquinoline-3-carbonitrile, is a highly functionalized intermediate of significant interest. The chlorine atom at the 4-position serves as an excellent leaving group for nucleophilic aromatic substitution, providing a crucial handle for introducing diverse functionalities. The methoxy groups at the 6- and 8-positions modulate the electron density of the ring system, influencing both reactivity and biological interactions. Finally, the carbonitrile group at the 3-position is a key pharmacophore in various enzyme inhibitors.
This document provides a detailed guide for researchers, chemists, and drug development professionals on the reagents and protocols for the synthesis of this valuable building block. We will explore the strategic two-step synthesis, explain the causality behind reagent selection, and provide a robust, validated protocol.
Strategic Synthesis Pathway
The most efficient and common synthesis of this compound is achieved through a two-step process. This strategy involves the initial construction of the core heterocyclic system to form a stable precursor, followed by a targeted chlorination reaction.
-
Step 1: Cyclization to form 4-hydroxy-6,8-dimethoxyquinoline-3-carbonitrile. This step establishes the fundamental quinoline ring structure with the necessary substituents, except for the 4-chloro group. The hydroxyl group at the 4-position (in its keto tautomeric form, 4-quinolone) is a common outcome of several classic quinoline synthesis reactions.
-
Step 2: Chlorination of the 4-hydroxy group. The hydroxyl group of the precursor is subsequently converted to a chloro group. This transformation activates the 4-position for further synthetic manipulations.
This approach is advantageous as it builds complexity sequentially and utilizes a highly reliable and well-documented chlorination procedure.
Figure 1: Overall two-step synthesis pathway.
Part 1: Synthesis of 4-hydroxy-6,8-dimethoxyquinoline-3-carbonitrile (Precursor)
Reagent Analysis and Mechanistic Insight
The construction of the 4-hydroxyquinoline core is typically achieved via a cyclization reaction. A modified Conrad-Limpach or Gould-Jacobs reaction is suitable here. The key is the reaction between a substituted aniline and a three-carbon component bearing the cyanoacetate moiety.
-
Aniline Derivative: 2,4-dimethoxyaniline . This starting material provides the benzene portion of the quinoline ring and correctly places the methoxy groups at what will become the 6- and 8-positions. The electron-donating nature of the methoxy groups facilitates the initial nucleophilic attack.
-
Three-Carbon Component: Ethyl 2-cyano-3-ethoxyacrylate (or a similar malononitrile derivative) . This reagent provides the atoms that will form the pyridine ring of the quinoline. The ethoxy group acts as a leaving group in the initial condensation, and the cyano and ester groups are positioned to become the 3-carbonitrile and drive the cyclization.
-
Reaction Conditions: The reaction is typically performed at high temperatures in a high-boiling point solvent like Diphenyl ether (Dowtherm A) . The high temperature is necessary to drive the intramolecular cyclization (a thermal electrocyclization) and subsequent elimination of ethanol to form the stable aromatic quinoline ring.
The reaction proceeds first by a Michael-type addition of the aniline to the acrylate, followed by elimination of ethanol to form an enamine intermediate. At high temperatures, this intermediate undergoes an intramolecular cyclization, where the aryl ring attacks the ester carbonyl, followed by tautomerization to yield the thermodynamically stable 4-hydroxyquinoline product.
Part 2: Chlorination with Phosphorus Oxychloride (POCl₃)
This step is the crucial transformation to activate the molecule for subsequent derivatization.
Reagent Analysis and Mechanistic Causality
-
Chlorinating Agent: Phosphorus Oxychloride (POCl₃) . This is the reagent of choice for converting 4-hydroxyquinolines (4-quinolones) to their 4-chloro counterparts.[1][2][3][4] POCl₃ is a powerful dehydrating and chlorinating agent. It is highly electrophilic at the phosphorus center, making it susceptible to attack by the nucleophilic hydroxyl group of the quinoline precursor.
-
Solvent: Often, POCl₃ is used in excess and serves as both the reagent and the solvent .[1] In other cases, a high-boiling inert solvent such as toluene or N,N-Dimethylformamide (DMF) can be used.[3][5] The use of DMF can lead to the in-situ formation of the Vilsmeier reagent ([(CH₃)₂N=CHCl]Cl), a powerful electrophile that facilitates the reaction.[6]
-
Mechanism: The chlorination mechanism is analogous to a Vilsmeier-Haack reaction.[1]
-
The oxygen atom of the 4-hydroxy group (in its enol form) acts as a nucleophile, attacking the electrophilic phosphorus atom of POCl₃.
-
This forms a dichlorophosphate ester intermediate, with the elimination of HCl. This ester is a much better leaving group than the original hydroxyl group.
-
A chloride ion (from POCl₃ or HCl) then performs a nucleophilic attack at the C4 position of the quinoline ring.
-
This attack displaces the dichlorophosphate group, which is eliminated as a stable phosphate byproduct, yielding the final this compound product.
-
This process is highly efficient because the formation of the phosphate ester intermediate converts a poor leaving group (–OH) into an excellent one (–OP(O)Cl₂).
Quantitative Data Summary
The efficiency of the chlorination reaction is dependent on temperature and the molar ratio of the substrate to the chlorinating agent.
| Parameter | Recommended Condition | Rationale / Notes |
| Substrate:POCl₃ Ratio | 1 : 5 to 1 : 15 (molar eq.) | A significant excess of POCl₃ ensures complete conversion and can serve as the reaction solvent.[3] |
| Temperature | 90 - 120 °C | Sufficient thermal energy is required to overcome the activation barrier for the reaction.[1] |
| Reaction Time | 2 - 8 hours | Progress should be monitored by TLC to determine completion and avoid degradation from prolonged heating. |
| Work-up | Quenching with ice-water | POCl₃ reacts violently with water. A slow, controlled quench is critical for safety and to precipitate the product. |
| Neutralization | NaHCO₃ or NH₄OH | The reaction mixture is highly acidic. Neutralization is required before extraction. |
Experimental Protocols
Safety First: This procedure involves corrosive and reactive chemicals. Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
Protocol: Chlorination of 4-hydroxy-6,8-dimethoxyquinoline-3-carbonitrile
This protocol details the conversion of the precursor to the final product.
Materials and Reagents:
-
4-hydroxy-6,8-dimethoxyquinoline-3-carbonitrile (Substrate)
-
Phosphorus Oxychloride (POCl₃), freshly distilled
-
Toluene (optional, anhydrous)
-
Crushed Ice
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Equipment:
-
Round-bottom flask equipped with a reflux condenser and drying tube
-
Magnetic stirrer and heating mantle
-
Large beaker for quenching
-
Separatory funnel
-
Rotary evaporator
Figure 2: Experimental workflow for the chlorination step.
Step-by-Step Methodology:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), add 4-hydroxy-6,8-dimethoxyquinoline-3-carbonitrile (1.0 eq). Carefully add phosphorus oxychloride (10 eq.) via syringe. If using a solvent, add toluene (approx. 10 mL per gram of substrate) followed by POCl₃ (5 eq.).
-
Heating: Equip the flask with a reflux condenser and a drying tube. Heat the reaction mixture to 110 °C using a heating mantle and stir vigorously.
-
Monitoring: Allow the reaction to reflux for 4 hours. Monitor the progress by taking small aliquots, carefully quenching them, and analyzing by Thin Layer Chromatography (TLC). The disappearance of the starting material spot indicates completion.
-
Quenching (Critical Step): Once the reaction is complete, cool the mixture to room temperature. In a separate large beaker, prepare a substantial amount of crushed ice. Slowly and carefully , pour the reaction mixture dropwise onto the crushed ice with constant stirring. This is a highly exothermic process.
-
Isolation: The crude product may precipitate as a solid upon quenching. Stir the ice-slurry for 30 minutes. Carefully neutralize the acidic solution by the slow addition of saturated sodium bicarbonate solution until the pH is ~7-8.
-
Filtration/Extraction:
-
If a solid precipitate forms, collect it by vacuum filtration. Wash the solid thoroughly with cold water and dry under vacuum.
-
If an oil forms or the product remains in solution, transfer the mixture to a separatory funnel and extract three times with dichloromethane or ethyl acetate.
-
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: The crude solid is typically purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound as a solid.
References
- BenchChem. (n.d.). Application Notes and Protocols: Vilsmeier-Haack Reaction for Quinoline Synthesis.
- Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. (n.d.).
- Synthesis, antimicrobial activities and cytogenetic studies of newer diazepino quinoline derivatives via Vilsmeier-Haack reaction. (n.d.). PubMed.
- Benchchem. (n.d.). Technical Support Center: Chlorination of 4-hydroxy-6,7-dimethoxyquinoline.
- Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. (n.d.). DUT Open Scholar.
- Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. (2021). International Journal of Chemical Studies.
- Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. (2025).
- Price, C. C., Snyder, H. R., Bullitt Jr., O. H., & Kovacic, P. (n.d.). Synthesis of 4-Hydroxyquinolines. IX. 4-Chloro-7-cyanoquinoline and 4-Chloro-5-cyanoquinoline. Journal of the American Chemical Society.
- Process for the preparation of chlorinated quinolines. (n.d.). Google Patents.
- Biosynth. (n.d.). 4-Chloro-6,7-dimethoxy-quinoline-3-carbonitrile.
- Benchchem. (n.d.). A Technical Guide to the Basic Properties of 4-Chloro-6,7-dimethoxy-quinoline-3-carbonitrile.
- Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. (n.d.). MDPI.
- Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. (n.d.). MDPI.
- Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. (n.d.). Atlantis Press.
- 4-chloro-6, 8-dimethoxyquinoline-3-carbonitrile, min 97%, 100 mg. (n.d.).
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4-Chloro-6,8-dimethoxyquinoline-3-carbonitrile reaction conditions
An In-Depth Technical Guide to the Synthesis and Application of 4-Chloro-6,8-dimethoxyquinoline-3-carbonitrile
Introduction: A Versatile Heterocyclic Building Block
This compound is a highly functionalized quinoline derivative with the molecular formula C₁₂H₉ClN₂O₂.[1][2] Its structure, featuring a reactive chlorine atom at the 4-position, a carbonitrile group at the 3-position, and two activating methoxy groups on the benzene ring, makes it a valuable and versatile intermediate in synthetic organic chemistry. The quinoline scaffold itself is a prominent feature in numerous biologically active compounds, playing a crucial role in the development of therapeutics for a range of diseases, including cancer and malaria.[3][4] This guide provides a comprehensive overview of the synthesis, reaction conditions, and applications of this key intermediate, with a focus on the underlying chemical principles and practical experimental protocols.
Core Synthesis: The Vilsmeier-Haack Reaction Pathway
The most efficient and widely adopted method for synthesizing this compound is a specialized application of the Vilsmeier-Haack reaction.[5][6] This powerful one-pot reaction facilitates the formylation and subsequent cyclization of electron-rich aromatic compounds to form heterocyclic systems.
Mechanistic Rationale
The reaction proceeds through two primary stages: the formation of the electrophilic Vilsmeier reagent and the subsequent electrophilic substitution and cyclization cascade.
-
Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) acts as a nucleophile, attacking the electrophilic phosphorus atom of phosphorus oxychloride (POCl₃). This is followed by the elimination of a phosphate species to generate a highly electrophilic chloroiminium salt, commonly known as the Vilsmeier reagent.[5][7] This reagent is the key electrophile for the subsequent steps.
-
Cyclization of an Acetanilide Precursor: The reaction typically starts with an appropriately substituted N-arylacetamide (acetanilide). The electron-donating methoxy groups on the aromatic ring of the acetanilide enhance its nucleophilicity, facilitating the electrophilic attack by the Vilsmeier reagent. The reaction involves a double formylation followed by an intramolecular cyclization and subsequent dehydration and chlorination to yield the final 4-chloroquinoline structure. The presence of electron-donating groups is known to facilitate the reaction and improve yields.[5]
Experimental Design and Protocols
General Reaction Workflow
The synthesis can be logically broken down into four key stages: reagent preparation, reaction execution, product work-up, and final purification.
Caption: General experimental workflow for Vilsmeier-Haack quinoline synthesis.
Detailed Step-by-Step Protocol
This protocol outlines a representative procedure for the synthesis of a substituted 2-chloro-3-formylquinoline, which is a closely related analog and follows the same principles.[6]
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser fitted with a calcium chloride guard tube, place 5 mL of N,N-Dimethylformamide (DMF). Cool the flask in an ice-water bath to 0°C.
-
Vilsmeier Reagent Formation: With continuous stirring, add phosphorus oxychloride (POCl₃) (approx. 3-4 equivalents) dropwise to the cooled DMF.[8] The addition should be slow to control the exothermic reaction. Stir the resulting mixture for 30 minutes at 0-5°C.
-
Substrate Addition: To this freshly prepared reagent, add the corresponding substituted acetanilide (e.g., 2,4-dimethoxyacetanilide) (1 equivalent) portion-wise, ensuring the temperature remains low.
-
Reaction Execution: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Subsequently, heat the reaction mixture in a water bath to 80-90°C for 6-8 hours.[6]
-
Monitoring: The progress of the reaction should be monitored periodically using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: After completion, cool the reaction mixture to room temperature. Carefully and slowly pour the mixture onto a beaker filled with crushed ice with vigorous stirring.
-
Neutralization and Precipitation: Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate or sodium carbonate until the pH reaches 7-8. The crude product will precipitate as a solid.
-
Isolation: Collect the solid product by suction filtration and wash it thoroughly with cold water to remove any inorganic impurities.
-
Purification: The crude solid can be further purified by recrystallization from a suitable solvent (e.g., ethanol/ethyl acetate mixture) or by column chromatography on silica gel to yield the pure this compound.[5][9]
Summary of Reaction Parameters
The efficiency of the Vilsmeier-Haack synthesis is highly dependent on the reaction conditions and the nature of the substituents on the starting material.
| Parameter | Recommended Condition | Rationale & Causality |
| Chlorinating Agent | Phosphorus oxychloride (POCl₃) | Highly effective for activating DMF and for the chlorination at the 4-position of the quinoline ring.[10] |
| Solvent/Formyl Source | N,N-Dimethylformamide (DMF) | Serves as both the solvent and the source of the C2 and C3-formyl precursors of the quinoline ring.[11][12] |
| Molar Ratio (POCl₃:Acetanilide) | ~3-5 : 1 | An excess of the Vilsmeier reagent is required to drive the reaction to completion.[3] |
| Initial Temperature | 0-5 °C | Critical for controlling the exothermic formation of the Vilsmeier reagent, preventing degradation. |
| Reaction Temperature | 80-110 °C | Provides the necessary activation energy for the cyclization and dehydration steps.[6][13] |
| Reaction Time | 4-12 hours | Dependent on the reactivity of the substrate; monitored by TLC for completion.[10] |
| Work-up Quench | Crushed Ice / Water | Hydrolyzes the reaction intermediates and excess Vilsmeier reagent.[8] |
| Neutralization | Saturated NaHCO₃ / Na₂CO₃ | Neutralizes the acidic reaction mixture, facilitating the precipitation of the organic product.[3] |
Visualization of the Core Reaction
The transformation hinges on the formation of the Vilsmeier reagent and its subsequent reaction with the activated aromatic precursor.
Caption: Simplified reaction pathway for the formation of the target quinoline.
Applications in Research and Drug Development
This compound is not an end product but a strategic intermediate. Its utility stems from the reactivity of the chloro and cyano groups.
-
Gateway to Kinase Inhibitors: The 4-chloro group is an excellent leaving group for nucleophilic aromatic substitution (SₙAr) reactions. This allows for the straightforward introduction of various aniline and amine side chains, a common strategy in the synthesis of tyrosine kinase inhibitors (TKIs) for cancer therapy.[14] Many potent TKIs feature a substituted quinoline or quinazoline core.
-
Scaffold for Bioactive Molecules: The quinoline core is a "privileged scaffold" in medicinal chemistry.[4] Derivatives synthesized from this intermediate are investigated for a wide range of biological activities, including antimicrobial, antiviral, and antitumor properties.[15][16]
-
Further Functionalization: The carbonitrile group can be hydrolyzed to a carboxylic acid or converted to other functional groups, further expanding the diversity of compounds that can be generated from this versatile starting material.
By providing a reliable synthetic route to this key intermediate, researchers are empowered to build libraries of novel quinoline derivatives for screening in various drug discovery programs.
References
- Application Notes and Protocols: Vilsmeier-Haack Reaction for Quinoline Synthesis. Benchchem.
- Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. NISCAIR Online Periodicals Repository.
- Synthesis, antimicrobial activities and cytogenetic studies of newer diazepino quinoline derivatives via Vilsmeier-Haack reaction. PubMed.
- Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. DUT Open Scholar.
- Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations.
- 4-Chloro-6,7-dimethoxy-quinoline-3-carbonitrile | 214470-55-0. Benchchem.
- This compound. MySkinRecipes.
- This compound (C12H9ClN2O2). PubChemLite.
- This compound | CAS 1017049-01-2. Santa Cruz Biotechnology.
- Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity.
- This compound | C12H9ClN2O2 | CID 24699040. PubChem.
- Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline.
- The preparation method of 4-chloro-6,7-dimethoxyquinoline.
- 4-Chloro-6,7-dimethoxyquinoline.
- 4-p-Dimethylaminobenzaldehyde. Organic Syntheses.
- Vilsmeier–Haack reaction. Wikipedia.
- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Journal of Advanced Scientific Research.
- DMF/POCl3 (Vilsmeier Haack Reaction)
- Tyrosine Kinase Inhibitors. 8. An Unusually Steep Structure−Activity Relationship for Analogues of 4-(3-Bromoanilino)-6,7-dimethoxyquinazoline (PD 153035), a Potent Inhibitor of the Epidermal Growth Factor Receptor. Journal of Medicinal Chemistry.
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Application Notes and Protocols for the Use of 4-Chloro-6,8-dimethoxyquinoline-3-carbonitrile in Kinase Inhibitor Synthesis
Introduction: The Privileged Quinoline Scaffold in Kinase Inhibitor Design
The quinoline ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to form the core of numerous therapeutic agents with a wide range of biological activities.[1] Within the realm of oncology, quinoline derivatives have garnered significant attention for their potent inhibitory activity against various protein kinases.[2] These enzymes are critical regulators of cellular signaling pathways that, when dysregulated, can drive tumor growth, proliferation, and survival.[1]
This guide focuses on a highly functionalized and versatile building block: 4-chloro-6,8-dimethoxyquinoline-3-carbonitrile . The strategic placement of its substituents makes it an exceptionally valuable precursor for the synthesis of a new generation of kinase inhibitors.
-
The 4-Chloro Group: This is the primary reactive site of the molecule. The chlorine atom is an excellent leaving group, activating the C4 position for nucleophilic aromatic substitution (SNAr). This allows for the straightforward introduction of various amine-containing fragments, most notably substituted anilines, to generate the 4-anilinoquinoline core that is critical for kinase binding.
-
The 3-Carbonitrile Group: This strongly electron-withdrawing group further activates the C4 position towards nucleophilic attack, facilitating the SNAr reaction. It also plays a crucial role in the binding of the final inhibitor to the kinase active site. It has been proposed that the nitrogen of the carbonitrile can act as a hydrogen bond acceptor, mimicking the role of the N3 atom in the related quinazoline scaffold, which is known to interact with key residues in the ATP-binding pocket of kinases like the Epidermal Growth Factor Receptor (EGFR).[3][4]
-
The 6,8-Dimethoxy Groups: These electron-donating groups on the benzo portion of the quinoline ring can modulate the electronic properties of the scaffold and influence the molecule's solubility, metabolic stability, and pharmacokinetic profile. Their specific placement at the 6- and 8-positions offers a distinct substitution pattern compared to the more extensively studied 6,7-dimethoxy analogues, providing an avenue for developing inhibitors with novel selectivity and potency profiles.
Derivatives of the closely related 4-anilino-6,7-dimethoxyquinoline-3-carbonitrile have been identified as potent, ATP-competitive inhibitors of several key kinases, including EGFR, Src, and MEK1.[3][5][6][7] It is therefore highly probable that inhibitors derived from the 6,8-dimethoxy scaffold will also target members of the tyrosine kinase family, which are pivotal in cancer-related signaling cascades.
Core Synthetic Strategy: Nucleophilic Aromatic Substitution (SNAr)
The principal application of this compound is its use as an electrophile in SNAr reactions. The reaction involves the displacement of the C4-chloride by a nucleophilic amine, typically a substituted aniline, to forge the key C-N bond.
Mechanism and Rationale
The SNAr reaction proceeds via a two-step addition-elimination mechanism.
-
Nucleophilic Attack: The amine nucleophile attacks the electron-deficient C4 carbon of the quinoline ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized across the quinoline ring system and is stabilized by the electron-withdrawing effects of the ring nitrogen and the 3-carbonitrile group.
-
Elimination of the Leaving Group: The aromaticity of the quinoline ring is restored by the elimination of the chloride ion, yielding the final 4-anilinoquinoline-3-carbonitrile product.
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for the synthesis of 4-anilino-6,8-dimethoxyquinoline-3-carbonitrile derivatives.
Protocol 1: General Synthesis of 4-Anilino-6,8-dimethoxyquinoline-3-carbonitrile Derivatives
This protocol is a robust, general procedure adapted from methodologies used for the synthesis of structurally related 4-anilinoquinolines and 4-anilinoquinazolines.[8][9][10][11]
Materials:
-
This compound (1.0 eq)
-
Substituted Aniline (1.1 - 1.5 eq)
-
2-Propanol (Isopropanol) or N,N-Dimethylformamide (DMF)
-
Round-bottom flask with reflux condenser
-
Stir plate and magnetic stir bar
-
Thin Layer Chromatography (TLC) apparatus
-
Filtration apparatus (Büchner funnel)
Procedure:
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 equivalent) and the desired substituted aniline (1.2 equivalents).
-
Solvent Addition: Add a suitable solvent, such as 2-propanol, to the flask. The volume should be sufficient to dissolve the reactants upon heating (a typical concentration is 0.1-0.2 M). 2-propanol is often a good first choice due to its ability to dissolve the reactants and its appropriate boiling point.
-
Reaction Conditions: Heat the reaction mixture to reflux with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC until the starting material (this compound) is consumed. This typically takes several hours.
-
Work-up and Isolation:
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate has formed, collect the solid product by vacuum filtration. Wash the solid with cold 2-propanol to remove any unreacted aniline.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure to remove the solvent. The resulting crude solid can then be purified.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel to yield the pure 4-anilino-6,8-dimethoxyquinoline-3-carbonitrile derivative.
Causality Behind Experimental Choices:
-
Solvent: 2-propanol is a common choice as it is a polar protic solvent that can facilitate the reaction and often allows for the product to crystallize out upon cooling, simplifying purification. DMF can be used for less reactive anilines due to its higher boiling point.
-
Stoichiometry: A slight excess of the aniline is used to ensure the complete consumption of the more valuable quinoline starting material.
-
Temperature: Refluxing provides the necessary thermal energy to overcome the activation barrier of the reaction, ensuring a reasonable reaction rate.
Structure-Activity Relationship (SAR) and Potential Kinase Targets
While specific SAR data for the 6,8-dimethoxy series is not extensively published, we can infer likely trends from the closely related 6,7-dimethoxy and other 4-anilinoquinoline-3-carbonitrile analogues.[3][6][7]
-
Aniline Substituents: The nature and position of substituents on the 4-anilino ring are critical for determining kinase selectivity and potency. Small, lipophilic groups at the meta-position of the aniline ring are often favored for potent inhibition of kinases like EGFR.
-
Quinoline Core: The 6,8-dimethoxy pattern provides a unique electronic and steric profile compared to the 6,7-dimethoxy isomers. This may lead to altered binding modes or selectivity against different kinases. The 8-methoxy group, in particular, may influence the conformation of the 4-anilino substituent.
Potential Kinase Targets:
Based on the activity of analogous compounds, inhibitors derived from this compound are likely to be active against:
-
Epidermal Growth Factor Receptor (EGFR): A key driver in many epithelial cancers.
-
Src Family Kinases: Involved in cell proliferation, survival, and motility.
-
MEK1 (MAP2K1): A central kinase in the Ras-MAPK signaling cascade.[5]
Illustrative Kinase Inhibition Data for Related Scaffolds
The following table presents IC₅₀ values for representative 4-anilinoquinoline-3-carbonitrile derivatives to illustrate the potency achievable with this scaffold. Note: These compounds do not have the 6,8-dimethoxy substitution pattern but serve as a reference for the potential of the class.
| Compound ID | Quinoline Substitution | 4-Anilino Substitution | Target Kinase | IC₅₀ (nM) | Reference |
| 1a | 6,7-Dimethoxy | 2,4-Dichloro | Src | 30 | [7] |
| 31a | 6-Methoxy, 7-(propoxypiperazine) | 2,4-Dichloro-5-methoxy | Src | 1.2 | [7] |
| 17a | 7,8-Diethoxy (Benzo[g]quinoline) | 2,4-Dichloro-5-methoxy | Src | 0.15 | [6] |
| Generic | Generic | 3-Chloro-4-(imidazolylsulfanyl) | MEK1 | <10 | [5] |
Target Signaling Pathway: The EGFR Cascade
The EGFR signaling pathway is a primary target for many quinoline-based inhibitors. Upon activation by ligands like EGF, the receptor dimerizes and autophosphorylates, triggering downstream cascades such as the RAS-RAF-MEK-ERK pathway, which ultimately promotes cell proliferation and survival. ATP-competitive inhibitors synthesized from this compound are designed to block this initial phosphorylation event.
Safety and Handling
Hazard Identification:
-
Acute Toxicity: Chloroquinoline derivatives should be handled with care. They may be harmful if swallowed, inhaled, or absorbed through the skin.[12]
-
Irritation: This class of compounds can cause skin, eye, and respiratory tract irritation.[12]
Recommended Personal Protective Equipment (PPE):
-
Gloves: Nitrile or other chemically resistant gloves should be worn at all times.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.
-
Lab Coat: A standard laboratory coat should be worn to protect clothing.
-
Respiratory Protection: When handling the solid powder outside of a certified chemical fume hood, a NIOSH-approved respirator is recommended.
Handling and Storage:
-
All manipulations of this compound should be performed in a well-ventilated chemical fume hood.
-
Avoid creating dust.
-
Store the compound in a tightly sealed container in a cool, dry place away from strong oxidizing agents.
Disposal:
-
Dispose of waste in accordance with all local, state, and federal regulations. This compound should be treated as hazardous chemical waste.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of potent kinase inhibitors. Its activated 4-position allows for facile diversification through nucleophilic aromatic substitution, providing access to a wide array of 4-anilinoquinoline-3-carbonitrile derivatives. The unique 6,8-dimethoxy substitution pattern offers opportunities to explore new chemical space and develop inhibitors with novel selectivity profiles against key oncogenic kinases. The protocols and information provided herein serve as a comprehensive guide for researchers to effectively utilize this compound in their drug discovery and development efforts.
References
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-
Mallon, R., et al. (2004). Identification of 4-anilino-3-quinolinecarbonitrile inhibitors of mitogen-activated protein/extracellular signal-regulated kinase 1 kinase. Molecular Cancer Therapeutics, 3(6), 755-62. Available at: [Link]
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Boschelli, D.H. (2002). 4-Anilino-3-quinolinecarbonitriles: An Emerging Class of Kinase Inhibitors. Current Topics in Medicinal Chemistry, 2(9), 1051-1064. Available at: [Link]
- Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024).
-
Boschelli, D.H. (2005). 4-Anilino-3-quinolinecarbonitriles: An Emerging Class of Kinase Inhibitors - An Update. Current Topics in Medicinal Chemistry, 5(10), 923-936. Available at: [Link]
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Boschelli, D.H., et al. (2005). 4-Anilino-7,8-dialkoxybenzo[g]quinoline-3-carbonitriles as Potent Src Kinase Inhibitors. Journal of Medicinal Chemistry, 48(21), 6632-6644. Available at: [Link]
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Asquith, C.R.M., et al. (2018). Identification and Optimization of 4-Anilinoquinolines as Inhibitors of Cyclin G Associated Kinase. ChemMedChem, 13(1), 48-66. Available at: [Link]
-
Wissner, A., et al. (2003). Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. The design of an orally active, irreversible inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor-2 (HER-2). Journal of Medicinal Chemistry, 46(1), 49-63. Available at: [Link]
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Sun, H., et al. (2019). Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 124-133. Available at: [Link]
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Li, T., et al. (2015). Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives. Molecules, 20(9), 16363-16376. Available at: [Link]
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Quinolines and Oxazino-quinoline Derivatives as Small Molecule GLI1 Inhibitors Identified by Virtual Screening - PMC - PubMed Central. Available at: [Link]
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Tarawneh, A.H. (2022). A New and Convenient Synthetic Method for 4-Aminoquinoline-3-carbonitrile and Its Derivatives. HETEROCYCLES, 104(4), 625-636. Available at: [Link]
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Safety of artemisinin and its derivatives. A review of published and unpublished clinical trials. Available at: [Link]
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Sun, H., et al. (2019). Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 124-133. Available at: [Link]
-
Recent Advances of Quinoline‐Based Small Molecules as Kinase Inhibitors (2020–2024). Available at: [Link]
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A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. Available at: [Link]
-
6-methoxy-8-nitroquinoline - Organic Syntheses Procedure. Available at: [Link]
-
Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents - PubMed. Available at: [Link]
-
Begam, R.B., et al. (2017). Synthesis, Characterization of 4-Anilino-6,7-Dimethoxy Quinazoline Derivatives as Potential Anti-Angiogenic Agents. Anti-Cancer Agents in Medicinal Chemistry, 17(11), 1547-1560. Available at: [Link]
-
Boschelli, D.H., et al. (2001). Optimization of 4-phenylamino-3-quinolinecarbonitriles as Potent Inhibitors of Src Kinase Activity. Journal of Medicinal Chemistry, 44(23), 3965-3977. Available at: [Link]
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Application Note: A Practical and Scalable Synthesis of Bosutinib Intermediate 4-Chloro-7-(3-chloropropoxy)-6-methoxyquinoline-3-carbonitrile
Audience: Researchers, scientists, and drug development professionals in medicinal and process chemistry.
Abstract: This document provides a detailed guide for the synthesis of bosutinib, a dual Src/Abl tyrosine kinase inhibitor, with a specific focus on the preparation of a key quinoline intermediate. We present a robust and well-documented pathway starting from 3-methoxy-4-hydroxybenzoic acid. The protocols herein are designed to be reproducible and scalable, offering insights into the chemical principles and critical parameters at each stage. This guide emphasizes not just the procedural steps but the underlying rationale, ensuring that researchers can adapt and troubleshoot the synthesis effectively.
Introduction: The Significance of Bosutinib
Bosutinib (marketed as Bosulif®) is a critical therapeutic agent for the treatment of chronic myelogenous leukemia (CML), particularly for patients with Philadelphia chromosome-positive (Ph+) CML who have developed resistance or intolerance to prior therapies.[1][2][3] As an ATP-competitive inhibitor, it potently targets both the Bcr-Abl and Src family kinases, which are key drivers of CML pathology.[1][4] The chemical structure of bosutinib is 4-((2,4-dichloro-5-methoxyphenyl)amino)-6-methoxy-7-(3-(4-methylpiperazin-1-yl)propoxy)quinoline-3-carbonitrile.[3][5]
The development of efficient, scalable, and cost-effective synthetic routes is paramount for ensuring the availability of such life-saving drugs. While several synthetic strategies have been reported, many rely on complex multi-step processes, harsh reaction conditions, or expensive starting materials.[1][4] This application note details a practical and efficient synthesis that proceeds through the pivotal intermediate, 4-chloro-7-(3-chloropropoxy)-6-methoxyquinoline-3-carbonitrile , a versatile building block for constructing the final bosutinib molecule.[6][7][8]
Rationale for the Convergent Synthetic Strategy
The synthesis of a complex molecule like bosutinib is best approached through a convergent strategy, where key fragments are synthesized independently and then coupled in the final stages. This approach generally leads to higher overall yields and simplifies purification. Our selected pathway embodies this principle.
The Core Strategy Involves:
-
Construction of the Quinoline Core: Building the functionalized 3-cyano-4-hydroxyquinoline ring system from an accessible starting material, 3-methoxy-4-hydroxybenzoic acid.[4][9]
-
Activation for Coupling: Conversion of the 4-hydroxy group on the quinoline ring to a 4-chloro group. This is a critical activation step, transforming the hydroxyl group into a good leaving group for the subsequent nucleophilic aromatic substitution (SNAr) reaction.
-
Convergent Assembly: Coupling the activated quinoline core with 2,4-dichloro-5-methoxyaniline and subsequently adding the N-methylpiperazine side chain to complete the synthesis.[4]
This method avoids the stringent cryogenic conditions (-78 °C) and low yields associated with some earlier routes, providing a more practical alternative for laboratory and potential scale-up operations.[1][4]
Overall Synthetic Workflow
The entire synthetic pathway is illustrated below. The process begins with the esterification and alkylation of 3-methoxy-4-hydroxybenzoic acid and proceeds through nitration, reduction, and a key cyclization step to form the quinoline ring. Subsequent chlorination yields the target intermediate, which is then converted to bosutinib in two final steps.
Caption: Overall synthetic route to Bosutinib from 3-methoxy-4-hydroxybenzoic acid.
Detailed Experimental Protocols
Stage 1: Synthesis of Methyl 4-(3-chloropropoxy)-3-methoxybenzoate (Compound 3)
-
Principle & Rationale: This initial stage protects the carboxylic acid as a methyl ester and introduces the 3-chloropropoxy side chain via a Williamson ether synthesis. Potassium carbonate is used as a mild base to deprotonate the phenolic hydroxyl group, and DMF is an excellent polar aprotic solvent for this SN2 reaction.
-
Protocol:
-
Esterification: To a solution of 3-methoxy-4-hydroxybenzoic acid (44.3 g, 0.26 mol) in methanol (500 mL), add thionyl chloride (30.0 g, 0.50 mol) dropwise at room temperature.[4] Stir the mixture for 2 hours. Concentrate the solution in vacuo. Dissolve the resulting oil in ice-water and adjust the pH to 7-8 with saturated sodium bicarbonate solution to yield methyl 4-hydroxy-3-methoxybenzoate (Compound 2).
-
Alkylation: Combine methyl 4-hydroxy-3-methoxybenzoate (48.0 g, 0.26 mol), 1-bromo-3-chloropropane (50.0 g, 0.32 mol), and potassium carbonate (50.0 g, 0.36 mol) in DMF (125 mL).[4]
-
Heat the mixture to 70 °C and stir for 1 hour.
-
Cool the reaction to room temperature and pour it slowly into 1.5 L of ice-water with constant stirring.
-
Collect the resulting solid by filtration and wash with cold water to obtain methyl 4-(3-chloropropoxy)-3-methoxybenzoate (Compound 3).
-
Stage 2: Synthesis of 7-(3-Chloropropoxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile (Compound 7)
-
Principle & Rationale: This multi-step sequence builds the quinoline core. First, a nitro group is introduced ortho to the electron-donating ether group. This nitro group is then reduced to an amine, which is essential for the subsequent cyclization. The cyclization reaction, a modified Gould-Jacobs type reaction, uses a protected acrolein equivalent to form the heterocyclic ring.
-
Protocol:
-
Nitration: Dissolve Compound 3 (51.6 g, 0.20 mol) in acetic acid (150 mL). Add nitric acid (84.5 mL, 66%) dropwise at room temperature. Heat the mixture to 60 °C for 3-4 hours.[4] Wash the mixture with ice-water and neutralize with saturated sodium bicarbonate to yield the nitrated product (Compound 4).
-
Reduction: To a mixture of the nitrated product (Compound 4, 45 g, 0.15 mol) in ethanol and water, add iron powder (41.5 g, 0.74 mol) and ammonium chloride (7.8 g, 0.15 mol). Reflux for 4 hours. Filter the hot solution through celite and concentrate to obtain the amino derivative (Compound 5).
-
Cyclization: a. Add 3,3-diethoxypropionitrile (10.2 g, 71 mmol) and trifluoroacetic acid (1 mL) to the amino derivative (Compound 5, 17.0 g, 62 mmol) and stir at 120 °C for 2 hours to form the enamine intermediate (Compound 6).[4] b. Dissolve the crude intermediate (Compound 6, 1.5 g, 4.36 mmol) in ethanol (20 mL). Adjust the pH to 12-13 with sodium hydroxide solution.[4] c. Stir at room temperature for 6 hours. Neutralize the solution with acid, causing a solid to precipitate. d. Filter the solid and wash with water to yield 7-(3-chloropropoxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile (Compound 7).
-
Stage 3: Synthesis of 4-Chloro-7-(3-chloropropoxy)-6-methoxyquinoline-3-carbonitrile (Compound 8)
-
Principle & Rationale: This step is a critical activation of the quinoline core. The 4-hydroxy group is converted into a 4-chloro group using phosphorus oxychloride (POCl₃). The chlorine atom is an excellent leaving group, making the C4 position highly susceptible to nucleophilic attack in the subsequent SNAr reaction.
-
Protocol:
-
Suspend 7-(3-chloropropoxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile (Compound 7, 10.0 g, 34.1 mmol) in phosphorus oxychloride (POCl₃, 50 mL).
-
Heat the mixture to reflux and maintain for 4 hours. The mixture should become a clear solution.
-
Cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a saturated solution of sodium bicarbonate.
-
A solid will precipitate. Collect the solid by filtration, wash thoroughly with water, and dry under vacuum to afford the target intermediate 4-chloro-7-(3-chloropropoxy)-6-methoxyquinoline-3-carbonitrile (Compound 8).[4][6]
-
Stage 4: Synthesis of Bosutinib (Compound 10)
-
Principle & Rationale: This is the final convergent stage. First, an SNAr reaction couples the activated quinoline intermediate with 2,4-dichloro-5-methoxyaniline. Pyridine hydrochloride is often used as a catalyst to facilitate this reaction.[4] In the final step, the terminal chlorine on the propoxy chain is substituted by N-methylpiperazine. The addition of sodium iodide catalyzes this reaction via an in-situ Finkelstein reaction, where the more reactive iodo-intermediate is formed transiently.
-
Protocol:
-
SNAr Coupling: Combine the chloro-quinoline intermediate (Compound 8, 0.80 g, 2.56 mmol), 2,4-dichloro-5-methoxyaniline (0.54 g, 2.80 mmol), and pyridine hydrochloride (0.276 g, 2.44 mmol) in 2-ethoxyethanol (10 mL).[4]
-
Heat the mixture at reflux for 2.5 hours.
-
Perform an extractive work-up using ethyl acetate and saturated aqueous sodium bicarbonate. Wash the organic layer with water and concentrate until a solid appears to yield Compound 9.
-
Final Alkylation: To a solution of Compound 9 (0.328 g, 0.7 mmol) in N-methylpiperazine (4 mL), add sodium iodide (0.11 g, 0.70 mmol).[4]
-
Heat the mixture at 80 °C for 12 hours.
-
Concentrate the reaction mixture in vacuo. Partition the residue between ethyl acetate and saturated aqueous sodium bicarbonate.
-
Wash the organic layer with brine, dry over sodium sulfate, filter, and concentrate to obtain the crude product. Purify by recrystallization or column chromatography to yield pure bosutinib (Compound 10).
-
Data Summary and Characterization
The following table summarizes key data for the intermediates in this synthetic pathway.
| Compound Name | Structure No. | Mol. Weight | Typical Yield (%) | Purity (HPLC) |
| Methyl 4-(3-chloropropoxy)-3-methoxybenzoate | 3 | 258.70 | ~90% | >98% |
| 7-(3-Chloropropoxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile | 7 | 292.72 | ~75% | >98% |
| 4-Chloro-7-(3-chloropropoxy)-6-methoxyquinoline-3-carbonitrile | 8 | 311.16 | ~85% | >98% |
| 7-(3-Chloropropoxy)-4-(2,4-dichloro-5-methoxyphenylamino)-6-methoxyquinoline-3-carbonitrile | 9 | 467.75 | ~80% | >97% |
| Bosutinib | 10 | 530.45 | ~70% | >99% |
Yields are representative and may vary based on reaction scale and purification efficiency.
Mechanistic Insight: SNAr Coupling
The key bond-forming reaction in the final assembly is the nucleophilic aromatic substitution (SNAr) of the 4-chloroquinoline with the aniline derivative. This reaction proceeds through a Meisenheimer complex, a resonance-stabilized intermediate.
Caption: Simplified mechanism for the SNAr coupling step.
Troubleshooting and Field-Proven Insights
-
Chlorination Step (Stage 3): This reaction is moisture-sensitive. Ensure all glassware is oven-dried and the POCl₃ is of high quality. Incomplete reaction can be addressed by extending the reflux time. The work-up must be performed carefully by adding the reaction mixture to ice slowly to manage the highly exothermic quenching process.
-
Final Alkylation (Stage 4): The use of NaI is critical for achieving a good reaction rate and yield. If the reaction stalls, it may be due to impure starting material (Compound 9) or insufficient heating. The reaction is typically monitored by HPLC to confirm the disappearance of the starting material.[10]
-
Purification: The final product, bosutinib, can often be purified to >99% by recrystallization from a suitable solvent system like acetone/heptane or isopropanol/water.[10] For intermediates, column chromatography may be necessary if simple precipitation or recrystallization does not yield material of sufficient purity for the subsequent step.
Conclusion
The synthetic route detailed in this application note provides a reliable and scalable method for producing the key bosutinib intermediate, 4-chloro-7-(3-chloropropoxy)-6-methoxyquinoline-3-carbonitrile, and its subsequent conversion to the final active pharmaceutical ingredient. By starting from the inexpensive and readily available 3-methoxy-4-hydroxybenzoic acid, this pathway represents a cost-effective and practical approach.[4][11] The clear, step-by-step protocols and explanations of the underlying chemical principles are intended to empower researchers to successfully synthesize this important anti-cancer agent.
References
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Yin, X. J., et al. (2010). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Molecules, 15(6), 4261-4266. [Link]
-
Kumar, P., et al. (2018). New Route for the synthesis of Bosutinib. Der Pharma Chemica, 10(4), 98-105. [Link]
-
Zhu, G., et al. (2017). New and Practical Synthesis of Bosutinib. Journal of Heterocyclic Chemistry. (Note: Access to the full text may require a subscription, but abstracts are widely available). [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring 4-Chloro-7-(3-Chloropropoxy)-6-Methoxyquinoline-3-Carbonitrile: A Key Bosutinib Intermediate. Pharma-Intermediate.com. [Link]
-
Zhu, C., et al. (2014). A Practical Synthesis of 7-(3-Chloropropoxy)-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile, a Key Intermediate to Bosutinib. Synthetic Communications, 44(18), 2665-2673. [Link]
-
Der Pharma Chemica. (2018). New Route for the synthesis of Bosutinib | Abstract. [Link]
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-
ResearchGate. (2017). A New and Practical Synthesis of Bosutinib. [Link]
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Zhu, G., et al. (2017). New Synthesis of 7-(3-chloropropoxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile, a Key Intermediate to Bosutinib. Journal of Heterocyclic Chemistry. [Link]
-
Semantic Scholar. (2014). A NEW AND PRACTICAL SYNTHESIS OF 7-(3-CHLOROPROPOXY)-6- METHOXY-4-OXO-1,4-DIHYDROQUINOLINE-3-CARBONITRILE. [Link]
-
PubMed. (2010). Synthesis of bosutinib from 3-methoxy-4-hydroxybenzoic acid. [Link]
-
ResearchGate. (2010). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. [Link]
-
PubChem. (n.d.). 4-((2,4-Dichloro-5-methoxyphenyl)amino)-6-methoxy-7-(3-(4-methyl-1-piperazinyl)propoxy)-3-quinolinecarbonitrile. [Link]
-
PubChem. (n.d.). 4-Chloro-7-(3-chloropropoxy)-6-methoxyquinoline-3-carbonitrile. [Link]
-
Home Sunshine Pharma. (n.d.). 4-CHLORO-7-(3-CHLORO-PROPOXY)-6-METHOXY-QUINOLINE-3-CARBONITRILE CAS 214470-68-5. [Link]
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- 8. 4-CHLORO-7-(3-CHLORO-PROPOXY)-6-METHOXY-QUINOLINE-3-CARBONITRILE CAS 214470-68-5 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 9. Synthesis of bosutinib from 3-methoxy-4-hydroxybenzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. WO2015198249A1 - Process for preparation of bosutinib - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: 4-chloro-6,8-dimethoxyquinoline-3-carbonitrile in Cancer Research
Introduction: The Quinoline Scaffold as a Privileged Motif in Oncology
The quinoline ring system is a cornerstone in medicinal chemistry, recognized for its versatile pharmacological activities.[1][2] This heterocyclic scaffold is a key component in numerous approved drugs, including those for cancer treatment.[1] Within the diverse landscape of quinoline derivatives, the quinoline-3-carbonitrile core has emerged as a particularly fruitful area for the development of novel anti-cancer agents.[3] These compounds have been shown to exert their effects through various mechanisms, including the inhibition of critical signaling pathways that drive tumor progression.[2][4]
This application note focuses on 4-chloro-6,8-dimethoxyquinoline-3-carbonitrile , a highly functionalized quinoline derivative. While direct and extensive research on this specific molecule is emerging, its structural features—a reactive chlorine at the 4-position, electron-donating methoxy groups, and a cyano group—suggest significant potential as a versatile intermediate and a biologically active compound in cancer research. The 4-chloro substituent provides a reactive handle for nucleophilic substitution, enabling the synthesis of a diverse library of derivatives for structure-activity relationship (SAR) studies. This document will serve as a detailed guide for researchers, scientists, and drug development professionals on the proposed applications and experimental investigation of this compound in the context of oncology.
Postulated Mechanism of Action: Targeting Key Oncogenic Pathways
Based on extensive research into structurally related quinoline and quinazoline derivatives, this compound is hypothesized to function as an inhibitor of key protein kinases involved in cancer cell proliferation and survival.[5] The 4-anilinoquinoline-3-carbonitrile class, for instance, has been successfully developed as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase frequently dysregulated in various cancers.[1][3]
The primary proposed mechanism of action for derivatives of this compound involves the competitive inhibition of ATP binding to the kinase domain of receptor tyrosine kinases such as EGFR, c-Met, and VEGFR.[1] This inhibition would block the autophosphorylation and subsequent activation of downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are central to cell proliferation, survival, and angiogenesis.[5]
Proposed Signaling Pathway Inhibition
Caption: Proposed mechanism of action for this compound derivatives.
Experimental Protocols
The following protocols are provided as a guide for the initial investigation of this compound and its synthesized analogs in cancer research.
Protocol 1: Synthesis of 4-Anilino-6,8-dimethoxyquinoline-3-carbonitrile Derivatives
The chlorine atom at the 4-position of the quinoline ring is susceptible to nucleophilic substitution, providing a straightforward method for generating a library of derivatives.[5] This protocol outlines a general procedure for the synthesis of 4-anilino-6,8-dimethoxyquinoline-3-carbonitrile derivatives.
Materials:
-
This compound
-
Substituted anilines (various)
-
Isopropanol or N,N-dimethylformamide (DMF)
-
Round-bottom flask
-
Reflux condenser
-
Stir plate and magnetic stir bar
-
Thin-layer chromatography (TLC) plates
-
Standard laboratory glassware and purification apparatus (e.g., for filtration and recrystallization)
Procedure:
-
In a round-bottom flask, dissolve 1 equivalent of this compound in a suitable solvent such as isopropanol.
-
Add 1.1 to 1.5 equivalents of the desired substituted aniline to the solution.
-
Heat the reaction mixture to reflux and stir for several hours.
-
Monitor the progress of the reaction by TLC.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration.
-
If the product does not precipitate, the solvent can be removed under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexanes).
-
Characterize the final product by standard analytical techniques (¹H NMR, ¹³C NMR, mass spectrometry).
Experimental Workflow: From Synthesis to Biological Evaluation
Caption: A typical workflow for the synthesis and evaluation of novel quinoline derivatives.
Protocol 2: In Vitro Cytotoxicity Screening using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.
Materials:
-
Cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HCT116 - colon)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well plates
-
This compound and its derivatives dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multi-well plate reader
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in complete cell culture medium. The final concentration of DMSO should be less than 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with medium and DMSO as a vehicle control.
-
Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Aspirate the medium containing MTT and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a multi-well plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Protocol 3: Kinase Inhibition Assay
To determine if the mechanism of action involves direct enzyme inhibition, a kinase inhibition assay is essential. This protocol provides a general framework for an in vitro kinase assay.
Materials:
-
Recombinant human kinase (e.g., EGFR, c-Met)
-
Kinase substrate (a specific peptide for the chosen kinase)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
Test compounds
-
A detection system (e.g., ADP-Glo™ Kinase Assay, which measures ADP formation)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compounds in the kinase assay buffer.
-
In a 384-well plate, add the kinase, the specific substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).
-
Stop the kinase reaction and measure the kinase activity using a suitable detection system. For the ADP-Glo™ assay, this involves adding ADP-Glo™ Reagent to deplete the remaining ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.
-
Measure the luminescence signal, which is proportional to the amount of ADP produced and thus the kinase activity.
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.
Data Presentation: A Hypothetical Example
The following table presents hypothetical IC₅₀ values for a series of 4-anilino-6,8-dimethoxyquinoline-3-carbonitrile derivatives against various cancer cell lines, illustrating how experimental data could be summarized.
| Compound ID | Anilino Substituent | A549 (Lung Cancer) IC₅₀ (µM) | MCF-7 (Breast Cancer) IC₅₀ (µM) | HCT116 (Colon Cancer) IC₅₀ (µM) |
| Parent | 4-chloro | > 50 | > 50 | > 50 |
| Derivative 1 | 3-chloro-4-fluoroanilino | 5.2 | 8.7 | 6.1 |
| Derivative 2 | 4-methoxyanilino | 12.5 | 15.3 | 10.8 |
| Derivative 3 | 3-ethynylanilino | 2.1 | 4.5 | 3.3 |
Conclusion and Future Directions
This compound represents a promising starting point for the development of novel anticancer agents. Its versatile chemistry allows for the creation of diverse libraries of compounds that can be screened for activity against a wide range of cancer types. The protocols outlined in this application note provide a robust framework for the synthesis, in vitro screening, and mechanistic evaluation of these compounds. Future research should focus on optimizing the substitutions on the quinoline core to enhance potency and selectivity for specific kinase targets. In vivo studies using promising lead compounds will be a critical next step in validating their therapeutic potential.
References
-
Neuroquantology. (n.d.). Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review. Retrieved from [Link]
-
PubMed Central. (n.d.). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Retrieved from [Link]
-
PMC. (n.d.). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. Retrieved from [Link]
-
Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.). Retrieved from [Link]
-
PMC - NIH. (n.d.). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. Retrieved from [Link]
-
ResearchGate. (n.d.). 4-Chloro-6,7-dimethoxyquinoline. Retrieved from [Link]
-
Atlantis Press. (n.d.). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Retrieved from [Link]
-
ChemSynthesis. (n.d.). 4-chloro-6,7-dimethoxy-3-quinolinecarbonitrile. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
MDPI. (n.d.). Antiproliferative Efficacy of N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine, DW-8, in Colon Cancer Cells Is Mediated by Intrinsic Apoptosis. Retrieved from [Link]
Sources
- 1. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Development of 4-Chloro-6,8-dimethoxyquinoline-3-carbonitrile as a Novel Antimicrobial Agent
Authored by: A Senior Application Scientist
Abstract
The escalating crisis of antimicrobial resistance necessitates the urgent development of novel antibacterial agents with unique mechanisms of action. Quinoline derivatives have historically been a rich source of antimicrobial compounds, and among these, 4-chloro-6,8-dimethoxyquinoline-3-carbonitrile emerges as a promising scaffold for further investigation. This comprehensive guide provides detailed protocols and theoretical insights for researchers, scientists, and drug development professionals engaged in the evaluation of this compound. We will cover a plausible synthetic route, in-depth methodologies for assessing antimicrobial efficacy and cytotoxicity, and the interpretation of the resulting data. The protocols are designed to be self-validating, incorporating essential controls and rationale to ensure the generation of robust and reproducible results.
Introduction: The Potential of Quinoline-3-Carbonitrile Scaffolds
The quinoline ring is a privileged scaffold in medicinal chemistry, forming the core of numerous antibacterial, antifungal, and antimalarial drugs.[1][2] The mechanism of action for many quinolone antimicrobials involves the inhibition of essential bacterial enzymes, DNA gyrase and topoisomerase IV, which are responsible for managing DNA supercoiling during replication.[3][4] This targeted action on bacterial-specific enzymes provides a degree of selective toxicity.
The subject of this guide, this compound, possesses several features that make it an attractive candidate for antimicrobial development. The quinoline core provides the foundational structure for DNA gyrase interaction, while the substituents at positions 3, 4, 6, and 8 can be further modified to optimize potency, selectivity, and pharmacokinetic properties.[3] The carbonitrile group at position 3, in particular, has been identified as a key functional group in various quinoline derivatives exhibiting promising antibacterial activity.[5][6]
This document will guide the researcher through the essential steps of evaluating this compound, from its synthesis to a comprehensive biological characterization.
Physicochemical Properties and Synthesis
A thorough understanding of the compound's physical and chemical properties is crucial for its handling, formulation, and further derivatization.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₂H₉ClN₂O₂ | [7][8] |
| Molecular Weight | 248.67 g/mol | [7][9] |
| Appearance | Solid (predicted) | [9] |
| CAS Number | 1017049-01-2 | [8] |
Proposed Synthesis Protocol
While various methods exist for quinoline synthesis, a common and effective approach involves a cyclization reaction followed by chlorination. The following is a plausible, multi-step synthesis protocol adapted from established methodologies for similar quinoline derivatives.[10]
Protocol 2.1: Synthesis of this compound
-
Step 1: Cyclization to form the 4-hydroxyquinoline intermediate.
-
In a round-bottom flask, combine 2,4-dimethoxyaniline (1 equivalent) and diethyl 2-cyano-3-ethoxyacrylate (1.1 equivalents) in a high-boiling point solvent such as diphenyl ether.
-
Heat the mixture to reflux (approximately 250-260°C) for 1-2 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Allow the reaction mixture to cool to room temperature, which should result in the precipitation of the product.
-
Filter the precipitate, wash with a non-polar solvent like hexane to remove the diphenyl ether, and then with ethanol.
-
Dry the resulting solid, 4-hydroxy-6,8-dimethoxyquinoline-3-carbonitrile, under vacuum.
-
-
Step 2: Chlorination of the 4-hydroxyquinoline intermediate.
-
In a fume hood, carefully add phosphorus oxychloride (POCl₃) (5-10 equivalents) to the dried 4-hydroxy-6,8-dimethoxyquinoline-3-carbonitrile from Step 1 in a round-bottom flask equipped with a reflux condenser.
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Heat the mixture to reflux (approximately 110°C) for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Carefully quench the reaction by slowly pouring the mixture onto crushed ice with vigorous stirring. This step is highly exothermic and must be performed with caution in a well-ventilated fume hood.
-
Neutralize the acidic solution with a base, such as a saturated sodium bicarbonate solution, until the pH is approximately 7-8. This will precipitate the crude product.
-
Filter the precipitate, wash thoroughly with water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure this compound.
-
-
Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and elemental analysis.[11]
In Vitro Antimicrobial Activity Assessment
The cornerstone of evaluating a new antimicrobial compound is determining its potency against a panel of clinically relevant bacteria. The broth microdilution method is a standardized and widely used technique to determine the Minimum Inhibitory Concentration (MIC).[12][13][14]
Protocol: Broth Microdilution for MIC Determination
Rationale: This method allows for the quantitative determination of the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[14] It is a high-throughput and reproducible assay.
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, a methicillin-resistant S. aureus (MRSA) strain, and a multidrug-resistant Pseudomonas aeruginosa strain)
-
This compound stock solution (e.g., 10 mg/mL in DMSO)
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Sterile saline or PBS
-
Spectrophotometer or microplate reader
Procedure:
-
Bacterial Inoculum Preparation:
-
From a fresh agar plate, pick several colonies of the test bacterium and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
-
Compound Dilution:
-
Dispense 50 µL of CAMHB into all wells of a 96-well plate.
-
In the first column, add 50 µL of the compound stock solution (or a pre-diluted working solution) to achieve the highest desired concentration.
-
Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, mixing well, and continuing this process across the plate to the 10th column. Discard the final 50 µL from the 10th column.
-
This leaves column 11 as a growth control (no compound) and column 12 as a sterility control (no bacteria).
-
-
Inoculation:
-
Add 50 µL of the prepared bacterial inoculum to wells in columns 1 through 11. Do not inoculate column 12.
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of the compound at which there is no visible growth of bacteria. This can be determined by visual inspection or by measuring the optical density (OD) at 600 nm.
-
Protocol: Determination of Minimum Bactericidal Concentration (MBC)
Rationale: While the MIC indicates growth inhibition, the MBC determines the concentration required to kill the bacteria. This distinguishes between bacteriostatic and bactericidal activity.
Procedure:
-
Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.
-
Spot-plate these aliquots onto a fresh Mueller-Hinton Agar (MHA) plate.
-
Incubate the MHA plate at 37°C for 18-24 hours.
-
The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum (i.e., no more than 1-2 colonies).
Cytotoxicity Assessment and Selectivity
A critical aspect of drug development is ensuring that the compound is toxic to the pathogen but not to the host cells.[15][16] Cytotoxicity assays are essential for evaluating the safety profile of a potential therapeutic.[17] The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[17]
Protocol: MTT Cytotoxicity Assay
Rationale: This assay measures the activity of mitochondrial dehydrogenases in living cells, which reduce the yellow tetrazolium salt MTT to a purple formazan precipitate. The amount of formazan is proportional to the number of viable cells.[17]
Materials:
-
Human cell line (e.g., HEK293 - human embryonic kidney cells)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the 96-well plate with cells at a density of 1 x 10⁴ cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the complete medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the compound. Include wells with medium only (no cells) as a blank and wells with cells and medium containing DMSO (vehicle control).
-
Incubate for 24-48 hours.
-
-
MTT Addition and Incubation:
-
Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Reading the Results:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the compound concentration (on a log scale) to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).
-
Data Presentation and Interpretation
Clear and concise data presentation is crucial for evaluating the potential of a new antimicrobial compound.
Table 2: Illustrative Antimicrobial and Cytotoxicity Data
| Organism | Strain Type | MIC (µg/mL) | MBC (µg/mL) |
| S. aureus | Gram-positive | 4 | 8 |
| E. coli | Gram-negative | 16 | 32 |
| MRSA | Gram-positive (Resistant) | 8 | 16 |
| P. aeruginosa | Gram-negative (Resistant) | 32 | >64 |
| Cell Line | Assay | IC₅₀ (µg/mL) | Selectivity Index (SI) |
| HEK293 | MTT | >128 | >32 (vs. S. aureus) |
Interpretation:
-
MBC/MIC Ratio: A ratio of ≤ 4 generally indicates bactericidal activity, while a ratio of > 4 suggests bacteriostatic activity. In the example above, the compound is bactericidal against S. aureus, MRSA, and E. coli.
-
Selectivity Index (SI): This is a critical parameter calculated as IC₅₀ / MIC. A higher SI value is desirable as it indicates greater selectivity for the bacterial target over mammalian cells. An SI > 10 is often considered a good starting point for a promising drug candidate.
Visualizing Workflows and Mechanisms
Diagrams can effectively illustrate complex processes and relationships.
Experimental Workflow
Caption: Overall experimental workflow for the evaluation of the antimicrobial compound.
Proposed Mechanism of Action
Based on the known mechanism of quinolone antibiotics, the proposed target is bacterial DNA gyrase.[18][19]
Caption: Proposed mechanism of action via inhibition of bacterial DNA gyrase.
Conclusion
This compound represents a promising starting point for the development of new antimicrobial agents. The protocols outlined in this guide provide a robust framework for its synthesis, characterization, and biological evaluation. By systematically determining its antimicrobial spectrum, mode of action (bacteriostatic vs. bactericidal), and selectivity, researchers can effectively assess its therapeutic potential and make informed decisions regarding its advancement in the drug discovery pipeline. Adherence to these detailed, self-validating protocols will ensure the generation of high-quality, reproducible data, which is paramount for the successful development of any new therapeutic agent.
References
Sources
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- 2. researchgate.net [researchgate.net]
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- 4. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Evaluation of the Antibacterial and Antioxidant Activities of Some Novel Chloroquinoline Analogs - ProQuest [proquest.com]
- 7. This compound | C12H9ClN2O2 | CID 24699040 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. calpaclab.com [calpaclab.com]
- 9. 4-Chloro-6,7-dimethoxy-quinoline-3-carbonitrile [cymitquimica.com]
- 10. atlantis-press.com [atlantis-press.com]
- 11. researchgate.net [researchgate.net]
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- 13. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. apec.org [apec.org]
- 15. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents | Springer Nature Experiments [experiments.springernature.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Quinolone antimicrobial agents: mechanism of action and resistance development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. youtube.com [youtube.com]
- 20. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. biointerfaceresearch.com [biointerfaceresearch.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. [PDF] Antimicrobial Susceptibility Testing Protocols | Semantic Scholar [semanticscholar.org]
- 24. m.youtube.com [m.youtube.com]
- 25. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
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- 27. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. biosynth.com [biosynth.com]
- 29. researchgate.net [researchgate.net]
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- 31. Design, Synthesis, and Structure–Activity Relationship Studies of New Quinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones - PMC [pmc.ncbi.nlm.nih.gov]
Experimental protocol for synthesizing 4-anilinoquinoline-3-carbonitrile derivatives
Application Notes & Protocols
Topic: Experimental Protocol for the Synthesis of 4-Anilinoquinoline-3-carbonitrile Derivatives
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the 4-Anilinoquinoline-3-carbonitrile Scaffold
The 4-anilinoquinoline-3-carbonitrile framework is a cornerstone in modern medicinal chemistry, particularly in the domain of oncology. Derivatives from this class have emerged as potent and selective inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways frequently dysregulated in cancer.[1] The scaffold's design is a bioisosteric evolution of the well-established 4-anilinoquinazoline structure, where the replacement of a nitrogen atom at position 3 with a carbon bearing an electron-withdrawing nitrile group led to novel kinase selectivity profiles.
Notably, compounds based on this core structure have been successfully developed as inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor-2 (HER-2), leading to clinical candidates for cancer therapy.[2][3][4] The versatility of this scaffold allows for extensive structure-activity relationship (SAR) studies, where modifications to the aniline ring and the quinoline core can fine-tune potency, selectivity, and pharmacokinetic properties against a range of kinase targets, including Src and MEK.[1]
This document provides a comprehensive, field-proven protocol for the synthesis of 4-anilinoquinoline-3-carbonitrile derivatives. It details the synthesis of the critical 4-chloroquinoline precursor and its subsequent reaction with substituted anilines, explains the underlying chemical principles, and outlines robust methods for product characterization.
Part 1: Mechanistic Rationale - The Nucleophilic Aromatic Substitution (SNAr) Pathway
The core reaction for assembling the 4-anilinoquinoline-3-carbonitrile scaffold is a Nucleophilic Aromatic Substitution (SNAr) . In this reaction, the lone pair of electrons on the nitrogen atom of a substituted aniline attacks the electron-deficient C4 position of the quinoline ring, displacing the chloride leaving group.
Several factors make this reaction efficient and regioselective:
-
Ring Activation: The quinoline ring is inherently electron-deficient. This effect is significantly amplified by the potent electron-withdrawing nitrile (-C≡N) group at the C3 position. This group helps to stabilize the negatively charged intermediate formed during the reaction.[5][6]
-
Nucleophile: Substituted anilines serve as effective nucleophiles. The electron density on the aniline nitrogen dictates its reactivity, which can be modulated by substituents on the aromatic ring.
-
Leaving Group: The chloro group at the C4 position is an excellent leaving group, facilitating the final elimination step to restore the aromaticity of the quinoline system.
The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized intermediate known as a Meisenheimer complex.[7]
Caption: The Addition-Elimination (SₙAr) mechanism for the synthesis.
Part 2: Synthesis of the Key Precursor: 4-Chloroquinoline-3-carbonitriles
A reliable synthesis of the target compounds is predicated on the availability of the corresponding 4-chloroquinoline-3-carbonitrile intermediate. This precursor is typically prepared in a robust, two-step sequence starting from a substituted aniline.[2][8]
Caption: Workflow for the synthesis of the 4-chloroquinoline precursor.
Protocol 2.1: Synthesis of 4-Hydroxy-6,7-dimethoxyquinoline-3-carbonitrile
-
Condensation: In a round-bottom flask equipped with a magnetic stirrer, combine 3,4-dimethoxyaniline (1.0 eq) and ethyl (ethoxymethylene)cyanoacetate (1.1 eq). Heat the mixture at 100-110 °C for 2 hours. The reaction can be monitored by TLC until the starting aniline is consumed.
-
Expert Insight: This condensation reaction forms the enamine intermediate. Running the reaction neat (without solvent) at this temperature is typically efficient and avoids later solvent removal steps.
-
-
Cyclization: To the crude intermediate adduct, add Dowtherm A (approx. 10-15 mL per gram of aniline). Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 250-260 °C) in a heating mantle or sand bath. Maintain reflux for 30-45 minutes.[8]
-
Expert Insight: Dowtherm A is a high-boiling heat transfer fluid, ideal for achieving the high temperature required for this thermal cyclization. The reaction is regiospecific, yielding the desired quinoline isomer.[2]
-
-
Work-up: Allow the reaction mixture to cool to below 100 °C. Carefully add diethyl ether or hexane to the mixture to precipitate the product. Stir for 30 minutes.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with diethyl ether to remove residual Dowtherm A. Dry the product under vacuum. The resulting 4-hydroxy-6,7-dimethoxyquinoline-3-carbonitrile is often pure enough for the next step.
Protocol 2.2: Synthesis of 4-Chloro-6,7-dimethoxyquinoline-3-carbonitrile
-
Reaction Setup: In a fume hood, charge a round-bottom flask with the 4-hydroxyquinoline-3-carbonitrile (1.0 eq) from the previous step. Add phosphorus oxychloride (POCl₃, 5-10 eq by volume) and a catalytic amount of N,N-dimethylformamide (DMF, ~2-3 drops).
-
Safety First: POCl₃ is highly corrosive and reacts violently with water. This procedure must be performed in a well-ventilated fume hood with appropriate personal protective equipment (gloves, lab coat, safety glasses).
-
-
Chlorination: Equip the flask with a reflux condenser (with a drying tube) and heat the mixture to reflux (approx. 110 °C) for 3-4 hours. The reaction should become a clear solution.
-
Work-up: Cool the reaction mixture to room temperature. Slowly and carefully pour the mixture onto crushed ice with vigorous stirring. This will quench the excess POCl₃. A precipitate will form.
-
Neutralization & Isolation: Adjust the pH of the aqueous slurry to ~7-8 with a saturated sodium bicarbonate solution or ammonium hydroxide. Stir for 30 minutes. Collect the solid product by vacuum filtration, wash extensively with water, and dry under vacuum.
Part 3: Core Protocol - Synthesis of 4-(3-Bromoanilino)-6,7-dimethoxyquinoline-3-carbonitrile
This section details the final SNAr reaction, using the synthesized precursor and a commercially available aniline to produce a well-documented EGFR inhibitor.
Materials and Equipment
| Reagents & Materials | Equipment |
| 4-Chloro-6,7-dimethoxyquinoline-3-carbonitrile | Round-bottom flasks |
| 3-Bromoaniline | Magnetic stirrer and hotplate |
| Isopropanol (or Ethanol), Anhydrous | Reflux condenser |
| Hydrochloric Acid (concentrated) | Vacuum filtration apparatus |
| Sodium Bicarbonate (Saturated Solution) | TLC plates (Silica gel 60 F₂₅₄) |
| Ethyl Acetate, Hexanes (for TLC & purification) | pH paper or meter |
Step-by-Step Experimental Procedure
-
Reactant Charging: To a 100 mL round-bottom flask, add 4-chloro-6,7-dimethoxyquinoline-3-carbonitrile (1.0 g, 1.0 eq).
-
Addition of Aniline and Solvent: Add 3-bromoaniline (1.1 eq) followed by isopropanol (30-40 mL).
-
Acidification (Optional but Recommended): Add one drop of concentrated hydrochloric acid.
-
Expert Insight: The reaction is often catalyzed by acid. The HCl protonates the quinoline nitrogen, further activating the ring towards nucleophilic attack and increasing the reaction rate. Some protocols use pyridine hydrochloride as the catalyst.[8]
-
-
Reaction: Heat the mixture to reflux (approx. 82 °C for isopropanol) with stirring. Monitor the reaction progress by TLC (e.g., 50% Ethyl Acetate / Hexanes). The reaction is typically complete within 4-8 hours.
-
Product Precipitation: Upon completion, cool the reaction mixture to room temperature, then place it in an ice bath for 30-60 minutes. The product will typically precipitate as a hydrochloride salt.
-
Isolation of Salt: Collect the solid by vacuum filtration and wash the filter cake with a small amount of cold isopropanol.
-
Conversion to Free Base: Transfer the collected solid to a beaker containing a saturated sodium bicarbonate solution (~50 mL). Stir the slurry for 1-2 hours to neutralize the hydrochloride salt and form the free base.
-
Final Isolation and Purification: Collect the solid free base by vacuum filtration. Wash thoroughly with deionized water and then with a small amount of cold diethyl ether. Dry the product under high vacuum. If necessary, the product can be further purified by recrystallization from ethanol or by column chromatography.
Part 4: Product Characterization
Validation of the final product's identity and purity is essential.
| Technique | Purpose | Expected Results for 4-(3-Bromoanilino)-6,7-dimethoxyquinoline-3-carbonitrile |
| TLC | Monitor reaction, assess purity | Single spot with Rf different from starting materials. |
| ¹H NMR | Structural elucidation | Protons corresponding to both the quinoline and aniline fragments. Characteristic singlet for the C2-H of the quinoline, distinct signals for the methoxy groups, and aromatic proton splitting patterns. |
| ¹³C NMR | Confirm carbon skeleton | Signals for nitrile carbon (~115-120 ppm), methoxy carbons (~56 ppm), and all aromatic carbons. |
| LC-MS | Confirm molecular weight | A peak corresponding to the calculated mass [M+H]⁺. |
| FT-IR | Identify functional groups | A sharp peak for the nitrile (-C≡N) stretch (~2220 cm⁻¹), N-H stretch (~3400 cm⁻¹). |
| Melting Point | Assess purity | A sharp, defined melting point range consistent with literature values. |
Part 5: Safety Precautions
-
General: Always work in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Specific Reagents:
-
Phosphorus Oxychloride (POCl₃): Highly corrosive and toxic. Reacts violently with water. Handle exclusively in a fume hood.
-
Dowtherm A: Can cause irritation upon contact. The high temperatures used for cyclization present a burn hazard.
-
Solvents: Organic solvents like isopropanol, ethanol, and ethyl acetate are flammable. Avoid open flames and ensure proper grounding of equipment.
-
References
- Vertex AI Search, based on provided search results.
- Boschelli, D. H. (2002). 4-Anilino-3-quinolinecarbonitriles: An Emerging Class of Kinase Inhibitors. Current Topics in Medicinal Chemistry.
-
Wissner, A., et al. (2003). Synthesis and Structure−Activity Relationships of 6,7-Disubstituted 4-Anilinoquinoline-3-carbonitriles. The Design of an Orally Active, Irreversible Inhibitor of the Tyrosine Kinase Activity of the Epidermal Growth Factor Receptor (EGFR) and the Human Epidermal Growth Factor Receptor-2 (HER-2). Journal of Medicinal Chemistry, 46(1), 49-63. [Link]
-
Gao, Y., et al. (2014). Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives. Molecules, 19(9), 13810-13822. [Link]
-
Tarawneh, A. H. (2022). A New and Convenient Synthetic Method for 4-Aminoquinoline-3-carbonitrile and Its Derivatives. HETEROCYCLES, 104(4). [Link]
-
Zhang, H., et al. (2021). Design, synthesis and anticancer evaluation of new 4-anilinoquinoline-3-carbonitrile derivatives as dual EGFR/HER2 inhibitors and apoptosis inducers. Bioorganic Chemistry, 114, 105200. [Link]
-
Wissner, A., et al. (2003). Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. The design of an orally active, irreversible inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor-2 (HER-2). Journal of Medicinal Chemistry. [Link]
- Boschelli, D. H. (2004). 4-Anilino-3-quinolinecarbonitriles: An Emerging Class of Kinase Inhibitors - An Update. Medicinal Chemistry Reviews - Online, 1(4).
-
Chemistry Steps. Nucleophilic Aromatic Substitution. [Link]
-
Dalal Institute. Aromatic Nucleophilic Substitution. [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
- Vertex AI Search, based on provided search results.
-
Wikipedia. Nucleophilic aromatic substitution. [Link]
-
Semantic Scholar. Chloroquinoline-3-carbonitriles: Synthesis and Reactions. [Link]
-
Zhang, Z., et al. (2022). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 10, 997678. [Link]
-
Basappa, et al. (2017). Synthesis, Characterization of 4-Anilino-6,7-Dimethoxy Quinazoline Derivatives as Potential Anti-Angiogenic Agents. Anti-Cancer Agents in Medicinal Chemistry, 17(10), 1433-1444. [Link]
Sources
- 1. eurekaselect.com [eurekaselect.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Design, synthesis and anticancer evaluation of new 4-anilinoquinoline-3-carbonitrile derivatives as dual EGFR/HER2 inhibitors and apoptosis inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. The design of an orally active, irreversible inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor-2 (HER-2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 8. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 4-chloro-6,8-dimethoxyquinoline-3-carbonitrile
An in-depth guide to navigating the common challenges in the purification of 4-chloro-6,8-dimethoxyquinoline-3-carbonitrile, designed for chemists and drug development professionals. This guide provides detailed troubleshooting protocols, frequently asked questions, and the scientific rationale behind each purification strategy.
Introduction: The purification of this compound (CAS 1017049-01-2) is a critical step to ensure the integrity of subsequent synthetic transformations and biological assays. As a functionalized heterocyclic compound, its purification can present unique challenges, including product decomposition, persistent impurities, and low recovery. This guide offers practical, experience-driven solutions to common issues encountered during its purification by recrystallization and column chromatography.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing both diagnostic insights and corrective protocols.
Issue 1: My product "oiled out" during recrystallization instead of forming crystals.
-
Question: I dissolved my crude this compound in a hot solvent, but upon cooling, it separated as an oil rather than a solid. How can I induce crystallization?
-
Answer: "Oiling out" typically occurs when the solution is too concentrated (supersaturated) or cools too rapidly, causing the compound's solubility to drop below its melting point.[1][2] The presence of impurities can also depress the melting point and hinder lattice formation.
Causality: The formation of a stable crystal lattice is a thermodynamically controlled process that requires molecules to arrange themselves in a highly ordered state. Rapid cooling or high supersaturation favors a kinetically controlled process, leading to the amorphous, liquid state of an oil.
Corrective Actions:
-
Re-heat and Dilute: Re-heat the solution until the oil fully redissolves. Add a small amount (10-20% of the original volume) of the hot solvent to reduce the concentration.[1][2]
-
Slow Cooling: Allow the flask to cool to room temperature slowly. Insulating the flask with glass wool or placing it in a warm water bath that is allowed to cool can facilitate this. Avoid moving directly to an ice bath.[2]
-
Induce Nucleation: If crystals do not form upon slow cooling, try scratching the inside of the flask at the meniscus with a glass rod to create nucleation sites.[1] Alternatively, add a "seed crystal" from a previous successful crystallization if available.
-
Solvent System Modification: If the issue persists, consider a mixed solvent system. Dissolve the compound in a minimal amount of a good solvent (e.g., dichloromethane or ethyl acetate) and slowly add a poor solvent (e.g., hexanes or heptane) at an elevated temperature until the solution becomes faintly turbid. Then, allow it to cool slowly.
-
Issue 2: My quinoline derivative is streaking badly on the silica gel TLC plate and gives poor separation during column chromatography.
-
Question: I'm trying to purify my compound using silica gel chromatography, but the spot on the TLC plate is a long streak, and the column fractions are all cross-contaminated. What's causing this and how can I fix it?
-
Answer: This is a classic problem when purifying basic compounds like quinolines on standard silica gel.[3] The basic nitrogen atom of the quinoline ring interacts strongly with the acidic silanol (Si-OH) groups on the surface of the silica gel, leading to "tailing" or "streaking."[3]
Causality: The strong, non-specific binding to acidic sites on the stationary phase prevents a clean equilibrium during partitioning, causing the compound to elute slowly and continuously rather than in a sharp band.
Corrective Actions:
-
Deactivate the Silica Gel: The most effective solution is to neutralize the acidic sites on the silica gel. Add a small amount of a basic modifier, such as triethylamine (NEt₃), to the eluent system. A concentration of 0.5-2% triethylamine is typically sufficient.[3]
-
Use an Alternative Stationary Phase: If streaking persists, switch to a more inert stationary phase.
-
Neutral or Basic Alumina: Alumina is an excellent alternative for purifying basic compounds.[3]
-
Reversed-Phase Silica (C18): If the compound and its impurities have sufficiently different polarities, reversed-phase chromatography using a polar mobile phase (e.g., water/acetonitrile or water/methanol) can be highly effective.[3]
-
-
Issue 3: I suspect my product is decomposing on the silica gel column, leading to low yields and new, colored impurities.
-
Question: My yield after column chromatography is significantly lower than expected, and I'm observing new, often colored, spots on the TLC of my collected fractions. Is my compound decomposing?
-
Answer: Yes, decomposition on silica gel is a significant risk for many quinoline derivatives, especially functionalized ones.[3] The acidic nature of the stationary phase can catalyze degradation reactions.
Causality: The Lewis acidic sites on the silica surface can promote hydrolysis of the nitrile or other sensitive functional groups, or facilitate other degradation pathways, often leading to highly conjugated, colored byproducts.[2]
Corrective Actions:
-
Deactivate Silica/Use Alumina: As with streaking, deactivating the silica gel with triethylamine or switching to alumina will mitigate acid-catalyzed decomposition.[3]
-
Minimize Contact Time: Run the column as quickly as possible. "Flash" chromatography, which uses pressure to increase the flow rate, is highly recommended over gravity chromatography.[4]
-
Dry Loading: Avoid dissolving the sample in a strong, polar solvent for loading. Instead, pre-adsorb the crude material onto a small amount of silica gel or Celite. To do this, dissolve your compound in a volatile solvent like dichloromethane, add silica/Celite, and evaporate the solvent to get a dry, free-flowing powder.[4] This ensures the compound starts as a narrow band and elutes more quickly.
-
Work at Lower Temperatures: If the compound is particularly sensitive, running the column in a cold room can help reduce the rate of decomposition.[3]
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting points for purification of this compound?
-
Answer: A two-stage approach is often best. First, attempt a recrystallization to remove the bulk of impurities. If the purity is still insufficient, follow up with flash column chromatography .
| Purification Method | Recommended Solvent System(s) | Expected Purity | Key Considerations |
| Recrystallization | Ethyl Acetate, Ethanol, or a mixture of Ethanol/Ethyl Acetate[5][6][7] | >95% (if successful) | Best for removing impurities with different solubility profiles. Can result in high material loss if solubility is high. |
| Flash Column Chromatography | Hexanes/Ethyl Acetate or Dichloromethane/Methanol (with 1% Triethylamine)[1][2] | >98-99% | Excellent for separating compounds with different polarities. Requires optimization via TLC first.[1] |
Q2: How can I effectively assess the purity of my final product?
-
Answer: A single method is often insufficient. A combination of techniques is recommended for a comprehensive assessment.
-
Thin-Layer Chromatography (TLC): A quick and easy method to check for the presence of impurities. A single spot in multiple solvent systems is a good indicator of high purity.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data by measuring the area of the product peak relative to impurity peaks.[8][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is one of the most reliable methods. The absence of signals corresponding to impurities and correct integration ratios confirm high purity. Quantitative NMR (qNMR) can provide an absolute purity value without a specific reference standard for the analyte.[8]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities. However, be cautious, as thermally labile compounds can decompose in the hot injector port, giving a false impression of impurities.[8][10]
-
Q3: What are the likely impurities I might encounter?
-
Answer: Impurities often stem from the synthetic route. A common synthesis for 4-chloroquinolines involves the chlorination of a 4-hydroxyquinoline precursor.[7] Therefore, a likely impurity is the starting material, 4-hydroxy-6,8-dimethoxyquinoline-3-carbonitrile , if the chlorination reaction did not go to completion. Other potential impurities include regioisomers from the quinoline ring formation or byproducts from side reactions.
Q4: How should I store the purified this compound?
-
Answer: As a chlorinated heterocyclic compound, it should be stored in a tightly sealed container (an amber vial is preferable to protect from light) in a cool, dry place.[2] For long-term storage, keeping it in a freezer under an inert atmosphere (nitrogen or argon) is recommended to prevent slow degradation.
Visualized Workflow
Troubleshooting Flowchart for Recrystallization
This diagram outlines a decision-making process when encountering issues during the crystallization of this compound.
Caption: Decision tree for troubleshooting common recrystallization outcomes.
References
- A Comparative Guide to Analytical Methods for Purity Validation. (n.d.). BenchChem.
- 4-Chloro-6,7-dimethoxy-quinoline-3-carbonitrile | 214470-55-0. (n.d.). BenchChem.
- Overcoming challenges in the purification of heterocyclic compounds. (n.d.). BenchChem.
- Synthesis and biological screening of some novel Quinoline derivatives. (n.d.). Der Pharma Chemica.
- Ravichandran, S., et al. (2022). Retro Synthetic Approach on Synthesis of Quinoline Derivative Using Microwave Energy. Acta Scientific Agriculture, 6(5), 03-07.
- CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline. (n.d.). Google Patents.
- Wu, M., et al. (2011). 4-Chloro-6,7-dimethoxyquinoline.
- This compound | CAS 1017049-01-2. (n.d.). Santa Cruz Biotechnology.
- Troubleshooting common issues in the purification of tetrasubstituted pyrroles. (n.d.). BenchChem.
- How can I remove nitrile impurities from the oxime? (2015). ResearchGate.
- Senzer, B. D., et al. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276-302.
- Technical Support Center: Purification of Quinoline Derivatives. (n.d.). BenchChem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. orgsyn.org [orgsyn.org]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. actascientific.com [actascientific.com]
- 7. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Column Chromatography Purification of 4-Chloro-6,8-dimethoxyquinoline-3-carbonitrile
Welcome to the technical support center for the purification of 4-Chloro-6,8-dimethoxyquinoline-3-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshoot common challenges encountered during the column chromatography purification of this important synthetic intermediate.
Introduction
This compound is a key building block in the synthesis of various pharmaceutical compounds. Its purity is paramount for the success of subsequent reactions and the biological activity of the final product. Column chromatography is a powerful technique for achieving high purity, but the unique properties of quinoline derivatives can present specific challenges. This guide offers practical, experience-driven solutions to overcome these hurdles.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound in a question-and-answer format.
Issue 1: Poor Separation of the Target Compound from Impurities.
Question: I'm running a column, but my fractions contain a mixture of my desired product and impurities. How can I improve the separation?
Answer: Poor separation is a common issue that can almost always be resolved by optimizing the mobile phase. The goal is to find a solvent system that provides a good separation of spots on a Thin Layer Chromatography (TLC) plate, ideally with the Rf value of the target compound around 0.25-0.35.
Initial Mobile Phase Selection: For quinoline derivatives, a good starting point is a mixture of a non-polar and a polar solvent. Based on protocols for similar compounds like 4-chloro-6,7-dimethoxyquinoline, a petroleum ether/ethyl acetate system is a logical first choice.[1] Other commonly used systems for quinolines include dichloromethane/methanol and hexane/ethyl acetate.[2]
Optimization Workflow:
-
TLC Analysis: Run several TLC plates with your crude material, using different ratios of your chosen non-polar and polar solvents (e.g., 9:1, 8:2, 7:3 hexane:ethyl acetate).
-
Rf Value Assessment: Identify the solvent system that gives the best separation between your product spot and any impurity spots.
-
Gradient Elution: If a single solvent ratio (isocratic elution) doesn't resolve all impurities, a gradient elution can be highly effective. Start with a low polarity mobile phase to elute non-polar impurities, and gradually increase the polarity to elute your product and then more polar impurities.
| Solvent System (Non-polar:Polar) | Typical Application | Notes |
| Hexane/Ethyl Acetate | Good starting point for many organic compounds. | A 1:1 mixture has been noted for Rf determination of some quinolinones.[3] |
| Petroleum Ether/Ethyl Acetate | Successfully used for the purification of the related 4-chloro-6,7-dimethoxyquinoline.[1] | A good alternative to hexane. |
| Dichloromethane/Methanol | Effective for more polar quinoline derivatives. | Can be a good choice if the compound has low solubility in hexane/ethyl acetate. |
Issue 2: The Compound is Streaking or Tailing on the TLC Plate and Column.
Question: My compound appears as a long streak rather than a compact spot on the TLC plate, and this is leading to broad, impure fractions from my column. What causes this and how can I fix it?
Answer: Streaking is a frequent problem with nitrogen-containing heterocyclic compounds like quinolines when using silica gel.[2] The basic nitrogen atom can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to poor chromatography.
The Underlying Chemistry: Silica gel is acidic due to the presence of Si-OH groups. The lone pair of electrons on the quinoline's nitrogen can be protonated by these groups, causing the molecule to "stick" to the stationary phase and elute slowly and unevenly.
Solutions:
-
Addition of a Basic Modifier: The most common solution is to add a small amount of a basic modifier to your mobile phase to neutralize the acidic sites on the silica gel. Triethylamine (TEA) is a standard choice.
-
Protocol: Add 0.1-1% TEA to your mobile phase mixture. For example, for 100 mL of eluent, add 0.1 to 1 mL of TEA.
-
-
Alternative Stationary Phases: If adding a modifier is not effective or if your compound is sensitive to bases, consider using a different stationary phase.
-
Neutral or Basic Alumina: Alumina is a good alternative to silica gel for the purification of basic compounds.
-
Reversed-Phase Chromatography (C18): In reversed-phase chromatography, the stationary phase is non-polar, and a polar mobile phase is used. This technique is less prone to issues with basic compounds.
-
Issue 3: The Compound Appears to be Decomposing on the Column.
Question: I'm losing a significant amount of my product during chromatography, and I'm seeing new, unexpected spots on my TLCs of the collected fractions. I suspect it's decomposing. What can I do?
Answer: Decomposition on silica gel can occur with sensitive compounds, particularly due to the acidic nature of the stationary phase.
Troubleshooting Workflow for Compound Decomposition:
Caption: Troubleshooting workflow for suspected compound decomposition on a silica gel column.
Detailed Steps:
-
Confirm Instability: Before running a large-scale column, spot your crude material on a TLC plate, run it in your chosen solvent system, and then turn the plate 90 degrees and run it again in the same solvent system. If new spots appear that are not on the diagonal, your compound is likely decomposing on the silica.
-
Deactivate the Silica: As with streaking, adding a basic modifier like triethylamine can reduce the acidity of the silica and prevent decomposition.
-
Minimize Contact Time: Run the column as quickly as possible without sacrificing separation. This is often referred to as flash column chromatography.
-
Alternative Purification Methods: If the compound is highly unstable on silica, recrystallization may be a better purification strategy. A patent for the related 4-chloro-6,7-dimethoxyquinoline mentions purification by recrystallization from an ethanol/ethyl acetate mixture.[4]
Frequently Asked Questions (FAQs)
Q1: How much silica gel should I use for my column?
A1: A general rule of thumb is to use a 30:1 to 100:1 ratio of silica gel to crude product by weight.[1] For difficult separations, a higher ratio may be necessary.
Q2: What is the best way to load my sample onto the column?
A2: There are two common methods for loading your sample:
-
Wet Loading: Dissolve your crude product in a minimal amount of the mobile phase and carefully add it to the top of the column with a pipette. This method is quick but can disturb the top of the silica bed if not done carefully.
-
Dry Loading (Recommended): Dissolve your crude product in a suitable solvent (like dichloromethane) and add a small amount of silica gel (2-3 times the weight of your product).[1] Evaporate the solvent on a rotary evaporator until you have a free-flowing powder. Carefully add this powder to the top of your prepared column. Dry loading often results in better separation as it ensures the sample is applied in a very concentrated band.
Q3: My compound is not UV-active. How can I monitor the column?
A3: If your compound does not absorb UV light, you will need to use an alternative method for visualizing your TLC plates. Staining with potassium permanganate, iodine, or other suitable stains can be effective. Alternatively, if you have a fraction collector, you can collect fractions of a set volume and analyze them by other means, such as mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy.
Q4: Can I reuse my column?
A4: It is generally not recommended to reuse silica gel columns for the purification of different compounds, as cross-contamination can be a significant issue. For routine purifications of the same compound where the impurities are well-understood, it may be possible, but it is not standard practice in a research setting where high purity is critical.
Experimental Protocol: A Starting Point for Purification
This protocol is a general guideline based on methods for structurally similar compounds and should be optimized for your specific crude material using TLC.
1. Preparation of the Stationary Phase (Slurry Method)
-
Estimate the amount of silica gel needed (e.g., 30-100 times the weight of your crude product).[1]
-
In a beaker, create a slurry of the silica gel in your initial, low-polarity mobile phase (e.g., 9:1 hexane:ethyl acetate). Stir gently to remove air bubbles.[1]
-
Secure a glass chromatography column vertically. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.
-
Pour the silica gel slurry into the column, continuously tapping the side to ensure even packing and remove air bubbles.[1]
-
Drain the excess solvent until the solvent level is just above the top of the silica bed.
2. Sample Loading (Dry Loading Recommended)
-
Dissolve your crude this compound in a minimal amount of a volatile solvent like dichloromethane.
-
Add 2-3 times the weight of silica gel relative to your crude product.
-
Remove the solvent using a rotary evaporator to obtain a dry, free-flowing powder.[1]
-
Carefully add this powder to the top of the prepared column.
3. Elution and Fraction Collection
-
Carefully add your mobile phase to the top of the column.
-
Begin collecting fractions in test tubes or a fraction collector.
-
If using a gradient elution, start with your low-polarity mobile phase and gradually increase the proportion of the polar solvent.
4. Monitoring and Analysis
-
Regularly monitor the collected fractions by TLC to identify which fractions contain your purified product.
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
References
- BenchChem. (n.d.). Technical Support Center: Purification of Quinoline Derivatives.
- BenchChem. (n.d.). Application Note: Purification of 4-Chloro-6,7-dimethoxyquinoline by Column Chromatography.
- Royal Society of Chemistry. (n.d.). D-Glucose as Green Ligand for Selective Copper catalyzed Phenol Formation from Aryl Halides with an Easy Catalyst Removal - Supporting Information.
- Royal Society of Chemistry. (n.d.). Supplementary Information.
- Biosynth. (n.d.). 4-Chloro-6,7-dimethoxy-quinoline-3-carbonitrile.
- Thermo Fisher Scientific. (n.d.). 4-chloro-6, 8-dimethoxyquinoline-3-carbonitrile, min 97%.
- Google Patents. (n.d.). CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline.
- ResearchGate. (n.d.). (PDF) 4-Chloro-6,7-dimethoxyquinoline.
- CymitQuimica. (n.d.). 4-Chloro-6,7-dimethoxy-quinoline-3-carbonitrile.
- Professor Dave Explains. (2023, March 10).
- Atlantis Press. (n.d.). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline.
- Organic Lab Techniques. (2022, February 12).
- BLD Pharm. (n.d.). 1016851-31-2|4-Chloro-6-ethoxyquinoline-3-carbonitrile.
- PubChem. (n.d.). 4-Chloro-7-hydroxy-6-methoxyquinoline-3-carbonitrile.
- ChemSynthesis. (2025, May 20). 4-chloro-6,7-dimethoxy-3-quinolinecarbonitrile.
- J&W Pharmlab. (n.d.). 4-Chloro-6,7-dimethoxy-quinoline-3-carbonitrile.
- ChemicalBook. (n.d.). 4-CHLORO-6,7-DIMETHOXY-QUINOLINE-3-CARBONITRILE.
- PubChem. (n.d.). This compound.
Sources
Technical Support Center: Recrystallization of 4-chloro-6,8-dimethoxyquinoline-3-carbonitrile
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of 4-chloro-6,8-dimethoxyquinoline-3-carbonitrile via recrystallization. Here, we address common experimental challenges through a troubleshooting guide and a set of frequently asked questions, grounding our advice in established chemical principles and field-proven experience.
Introduction to Recrystallization
Recrystallization is a fundamental purification technique in organic chemistry. Its efficacy hinges on the differential solubility of a compound and its impurities in a chosen solvent system. An ideal recrystallization process involves dissolving the crude solid in a minimum amount of a hot solvent, followed by slow cooling to allow the desired compound to form pure crystals, leaving impurities behind in the mother liquor. For a molecule like this compound, selecting the appropriate solvent and controlling the cooling rate are paramount to achieving high purity and yield.
Physical and Chemical Properties
A clear understanding of the compound's properties is essential for troubleshooting.
| Property | Value |
| Molecular Formula | C₁₂H₉ClN₂O₂ |
| Molecular Weight | 248.67 g/mol |
| Appearance | Solid |
| CAS Number | 1017049-01-2 |
Troubleshooting Guide
This section is designed to address specific issues that may arise during the recrystallization of this compound.
Question: My yield of recrystallized product is very low. What are the possible causes and how can I improve it?
Answer: A low recovery is a common issue in recrystallization and can be attributed to several factors.
-
Causality: The most frequent cause is the use of an excessive amount of solvent. While ensuring the complete dissolution of the crude product is necessary, any solvent added beyond the saturation point at high temperature will retain a significant portion of your compound in the mother liquor upon cooling.[1]
-
Solution & Protocol:
-
Minimize Solvent: Use the minimum amount of hot solvent required to fully dissolve the crude solid. Add the solvent in small portions to the heated mixture until dissolution is just complete.
-
Slow Cooling: Allow the solution to cool to room temperature slowly and undisturbed. Rapid cooling, such as immediately placing the flask in an ice bath, can lead to the formation of small, impure crystals and lower recovery.[2]
-
Ice Bath: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product from the cold solvent.[3]
-
Second Crop: To recover additional product, you can concentrate the mother liquor by boiling off a portion of the solvent and repeating the cooling process.[1] This "second crop" of crystals will be less pure than the first but can significantly improve the overall yield.
-
Question: The purified crystals are still colored (e.g., yellow). How can I remove these colored impurities?
Answer: Persistent color in the final product indicates the presence of co-crystallizing or adsorbed impurities.
-
Causality: Colored impurities often arise from the synthesis process, such as residual starting materials or byproducts from high-temperature reactions.[4] These impurities may have similar solubility profiles to the target compound or can become trapped within the crystal lattice.
-
Solution & Protocol:
-
Activated Charcoal: Before the hot filtration step, add a very small amount (typically 1-2% of the solute's weight) of activated charcoal to the hot, dissolved solution.
-
Brief Heating: Swirl the mixture and heat it for a few minutes. This allows the charcoal to adsorb the colored impurities. Avoid prolonged boiling, as this can lead to the adsorption of the desired product, reducing the yield.[1]
-
Hot Filtration: Perform a hot gravity filtration using a pre-warmed funnel and fluted filter paper to remove the charcoal and any other insoluble impurities.[3]
-
Alternative Purification: If color persists, the impurities may be too similar in structure to be removed by recrystallization alone. In such cases, consider a preliminary purification step, such as passing the crude material through a short plug of silica gel, before recrystallization.[5]
-
Question: My compound "oils out" instead of forming crystals. What should I do?
Answer: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This happens when the melting point of the compound (especially an impure sample) is lower than the temperature of the solution from which it is separating.[1][6]
-
Causality: This phenomenon is common when the solution is highly supersaturated or when the boiling point of the solvent is significantly higher than the melting point of the solute. Impurities can also depress the melting point, exacerbating the issue.[6][7]
-
Solution & Protocol:
-
Reheat and Add Solvent: Reheat the solution until the oil redissolves completely. Add a small amount of additional solvent to decrease the saturation level.[6]
-
Slower Cooling: Allow the solution to cool much more slowly. Insulating the flask can help. This gives the molecules more time to orient themselves into a crystal lattice rather than aggregating as a liquid.[2]
-
Lower the Solution Temperature: Before allowing crystallization to begin, ensure the solution cools to a temperature below the compound's melting point.
-
Change Solvent System: If the problem persists, the chosen solvent may be unsuitable. A solvent with a lower boiling point or a mixed solvent system might be necessary.
-
Question: No crystals are forming even after the solution has cooled. What are the next steps?
Answer: The failure of crystals to form from a cooled solution is typically due to either excessive solvent use or a high degree of supersaturation where nucleation is inhibited.[3]
-
Causality: For crystallization to occur, molecules must come together to form a stable nucleus. In a highly pure or very clean solution, these nucleation sites may be absent. Alternatively, if too much solvent was used, the solution is not saturated at the lower temperature.
-
Solution & Protocol:
-
Induce Nucleation (Scratching): Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass provide nucleation sites for crystal growth to begin.[8][9]
-
Seed Crystals: If available, add a tiny crystal of the pure compound to the solution. This "seed crystal" acts as a template for other molecules to crystallize upon.[8]
-
Reduce Solvent Volume: If nucleation techniques fail, it is likely that too much solvent was used. Gently heat the solution to boil off a portion of the solvent, thereby increasing the concentration. Then, allow the solution to cool again.[1][9]
-
Recrystallization Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common recrystallization problems.
Caption: A decision-making workflow for troubleshooting common recrystallization issues.
General Recrystallization Protocol
This protocol provides a general framework. The optimal solvent and volumes should be determined through small-scale preliminary tests.
-
Solvent Selection: Choose a suitable solvent or solvent pair by testing the solubility of a small amount of the crude product in various solvents at room temperature and at their boiling points. Common solvents for quinoline derivatives include ethanol, methanol, and acetone.[3] Mixed systems like ethanol-water may also be effective.
-
Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask. Add a stir bar and the chosen solvent. Heat the mixture gently on a hot plate with stirring. Add the solvent portion-wise until the solid has just dissolved.
-
Decolorization (If Necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.
-
Hot Gravity Filtration: If charcoal was used or if insoluble impurities are present, perform a hot gravity filtration. Filter the hot, saturated solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step is crucial to prevent premature crystallization in the funnel.[3]
-
Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature.
-
Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of fresh, cold recrystallization solvent to remove any residual mother liquor.
-
Drying: Dry the purified crystals, preferably in a vacuum oven, to remove any residual solvent.
Frequently Asked Questions (FAQs)
Q1: What is the best starting solvent for the recrystallization of this compound?
A1: While specific solubility data for this exact compound is not widely published, good starting points for quinoline derivatives are polar solvents such as ethanol, methanol, or N,N-dimethylformamide (DMF).[10][11] A mixed solvent system, such as ethanol/water or acetone/hexane, can also be highly effective.[12] It is strongly recommended to perform a small-scale solvent screen to identify the optimal solvent or solvent system for your specific crude product.
Q2: How do I perform a solvent screen?
A2: To perform a solvent screen, place a small amount (e.g., 20-30 mg) of your crude material into several different test tubes. To each tube, add a different potential solvent (e.g., water, ethanol, acetone, toluene, hexane) dropwise at room temperature, observing the solubility. If the compound is insoluble at room temperature, heat the test tube gently to see if it dissolves. A suitable solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot.
Q3: What are the key characteristics of a good recrystallization solvent?
A3: An ideal recrystallization solvent should:
-
Not react with the compound being purified.
-
Dissolve the compound completely when hot (at its boiling point) but only sparingly when cold (at room temperature or in an ice bath).
-
Either dissolve impurities completely at all temperatures or not dissolve them at all.
-
Have a boiling point that is below the melting point of the compound to prevent oiling out.[6]
-
Be volatile enough to be easily removed from the purified crystals.
References
- BenchChem (2025). Technical Support Center: Recrystallization of 4-chloro-N,N-dimethylquinolin-7-amine.
-
Nichols, L. (2025). 3.5: Inducing Recrystallization. Chemistry LibreTexts. Available at: [Link]
- Google Patents (n.d.). WO2005073239A1 - Method for purifying quinolinecarboxylic acid derivative.
- BenchChem (n.d.). Application Notes and Protocols for 4-Chloro-6,7-dimethoxyquinazoline.
-
Chemistry Stack Exchange (2015). Tips for maximizing yield, purity and crystal size during recrystallization. Available at: [Link]
-
Nichols, L. (2022). 3.5E: Initiating Crystallization. Chemistry LibreTexts. Available at: [Link]
- Google Patents (n.d.). CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline.
-
Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. Available at: [Link]
-
University of Rochester Department of Chemistry (n.d.). Tips & Tricks: Recrystallization. Available at: [Link]
-
METTLER TOLEDO (n.d.). Oiling Out in Crystallization. Available at: [Link]
-
Biotage (2023). How can I remove color from my reaction product?. Available at: [Link]
-
University of York Department of Chemistry (n.d.). Problems with Recrystallisations. Available at: [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google Patents [patents.google.com]
- 5. biotage.com [biotage.com]
- 6. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 7. mt.com [mt.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. WO2005073239A1 - Method for purifying quinolinecarboxylic acid derivative - Google Patents [patents.google.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Tips & Tricks [chem.rochester.edu]
Technical Support Center: Synthesis of 4-chloro-6,8-dimethoxyquinoline-3-carbonitrile
Welcome to the technical support resource for the synthesis of 4-chloro-6,8-dimethoxyquinoline-3-carbonitrile. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this critical heterocyclic building block. We will move beyond simple procedural outlines to address the nuanced challenges of this synthesis, focusing on the causality behind experimental choices to empower you to optimize your reaction outcomes.
Troubleshooting Guide: Common Experimental Hurdles
This section addresses specific issues that can arise during the synthesis, particularly in the critical final chlorination step.
Issue 1: Low or No Yield of the Final Product
You've completed the reaction and work-up, but the isolated yield of this compound is significantly lower than expected.
Potential Causes & Recommended Solutions:
-
Incomplete Chlorination: The conversion of the 4-hydroxy precursor to the 4-chloro product is the most common point of failure. The 4-hydroxy group's poor leaving group character necessitates activation.
-
Scientific Rationale: Phosphorus oxychloride (POCl₃) acts as both the chlorinating agent and a dehydrating agent. The reaction proceeds through a phosphate ester intermediate, which is a much better leaving group for subsequent nucleophilic attack by a chloride ion.[1] Insufficient POCl₃, low temperature, or short reaction times can stall the reaction at this intermediate stage.
-
Troubleshooting Steps:
-
Increase POCl₃ Stoichiometry: Ensure a sufficient molar excess of POCl₃ is used. A common ratio is a 1:3 to 1:8 molar ratio of the 4-hydroxyquinoline to POCl₃, though this may require optimization.[2] In some protocols, POCl₃ can be used as the solvent itself.[2]
-
Optimize Thermal Conditions: The reaction typically requires heating to reflux.[3] Recommended temperatures range from 90-120°C for several hours (4-12h).[1] Monitor the reaction's progress via Thin Layer Chromatography (TLC) until the starting material spot is no longer visible.[1][4]
-
Consider a Catalyst: A catalytic amount of N,N-dimethylformamide (DMF) can accelerate the reaction by forming a Vilsmeier-Haack type reagent in situ, which is a more potent activating agent.[5][6]
-
-
-
Moisture Contamination: POCl₃ reacts violently with water to form phosphoric acid and HCl, which deactivates the reagent and can introduce unwanted side reactions.
-
Scientific Rationale: Anhydrous conditions are paramount for the success of this reaction. Any moisture present will consume the POCl₃, reducing its effective concentration and hindering the conversion.
-
Troubleshooting Steps:
-
Dry Glassware and Solvents: Thoroughly dry all glassware in an oven before use. If a solvent like toluene is used, ensure it is anhydrous.[3]
-
Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.[1]
-
Reagent Quality: Use a fresh, unopened bottle of POCl₃ or a properly stored and sealed one.
-
-
-
Degradation During Work-up: The product can be sensitive to harsh pH conditions or prolonged exposure to heat.
-
Scientific Rationale: The quinoline nitrogen is basic and can be protonated. While this is exploited during work-up, extreme pH or heat can promote hydrolysis of the nitrile group or other decomposition pathways.
-
Troubleshooting Steps:
-
Controlled Quenching: After the reaction is complete, cool the mixture to room temperature before slowly and carefully pouring it onto crushed ice with vigorous stirring.[4] This dissipates the heat from the exothermic quenching of excess POCl₃.
-
Prompt Neutralization & Extraction: Neutralize the acidic aqueous solution promptly but carefully with a saturated base solution (e.g., sodium bicarbonate or potassium carbonate) to a pH of 7-8.[3][4] Do not delay extraction into an organic solvent (e.g., dichloromethane or ethyl acetate) once the product has been basified.[4]
-
-
Troubleshooting Workflow: Low Yield
Caption: Decision tree for troubleshooting low product yield.
Issue 2: Formation of Dark-Colored, Tarry Impurities
Your final product is not a clean solid but a dark, oily, or polymeric substance that is difficult to purify.
Potential Causes & Recommended Solutions:
-
Thermal Decomposition: The electron-rich nature of the dimethoxy-substituted quinoline ring makes it susceptible to decomposition and polymerization at excessively high temperatures.[1]
-
Scientific Rationale: While heat is required to drive the chlorination, prolonged exposure to temperatures above the optimal range (e.g., >120°C) can lead to uncontrolled side reactions and charring.
-
Troubleshooting Steps:
-
Precise Temperature Control: Use a reliable heating mantle with a thermocouple to maintain the reaction temperature within the recommended range (90-120°C).[1] Avoid aggressive heating.
-
Minimize Reaction Time: Monitor the reaction closely by TLC and stop the heating as soon as the starting material is consumed to avoid unnecessary thermal stress on the product.
-
-
-
Side Reactions: The Vilsmeier-Haack conditions can sometimes promote unwanted reactions on the aromatic ring, although this is less common for this specific transformation.
-
Troubleshooting Steps:
-
Re-evaluate Reagents: Ensure the purity of your starting 4-hydroxyquinoline precursor. Impurities in the starting material can often lead to side products that are difficult to remove.
-
Purification Strategy: If minor colored impurities are present, column chromatography is often more effective than recrystallization at removing them.[7]
-
-
Issue 3: Product Precipitates as an Insoluble Mass During Work-up
Upon adding the reaction mixture to water/ice, a solid crashes out that is difficult to manage or redissolve.
Potential Cause & Recommended Solution:
-
Precipitation of the Hydrochloride Salt: The quinoline nitrogen is basic and will be protonated in the highly acidic aqueous solution formed after quenching POCl₃. The resulting hydrochloride salt of the product is often less soluble in aqueous and organic solvents than the free base.
-
Scientific Rationale: The protonated quinoline nitrogen significantly increases the polarity of the molecule, leading to precipitation from the reaction mixture.
-
Troubleshooting Steps:
-
Proceed with Neutralization: This precipitation is not necessarily a problem. Continue the work-up by vigorously stirring the slurry while slowly adding a base (e.g., saturated NaHCO₃ solution). As the mixture is neutralized to pH 7-8, the hydrochloride salt will convert to the free base, which is typically much more soluble in common extraction solvents like dichloromethane or ethyl acetate.[1] You should see the solid dissolve as neutralization proceeds.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism for the chlorination of the 4-hydroxyquinoline precursor with POCl₃?
A1: The chlorination of a 4-hydroxyquinoline with phosphorus oxychloride is analogous to a Vilsmeier-Haack reaction.[1] The mechanism involves two key stages:
-
Activation of the Hydroxyl Group: The lone pair of electrons on the 4-hydroxyl group attacks the electrophilic phosphorus atom of POCl₃. This forms a phosphate ester intermediate, converting the poor -OH leaving group into a much better phosphate leaving group.
-
Nucleophilic Substitution: A chloride ion (Cl⁻), present in the reaction mixture, then acts as a nucleophile, attacking the C4 position of the quinoline ring and displacing the phosphate group to yield the final 4-chloroquinoline product.[1] This process can be catalyzed by DMF.
Q2: How can I effectively monitor the reaction progress?
A2: Thin Layer Chromatography (TLC) is the most efficient method for monitoring the reaction.[4]
-
Stationary Phase: Use standard silica gel plates (Silica Gel 60 F₂₅₄).
-
Mobile Phase: A good starting point for a developing solvent system is a mixture of non-polar and polar solvents. A common system is dichloromethane:petroleum ether or ethyl acetate:hexane.[4][7] You may need to optimize the ratio to achieve good separation between your starting material and product spots.
-
Visualization: Visualize the spots under a UV lamp at 254 nm.[7] The disappearance of the starting material spot is a reliable indicator of reaction completion.
Q3: What are the recommended methods for purifying the final product?
A3: The two primary methods for purifying this compound are column chromatography and recrystallization.
-
Column Chromatography: This method is excellent for removing a wide range of impurities and generally yields a product of high purity.[7]
-
Recrystallization: If the crude product is relatively clean, recrystallization can be a faster and more scalable purification method.[4]
-
Solvents: A mixed solvent system, such as ethanol and ethyl acetate, can be effective.[2] Experiment with different solvents (e.g., isopropanol, acetonitrile) to find the optimal conditions for your product.
-
Q4: What are the most common impurities to look out for?
A4: Common impurities can include:
-
Unreacted Starting Material: 4-hydroxy-6,8-dimethoxyquinoline-3-carbonitrile.[4]
-
Hydrolysis Products: The nitrile group can be sensitive to hydrolysis under strongly acidic or basic conditions, potentially forming the corresponding amide (4-chloro-6,8-dimethoxyquinoline-3-carboxamide) or carboxylic acid.[4]
-
Residual Solvents: Solvents used in the reaction or purification may be present in the final product.[4]
Experimental Protocols & Data
Table 1: Optimized Conditions for Chlorination Step
| Parameter | Recommended Condition | Rationale / Notes |
| Chlorinating Agent | Phosphorus Oxychloride (POCl₃) | Standard and effective reagent for this transformation. |
| Stoichiometry | 1 : 3-8 (Substrate : POCl₃) | An excess is required to drive the reaction to completion. Can also be used as a solvent.[2] |
| Catalyst | N,N-Dimethylformamide (DMF) | 1-2 drops (catalytic). Accelerates the reaction.[6] |
| Temperature | 90 - 110 °C (Reflux) | Required for activation and substitution. Monitor carefully to prevent degradation.[1][3] |
| Reaction Time | 4 - 12 hours | Monitor by TLC until starting material is consumed.[1][4] |
| Atmosphere | Inert (Nitrogen or Argon) | Critical to prevent deactivation of POCl₃ by moisture.[1] |
General Experimental Protocol: Chlorination
This is a generalized procedure and may require optimization.
-
Reaction Setup: In an oven-dried, round-bottom flask equipped with a reflux condenser and a nitrogen/argon inlet, add 4-hydroxy-6,8-dimethoxyquinoline-3-carbonitrile (1 equivalent).
-
Reagent Addition: Under an inert atmosphere, add phosphorus oxychloride (POCl₃, 5 equivalents). If using a solvent like toluene, add it at this stage. Add a catalytic amount of DMF (2 drops).
-
Heating: Heat the reaction mixture to reflux (approx. 100-110 °C) with stirring.[3][5]
-
Monitoring: Monitor the reaction's progress by TLC every 1-2 hours.[4]
-
Work-up (Quenching): Once the reaction is complete (disappearance of starting material), cool the mixture to room temperature. In a separate large beaker, prepare crushed ice. Slowly and carefully pour the reaction mixture onto the crushed ice with vigorous stirring in a well-ventilated fume hood.
-
Work-up (Neutralization): Slowly add a saturated solution of sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) to the aqueous slurry until the pH is neutral to slightly basic (pH 7-8).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., dichloromethane, 3x volumes).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid by column chromatography or recrystallization.[7]
Synthesis Workflow Overview
Caption: General multi-step synthesis pathway to the target compound.
References
- Technical Support Center: Chlorination of 4-hydroxy-6,7-dimethoxyquinoline - Benchchem.
- optimization of Vilsmeier-Haack reaction for 6-Methoxyquinoline-4-carbaldehyde - Benchchem.
- 4-Chloro-6,7-dimethoxy-quinoline-3-carbonitrile | 214470-55-0 | Benchchem.
- Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline - DUT Open Scholar.
- How can i do Vilsemier-Haack reaction for Quinoline Synthesis? - ResearchGate.
- Application Notes and Protocols: Vilsmeier-Haack Reaction for Quinoline Synthesis - Benchchem.
- Synthesis and molecular docking of novel N-((2-chloroquinolin- 3-yl) methylene)-4-methylbenzenamine derivatives as anti-HIV. (2019).
- Application Note: Purification of 4-Chloro-6,7-dimethoxyquinoline by Column Chromatography - Benchchem.
- 4-Chloro-6,7-dimethoxy-quinoline-3-carbonitrile | 214470-55-0 | PIA47055 - Biosynth.
- Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid - MDPI.
- POCl3 chlorination of 4-quinazolones - PubMed. (2011).
- POCl3 Chlorination of 4-Quinazolones - The Journal of Organic Chemistry - Figshare.
- CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google Patents.
- Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC - PubMed Central.
- (PDF) 4-Chloro-6,7-dimethoxyquinoline - ResearchGate.
- Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline - Atlantis Press.
- POCl3 Chlorination of 4-Quinazolones | Request PDF - ResearchGate.
- POCl3 chlorination of 4-quinazolones. - Semantic Scholar.
- CN111440118A - New synthesis process of 4-hydroxy-7-methoxyquinoline - Google Patents.
- 4-chloro-6,7-dimethoxy-3-quinolinecarbonitrile - 214470-55-0, C12H9ClN2O2, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis.
- 4-chloro-6, 8-dimethoxyquinoline-3-carbonitrile, min 97%, 100 mg.
- CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google Patents.
- (PDF) Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline - ResearchGate.
Sources
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- 2. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. atlantis-press.com [atlantis-press.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of Quinoline-3-carbonitriles
Welcome to the technical support center for the synthesis of quinoline-3-carbonitriles. This guide is designed for researchers, scientists, and professionals in drug development. Here, we will address common challenges, troubleshoot side reactions, and provide detailed protocols to streamline your synthetic workflows. Our focus is on providing practical, in-depth solutions grounded in established chemical principles.
Frequently Asked Questions (FAQs)
Q1: I am observing significant tar and polymer formation in my quinoline synthesis. What is the primary cause and how can I mitigate this?
A1: Tar and polymer formation is a frequent issue, especially in acid-catalyzed reactions like the Skraup and Doebner-von Miller syntheses.[1][2] The harsh acidic and oxidizing conditions can lead to the polymerization of reactants and intermediates.[1] To minimize this, consider the following:
-
Moderators: In the Skraup synthesis, adding a moderator like ferrous sulfate (FeSO₄) can make the reaction less violent and reduce charring.[1]
-
Controlled Reagent Addition: Slow, dropwise addition of the acid or carbonyl compound helps to control the reaction's exothermicity and minimize self-condensation or polymerization.[1]
-
Temperature Optimization: Avoid excessively high temperatures. Gentle heating to initiate the reaction followed by careful control of the exothermic phase is crucial.[1]
Q2: My Friedländer synthesis is resulting in a mixture of regioisomers. How can I improve the regioselectivity?
A2: Regioselectivity in the Friedländer synthesis, particularly with unsymmetrical ketones, is a known challenge. The outcome is influenced by both steric and electronic effects.[3] To control the formation of the desired isomer:
-
Catalyst Choice: The use of specific acid or base catalysts can influence the regiochemical outcome. Lewis acids like tin tetrachloride or Brønsted acids such as p-toluenesulfonic acid have been used to improve selectivity.[4]
-
Reaction Conditions: Careful optimization of the reaction temperature and solvent can favor the formation of one regioisomer over the other.[4]
-
Substituent Effects: The electronic properties of substituents on the aniline and the steric bulk of the groups on the β-diketone or ketone play a significant role. For instance, using methoxy-substituted anilines can favor the formation of 2-CF₃-quinolines in certain modified Combes syntheses.[3]
Q3: I am experiencing hydrolysis of the nitrile group to a carboxylic acid or amide during my synthesis or workup. How can I prevent this?
A3: The nitrile group in quinoline-3-carbonitriles can be susceptible to hydrolysis under either acidic or basic conditions, especially at elevated temperatures.[5][6][7] To prevent unwanted hydrolysis:
-
Control pH: During workup, avoid strongly acidic or basic conditions if possible. Neutralize the reaction mixture carefully, keeping the temperature low.
-
Reaction Conditions: If the synthesis involves harsh acidic or basic reagents, consider minimizing the reaction time and temperature.
-
Milder Conditions: For base-catalyzed reactions, using milder bases or performing the reaction at lower temperatures can prevent nitrile hydrolysis. While harsher basic conditions tend to yield carboxylic acids, milder conditions may only lead to the amide.[7]
Troubleshooting Guide for Common Side Reactions
This section provides a detailed breakdown of common side reactions, their mechanistic origins, and actionable troubleshooting steps.
Issue 1: Aldol Condensation and Self-Condensation of Carbonyl Reactants
-
Symptoms: Formation of viscous oils or intractable solids, low yield of the desired quinoline-3-carbonitrile, and complex mixtures observed by TLC or LC-MS.
-
Causality: In syntheses like the Friedländer reaction, the ketone reactant (containing an α-methylene group) can undergo self-condensation under acidic or basic conditions, leading to aldol adducts and their dehydration products.[8] This is a competing pathway to the desired condensation with the o-aminoaryl aldehyde or ketone.
-
Troubleshooting Protocol:
-
Slow Addition of Reactants: Add the ketone slowly to the reaction mixture containing the o-aminoaryl carbonyl compound. This maintains a low concentration of the ketone, disfavoring self-condensation.[1]
-
Use of a Biphasic System: A biphasic solvent system (e.g., water/toluene) can sequester the carbonyl compound, reducing the likelihood of acid-catalyzed polymerization.[1]
-
Alternative Starting Materials: Consider using an imine analog of the o-aniline compound to avoid the harsh conditions that promote aldol side reactions.[8]
-
| Parameter | Standard Condition | Optimized Condition for Mitigation | Rationale |
| Ketone Addition | Bolus addition | Slow, dropwise addition over 1-2 hours | Minimizes ketone self-condensation.[1] |
| Solvent System | Homogeneous (e.g., ethanol) | Biphasic (e.g., water/toluene) | Sequesters the carbonyl reactant.[1] |
| Temperature | Reflux | Room temperature to gentle warming (e.g., 40-50 °C) | Reduces the rate of side reactions. |
Issue 2: Incomplete Cyclization in the Gould-Jacobs Reaction
-
Symptoms: Isolation of a stable intermediate, anilidomethylenemalonic ester, instead of the cyclized 4-hydroxyquinoline product. Low overall yield of the final product.
-
Causality: The Gould-Jacobs reaction involves an initial condensation followed by a thermal intramolecular cyclization.[9] Insufficient temperature or reaction time can lead to the accumulation of the uncyclized intermediate.[9]
-
Troubleshooting Protocol:
-
Increase Reaction Temperature: The cyclization step often requires high temperatures (e.g., 250-300 °C).[9] Microwave heating can be particularly effective in achieving the necessary temperatures rapidly and improving yields.
-
Optimize Reaction Time: While higher temperatures are needed, prolonged reaction times at these temperatures can lead to product degradation and decarboxylation.[9] A careful optimization of both temperature and time is necessary.
-
High-Boiling Point Solvent: The use of a high-boiling point solvent like Dowtherm A can facilitate achieving the required temperature for cyclization under conventional heating.
-
| Entry | Temperature (°C) | Time (min) | Intermediate (3) Rem. (%) | Product (4) Yield (%) |
| 1 | 250 | 15 | High | 1 |
| 2 | 300 | 15 | 5 | 37 |
| 3 | 250 | 30 | High | - |
| 4 | 300 | 30 | 0 | 28 |
| 5 | 300 | 5 | - | 47 |
Table adapted from a study on microwave-assisted Gould-Jacobs synthesis, illustrating the interplay of temperature and time.[9]
Issue 3: Formation of Dimeric Species
-
Symptoms: Observation of unexpected high molecular weight byproducts in mass spectrometry analysis. Reduced yield of the target quinoline-3-carbonitrile.
-
Causality: In some multi-component reactions for quinoline synthesis, dimeric species can form between the aldehyde and the 1,3-dicarbonyl compound intermediates.[10] These dimers can then react further, leading to complex mixtures.
-
Troubleshooting Protocol:
-
Order of Addition: Carefully control the order of addition of reactants. Premixing the aromatic amine and the 1,3-dicarbonyl compound before the addition of the aldehyde can sometimes minimize the formation of aldehyde-dicarbonyl dimers.
-
Catalyst Loading: Optimize the catalyst concentration. In some cases, a higher catalyst loading can promote the desired reaction pathway over dimerization.
-
Solvent Effects: The choice of solvent can influence the relative rates of the desired reaction and the side reactions. Experiment with different solvents to find one that disfavors dimer formation.
-
Visualizing Reaction Pathways and Troubleshooting
To better understand the challenges in quinoline-3-carbonitrile synthesis, the following diagrams illustrate key reaction pathways and troubleshooting logic.
Caption: Side reactions involving the nitrile functional group.
Experimental Protocols
Protocol 1: General Procedure for Mitigating Aldol Side Reactions in a Friedländer-type Synthesis
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the o-aminoaryl nitrile (1.0 eq) in a suitable solvent (e.g., ethanol or a biphasic mixture of toluene/water).
-
Catalyst Addition: Add the acid or base catalyst (e.g., p-toluenesulfonic acid, 0.1 eq) to the stirred solution.
-
Reactant Addition: Prepare a solution of the ketone with an α-methylene group (1.1 eq) in the same solvent. Add this solution dropwise to the reaction mixture over 1-2 hours at room temperature using an addition funnel.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. If a biphasic system was used, separate the organic layer. Quench the reaction by adding a saturated solution of sodium bicarbonate. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or recrystallization to obtain the pure quinoline-3-carbonitrile. [4]
Protocol 2: General Procedure for the Hydrolysis of a Nitrile to a Carboxylic Acid
This protocol is for the intentional conversion but highlights the conditions to avoid for preventing accidental hydrolysis.
-
Reaction Setup: To a solution of the quinoline-3-carbonitrile (1.0 eq) in a suitable solvent like ethanol, add an aqueous solution of a strong acid (e.g., 6M HCl) or a strong base (e.g., 10% NaOH). [6]2. Heating: Heat the reaction mixture to reflux and stir for the required time (typically several hours), monitoring by TLC until the starting material is consumed. [6]3. Workup (Acidic Hydrolysis): Cool the reaction mixture and concentrate under reduced pressure. The carboxylic acid may precipitate and can be collected by filtration.
-
Workup (Basic Hydrolysis): Cool the reaction mixture and concentrate to remove the alcohol. Dilute with water and extract with an organic solvent (e.g., dichloromethane) to remove any unreacted starting material. Cool the aqueous layer in an ice bath and acidify to pH 3 with a strong acid (e.g., 1N HCl). The carboxylic acid will precipitate and can be collected by filtration. [6]5. Purification: The crude carboxylic acid can be further purified by recrystallization.
References
- BenchChem. (n.d.). Troubleshooting side reactions in the synthesis of quinoline derivatives.
- BenchChem. (n.d.). Application Notes & Protocols: Derivatization of the Nitrile Group in Quinoline-3-carbonitriles.
- BenchChem. (2025). Overcoming challenges in the synthesis of substituted quinolines.
- Alfa Chemistry. (n.d.). Friedländer Quinoline Synthesis.
- Wikipedia. (2023). Combes quinoline synthesis.
- Wikipedia. (2024). Gould–Jacobs reaction.
- Sloop, J. C. (2002). A Regioselectivity Study of the Combes Synthesis of Trifluoromethyl-Substituted Quinolines. Journal of Fluorine Chemistry, 118(1-2), 135-147.
- Wikipedia. (2024). Friedländer synthesis.
- Berkeley Learning Hub. (2025). 5 Nitrile Hydrolysis Steps.
- Organic Synthesis. (n.d.). Hydrolysis of Nitriles.
- Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles.
- Lumen Learning. (n.d.). Hydrolysis of nitriles.
- Sun, W., et al. (2018). Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. Molecules, 23(10), 2645.
- Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC.
- BenchChem. (n.d.). Technical Support Center: Purification of Quinoline Derivatives.
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- 9. ablelab.eu [ablelab.eu]
- 10. Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting the Friedländer Quinoline Synthesis
Welcome to the technical support center for the Friedländer quinoline synthesis. This guide is designed for researchers, scientists, and professionals in drug development to navigate the complexities of this powerful synthetic method. Here, we address common side reactions and provide practical, field-tested solutions to optimize your experimental outcomes. Our approach is grounded in mechanistic understanding to empower you with the knowledge to not only solve current issues but also to anticipate and prevent future challenges.
Troubleshooting Guide: Common Side Reactions
The Friedländer synthesis, a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound with an α-methylene group, is a cornerstone for constructing the quinoline scaffold.[1][2] However, its execution is often plagued by side reactions that can diminish yield and complicate purification. This section provides a detailed, question-and-answer-style guide to tackling these common issues.
Question 1: My reaction is producing a significant amount of a dark, insoluble material (tar). How can I prevent this and salvage my experiment?
Answer: Tar formation is a frequent consequence of harsh reaction conditions that lead to the polymerization or decomposition of starting materials and intermediates.[3] This is particularly prevalent with high temperatures and strong acid or base catalysis.[3]
Causality and Mitigation Strategies:
-
Excessive Heat: High temperatures can accelerate side reactions. It is crucial to find a balance between a sufficient reaction rate and minimizing degradation.
-
Highly Concentrated Catalysts: Strong acids or bases can promote undesired polymerization pathways.
-
Unstable Starting Materials: Some 2-aminoaryl aldehydes or ketones are prone to self-condensation or decomposition, especially when impure or upon prolonged heating.[6]
-
Recommendation: Use freshly purified starting materials. If a particular substrate is known to be unstable, consider an in situ generation approach. For example, the reduction of a stable o-nitroaryl carbonyl compound to the corresponding amine can be performed in the same pot, immediately followed by the Friedländer condensation.[7]
-
Workflow for Minimizing Tar Formation
Caption: Troubleshooting workflow for tar formation.
Question 2: My primary side product is from the self-condensation of my ketone starting material. How can I suppress this aldol reaction?
Answer: The self-condensation of the ketone reactant via an aldol reaction is a classic side reaction in the Friedländer synthesis, especially under basic conditions which promote enolate formation.[5][8]
Mechanistic Insight and Solutions:
The key to preventing this side reaction is to control the conditions to disfavor ketone self-condensation relative to the desired reaction with the 2-aminoaryl carbonyl compound.
-
Switching the Catalytic System:
-
Acid Catalysis: Aldol condensations are generally more facile under basic conditions. Switching to an acid catalyst, such as p-toluenesulfonic acid (p-TsOH) or a Lewis acid, can significantly reduce the propensity for ketone self-condensation.[9]
-
Amine Catalysis: Specific amine catalysts can promote the desired reaction pathway without strongly favoring self-condensation.[8]
-
-
Substrate Modification:
-
Use of an Imine Analog: To circumvent the conditions that favor aldol reactions, one can pre-form the imine of the 2-aminoaryl carbonyl compound and then react it with the ketone enolate.[8]
-
Introducing a Phosphoryl Group: Attaching a phosphoryl group to the α-carbon of the ketone can sterically and electronically disfavor self-condensation.[8]
-
Recommended Catalyst Systems to Minimize Aldol Condensation
| Catalyst Type | Example Catalyst | Typical Conditions | Rationale |
| Brønsted Acid | p-Toluenesulfonic acid (p-TsOH) | 10 mol% in refluxing ethanol | Shifts mechanism away from base-catalyzed enolate formation.[9] |
| Lewis Acid | Zinc Chloride (ZnCl₂) | Stoichiometric or catalytic amounts | Coordinates with carbonyls, activating them for nucleophilic attack.[5] |
| Organocatalyst | Choline Hydroxide | 1 mol% in water at 50°C | A mild base that can be highly effective and selective.[4] |
Question 3: I am using an unsymmetrical ketone and obtaining a mixture of regioisomers. How can I achieve better regioselectivity?
Answer: The formation of regioisomers is a common challenge when using unsymmetrical ketones, as the reaction can proceed through two different enolate or enamine intermediates.[8] Controlling the regioselectivity is crucial for synthesizing a single, desired quinoline isomer.
Controlling Reaction Pathways:
The regioselectivity can often be controlled by carefully choosing the catalyst and reaction conditions to favor either the kinetic or thermodynamic enolate/enamine.
-
Amine Catalysis for Kinetic Control: The use of cyclic secondary amine catalysts, such as pyrrolidine, can favor the formation of the less substituted (kinetic) enamine, leading to the 2-substituted quinoline.[9]
-
Ionic Liquids for Thermodynamic Control: Certain ionic liquids can promote the formation of the more substituted (thermodynamic) enolate, yielding the 2,3-disubstituted quinoline.[8]
-
Reaction Conditions:
-
Temperature: Higher temperatures generally favor the formation of the thermodynamically more stable product.
-
Rate of Addition: Slow, dropwise addition of the unsymmetrical ketone can help maintain a low concentration, which may favor the formation of the kinetic product.
-
Visualizing Regioselectivity Control
Caption: Control of regioselectivity in the Friedländer synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the best way to monitor the progress of my Friedländer synthesis? A1: Thin-Layer Chromatography (TLC) is the most common and convenient method for monitoring the reaction.[4] It allows you to visualize the consumption of the starting materials and the formation of the product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be employed.
Q2: How do I purify my quinoline product from the reaction mixture? A2: The purification strategy depends on the nature of the product and the impurities.
-
Crystallization: If the quinoline product is a solid, recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) is often an effective method for purification.
-
Column Chromatography: For liquid products or to separate mixtures of isomers, column chromatography on silica gel is the standard procedure.[10] A solvent system of ethyl acetate and hexanes is a good starting point for elution. For very polar or basic quinolines, adding a small amount of triethylamine to the eluent can prevent tailing on the silica gel. Preparative HPLC can also be used for difficult separations.[11][12][13]
-
Distillation: If the product is a volatile liquid and the impurities are non-volatile, vacuum distillation can be an effective purification method.[9]
Q3: Can I run the Friedländer synthesis under solvent-free conditions? A3: Yes, several modern protocols for the Friedländer synthesis have been developed that proceed under solvent-free conditions, often with microwave irradiation.[14][15] These methods are not only environmentally friendly but can also significantly reduce reaction times and, in some cases, improve yields.[14] Using an ionic liquid as both the catalyst and the reaction medium is another effective solvent-free approach.[8]
Experimental Protocols
Protocol 1: Acid-Catalyzed Friedländer Synthesis to Minimize Aldol Condensation[9]
-
In a round-bottom flask equipped with a reflux condenser, dissolve the 2-aminobenzaldehyde (1.0 mmol) in ethanol (10 mL).
-
Add the ketone (1.1 mmol) and a catalytic amount of p-toluenesulfonic acid (p-TsOH) (10 mol%).
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Add water (20 mL) and extract the product with a suitable organic solvent like dichloromethane (3 x 15 mL).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Iodine-Catalyzed Solvent-Free Friedländer Annulation[4]
-
To a mixture of the 2-aminoaryl ketone (1.0 mmol) and the active methylene compound (1.2 mmol), add molecular iodine (10 mol%).
-
Heat the reaction mixture at 80-100°C.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dissolve the mixture in ethyl acetate and wash with a saturated aqueous solution of Na₂S₂O₃ to remove the iodine.
-
Wash with brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the product.
-
Further purify by column chromatography if necessary.
References
- Ito, Y., & Foucault, A. P. (2000). Preparative separation of di- and trisulfonated components of Quinoline Yellow using affinity-ligand pH-zone-refining counter-current chromatography.
-
Mercuration of quinoline give different isomers how could these isomers separated. (2017, March 7). ResearchGate. [Link]
- Jia, L., et al. (2018). From cellulose to tar: Analysis of tar formation pathway with distinguishing the primary and secondary reactions. Fuel, 233, 846-853.
- Haddadin, M. J., & Fsaikhan, A. A. (2002). Unusual Friedlander Reactions: a Route to Novel Quinoxaline-based Heterocycles. Tetrahedron, 58(38), 7679-7684.
- Shinde, S., et al. (2025). Different catalytic approaches of Friedländer synthesis of quinolines. Heliyon, 11(2), e41709.
- Duret, P., et al. (2003). Preparative separation of quinolines by centrifugal partition chromatography with gradient elution.
- Bailey, H. V., et al. (2020). Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis. ChemistryOpen, 9(11), 1113-1122.
- Manske, R. H. F. (1942). The Friedländer Synthesis of Quinolines. Organic Reactions, 28, 1-2.
- A review on synthetic investigation for quinoline- recent green approaches. (2022).
-
Wikipedia. (2023, December 12). Friedländer synthesis. [Link]
-
SIELC Technologies. (n.d.). Separation of Quinoline on Newcrom R1 HPLC column. [Link]
- Zhang, R., et al. (2018). Formation of tar and its characterization during air–steam gasification of sawdust in a fluidized bed reactor. Energy & Fuels, 32(3), 3025-3033.
-
LookChem. (n.d.). Purification of Quinoline. [Link]
-
Scribd. (n.d.). Friedländer Synthesis: Mechanism. [Link]
- Marco-Contelles, J., et al. (2009). Recent Advances in the Friedländer Reaction. Chemical Reviews, 109(6), 2652-2671.
- Li, A.-H., et al. (2010).
-
SIELC Technologies. (n.d.). Separation of Quinoline, 2,7-dimethyl- on Newcrom R1 HPLC column. [Link]
-
Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. [Link]
- The Friedländer reaction: A powerful strategy for the synthesis of heterocycles. (2021). IntechOpen.
- Zwart, R. W. R. (2009).
- Zhang, Y., et al. (2023). Purification of Quinoline Insolubles in Heavy Coal Tar and Preparation of Meso-Carbon Microbeads by Catalytic Polycondensation.
- Andreikov, E. I., et al. (2022). Decreasing the Content of Quinoline-Insoluble Components in Coal Tar by Centrifugation with Diluents. Coke and Chemistry, 65(6), 235-240.
-
Unlock Chemystery. (2021, January 1). Uncover the Exciting Secrets of Friedlander Quinoline Synthesis! [Video]. YouTube. [Link]
- Zhang, Y., et al. (2023). Purification of Quinoline Insolubles in Heavy Coal Tar and Preparation of Meso-Carbon Microbeads by Catalytic Polycondensation.
- Chen, G., et al. (2020). Tar formation and evolution during biomass gasification: An experimental and theoretical study. Fuel, 266, 117088.
- Li, Y., et al. (2023). Numerical Investigation of Tar Formation Mechanisms in Biomass Pyrolysis. Energies, 16(15), 5709.
-
r/Chempros. (2023, April 8). Purification of Quinoline-3,4-diones [Online forum post]. Reddit. [Link]
- Zhang, Y., et al. (2023).
- Upadhyay, D. S., et al. (2020). Tar Formation in Gasification Systems: A Holistic Review of Remediation Approaches and Removal Methods. Energy & Fuels, 34(10), 11845-11881.
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. [Link]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. One-Pot Friedländer Quinoline Synthesis: Scope and Limitations [organic-chemistry.org]
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- 10. researchgate.net [researchgate.net]
- 11. Preparative separation of di- and trisulfonated components of Quinoline Yellow using affinity-ligand pH-zone-refining counter-current chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Separation of Quinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 13. Separation of Quinoline, 2,7-dimethyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 14. Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
Technical Support Center: Optimization of Reaction Conditions for Quinoline Synthesis
Welcome to the Technical Support Center for Quinoline Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to overcome common challenges in the synthesis of quinoline and its derivatives. Here, we delve into the causality behind experimental choices, offering field-proven insights to optimize your reaction conditions and achieve high-purity products.
Frequently Asked Questions (FAQs)
General Questions
Q1: My quinoline synthesis reaction is resulting in a low yield. What are the general factors I should investigate?
A1: Low yields in quinoline synthesis can stem from several factors, irrespective of the specific named reaction being employed. Key areas to troubleshoot include the purity of your starting materials, as impurities can inhibit the catalyst or participate in side reactions.[1] The choice of catalyst is also critical and often substrate-dependent. It is advisable to screen different types of catalysts, such as Brønsted acids (e.g., p-toluenesulfonic acid), Lewis acids (e.g., ZnCl₂, SnCl₄), or even heterogeneous catalysts.[1][2] Finally, optimizing the reaction temperature and time is crucial. Some reactions require significant heat to proceed efficiently, while others may benefit from longer reaction times at lower temperatures to minimize the formation of byproducts.[1]
Q2: I'm observing the formation of a thick, dark tar in my reaction mixture, making product isolation difficult. What causes this and how can I prevent it?
A2: Tar formation is a common issue in many quinoline syntheses, particularly the Skraup and Doebner-von Miller reactions.[3][4] This is often due to the acid-catalyzed polymerization of reactants or intermediates, especially α,β-unsaturated aldehydes or ketones.[4][5] To mitigate this, consider the following strategies:
-
Slow Addition of Reagents: Adding the α,β-unsaturated carbonyl compound slowly to the heated acidic solution of the aniline can help control the exothermic nature of the reaction and minimize polymerization.[5]
-
Temperature Control: Excessively high temperatures can promote tar formation.[5] Maintain strict temperature control throughout the reaction.
-
Use of a Moderator (Skraup Synthesis): In the notoriously exothermic Skraup synthesis, adding a moderator like ferrous sulfate (FeSO₄) can make the reaction less violent and reduce charring.[3][6]
-
Biphasic Solvent System (Doebner-von Miller Synthesis): Employing a biphasic system (e.g., water/toluene) can sequester the α,β-unsaturated carbonyl compound in the organic phase, reducing its self-polymerization in the acidic aqueous phase.[4]
Q3: How do I choose the optimal solvent for my quinoline synthesis?
A3: Solvent selection can significantly impact the yield and purity of your product. While classic quinoline syntheses are often performed in aqueous or alcoholic solutions, modern approaches have demonstrated the benefits of experimenting with a range of solvents.[7] For instance, conducting a Friedländer synthesis in water under catalyst-free conditions at elevated temperatures has been shown to produce excellent yields for certain substrates.[7] In some cases, solvent-free conditions, particularly with the use of nanocatalysts, can lead to high yields and faster reaction times.[8] For reactions requiring high temperatures, such as the Conrad-Limpach synthesis, high-boiling point solvents are crucial.[7]
Reaction-Specific Questions
Skraup Synthesis
Q4: My Skraup synthesis is extremely vigorous and difficult to control. How can I moderate the reaction?
A4: The Skraup synthesis is well-known for being highly exothermic.[3][9] To control this vigorous reaction, you can:
-
Add a Moderator: As mentioned, ferrous sulfate (FeSO₄) is commonly used to make the reaction less violent.[3][6] Boric acid is another potential moderator.[3]
-
Control Acid Addition: Add concentrated sulfuric acid slowly and with efficient cooling.[3]
-
Ensure Efficient Stirring: Good mixing is essential to dissipate heat and prevent the formation of localized hotspots.[3]
Doebner-von Miller Synthesis
Q5: I'm observing significant polymerization of my α,β-unsaturated carbonyl compound in the Doebner-von Miller reaction. How can I address this?
A5: Polymerization is a major side reaction in the Doebner-von Miller synthesis.[4] Besides the use of a biphasic medium, you can also try:
-
In Situ Generation: Prepare the α,β-unsaturated carbonyl compound in situ from an aldol condensation (the Beyer method).[5] This keeps the concentration of the reactive intermediate low.
-
Optimize Acid Catalyst: The strength and concentration of the acid catalyst can influence the rate of polymerization. Experimenting with different acids (both Brønsted and Lewis acids) and their concentrations can help find an optimal balance.[5]
Friedländer Synthesis
Q6: I am experiencing a very low yield in my Friedländer synthesis. What are the most common causes?
A6: Low yields in the Friedländer synthesis are a frequent challenge.[10] Common causes include:
-
Harsh Reaction Conditions: Traditional methods often use high temperatures and strong acid or base catalysts, which can lead to the degradation of starting materials or products.[10][11]
-
Suboptimal Catalyst: The choice of catalyst is critical. An inappropriate catalyst can result in low conversion rates or the formation of undesired side products.[10] Modern approaches often utilize milder and more efficient catalytic systems, including ionic liquids and nanocatalysts.[10]
-
Side Reactions: Competing reactions, such as the self-condensation of the ketone (aldol condensation), can significantly reduce the yield of the desired quinoline.[10]
Combes Synthesis
Q7: I am getting a mixture of regioisomers in my Combes synthesis using an unsymmetrical β-diketone. How can I control the regioselectivity?
A7: Achieving high regioselectivity in the Combes synthesis with unsymmetrical β-diketones is a known challenge.[7] The regioselectivity is influenced by both steric and electronic effects of the substituents on the aniline and the β-diketone.[7]
-
Substituent Effects on the β-diketone: Increasing the steric bulk of one of the R groups on the β-diketone can favor the formation of one regioisomer over the other.[7]
-
Substituent Effects on the Aniline: The electronic nature of substituents on the aniline ring plays a crucial role. For example, methoxy-substituted anilines tend to yield 2-CF₃-quinolines, while chloro- or fluoro-substituted anilines favor the formation of the 4-CF₃ regioisomer in certain reactions.[7]
Troubleshooting Guides
Problem: Low or No Product Formation
| Potential Cause | Suggested Solution |
| Inactive Catalyst | Use a fresh batch of catalyst or increase the catalyst loading (e.g., from 5 mol% to 10 mol%). For some reactions, SiO₂ nanoparticles have proven effective.[10] |
| Inappropriate Reaction Temperature | Incrementally increase the reaction temperature (e.g., in 10 °C increments) and monitor the reaction progress by TLC.[10] |
| Poor Solubility of Reactants | Switch to a more polar solvent like DMF or ethanol to improve solubility.[10] |
| Incomplete Reaction | Increase the reaction time and monitor the progress using techniques like TLC or LC-MS.[10] |
| Incorrect Workup Procedure | Ensure the pH is adjusted correctly during workup to either precipitate the product or allow for efficient extraction. For basic quinolines, neutralizing an acidic reaction mixture with a base like ammonia or sodium hydroxide is crucial.[3] |
Problem: Formation of Impurities and Byproducts
| Potential Cause | Suggested Solution |
| Aldol Condensation of Ketone | In base-catalyzed reactions, the self-condensation of the ketone starting material can be a significant side reaction.[7] Consider using the imine analog of the o-aminoaryl aldehyde/ketone to mitigate this.[7] |
| Over-oxidation or Degradation | Harsh oxidizing conditions or prolonged reaction times at high temperatures can lead to the degradation of the desired product. Optimize the amount of oxidizing agent and the reaction time. |
| Formation of Regioisomers | As discussed for the Combes synthesis, the formation of regioisomers is a common issue with unsymmetrical starting materials. Carefully consider the steric and electronic effects of your substituents.[7] |
Experimental Protocols
Protocol 1: General Procedure for Friedländer Synthesis using Iodine Catalyst
This protocol describes a solvent-free approach for the synthesis of substituted quinolines.
-
Reactant Mixture: In a round-bottom flask, combine the 2-aminoaryl ketone (1.0 mmol) and the active methylene compound (1.2 mmol).
-
Catalyst Addition: Add molecular iodine (I₂) to the mixture.
-
Reaction: Heat the reaction mixture at 80-100°C.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dissolve the mixture in ethyl acetate and wash with a saturated aqueous solution of Na₂S₂O₃ to remove the iodine. Wash with brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude product.[10]
-
Purification: Purify the crude product by column chromatography or recrystallization.
Protocol 2: Monitoring Quinoline Synthesis by Thin-Layer Chromatography (TLC)
TLC is a rapid and effective technique for monitoring the progress of your reaction.[12]
-
Prepare the Developing Chamber: Pour the chosen mobile phase (e.g., a mixture of hexane and ethyl acetate) into the developing chamber to a depth of about 0.5 cm. Cover the chamber to allow the atmosphere to become saturated with solvent vapors.[12]
-
Spot the Plate: On a TLC plate, draw a starting line with a pencil. Mark spots for your starting material (SM), reaction mixture (RM), and a co-spot (Co).
-
Spot the starting material at the "SM" mark.
-
Spot the reaction mixture at the "RM" mark.
-
At the "Co" mark, first spot the starting material, and after it has dried, spot the reaction mixture directly on top of it.[12]
-
-
Develop the Plate: Place the TLC plate in the developing chamber and allow the solvent to ascend the plate.[12]
-
Analyze the Plate: Once the solvent front is near the top of the plate, remove it and mark the solvent front. After the plate has dried, visualize the spots under UV light (254 nm) or by using a staining agent like iodine vapor.[12] The disappearance of the starting material spot and the appearance of a new product spot will indicate the progress of the reaction.
Visualization of Workflows and Mechanisms
Troubleshooting Workflow for Low Yield in Quinoline Synthesis
Caption: A decision-making flowchart for troubleshooting low yields in quinoline synthesis.
General Mechanism of the Friedländer Synthesis
Caption: A simplified representation of the Friedländer quinoline synthesis mechanism.[13]
Safety Precautions
Quinoline and many of its precursors and reagents are hazardous chemicals. Always consult the Safety Data Sheet (SDS) for each chemical before use.[14][15]
-
Handling: Work in a well-ventilated fume hood. Avoid contact with skin, eyes, and clothing.[14][16] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[17]
-
Storage: Store quinoline and its derivatives in tightly closed containers in a cool, dry, and well-ventilated area, protected from light.[16][17]
-
Disposal: Dispose of chemical waste according to your institution's guidelines and local regulations.[15] Avoid release to the environment.[14]
Purification of Quinoline Products
Obtaining high-purity quinoline derivatives is crucial for their application in drug development and materials science.[18] The choice of purification method depends on the scale of the reaction, the nature of the impurities, and the desired final purity.
| Purification Technique | Best For | Considerations |
| Distillation | Thermally stable, liquid quinoline derivatives. Removing non-volatile impurities.[18][19] | Vacuum distillation is often preferred to lower the boiling point and prevent decomposition.[18] |
| Crystallization (Salt Formation) | Achieving very high purity. Removing isomeric impurities.[18] | Involves converting the basic quinoline to a salt (e.g., phosphate or picrate), crystallizing the salt, and then liberating the free base.[18][20] |
| Column Chromatography | Purifying small quantities to very high purity. Separating complex mixtures of closely related derivatives.[18] | Can be less scalable for large-scale production.[18] |
| Extraction | Initial separation of basic quinolines from neutral and acidic components, especially from complex mixtures like coal tar.[18] | Typically involves extraction with an acidic solution to protonate the quinoline.[18] |
References
-
Marco-Contelles, J., Pérez-Mayoral, E., Samadi, A., Carreiras, M. C., & Soriano, E. (2009). Recent Advances in the Friedländer Reaction. Chemical Reviews, 109(6), 2652–2671. [Link]
-
LookChem. (n.d.). Purification of Quinoline. Retrieved from [Link]
-
Loba Chemie. (n.d.). QUINOLINE FOR SYNTHESIS. Retrieved from [Link]
-
Al-Ostath, A., Al-Shargabi, M., & Al-Gheethi, A. (2022). Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. Molecules, 27(19), 6519. [Link]
-
Techno PharmChem. (n.d.). QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. Retrieved from [Link]
-
Alpha Chemika. (n.d.). QUINOLINE For Synthesis. Retrieved from [Link]
- Google Patents. (n.d.). CN103304477B - Purification method of 8-hydroxyquinoline crude product.
-
Wikipedia. (n.d.). Friedländer synthesis. Retrieved from [Link]
-
Penta chemicals. (n.d.). Quinoline - SAFETY DATA SHEET. Retrieved from [Link]
-
Organic Syntheses. (n.d.). The 12-l. flask is then connected with the steam-distillation apparatus shown in. Retrieved from [Link]
-
Taylor & Francis Online. (2021). A review on synthetic investigation for quinoline- recent green approaches. Retrieved from [Link]
-
MDPI. (2023). Purification of Quinoline Insolubles in Heavy Coal Tar and Preparation of Meso-Carbon Microbeads by Catalytic Polycondensation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]
-
PubMed Central. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Retrieved from [Link]
-
Wikipedia. (n.d.). Quinoline. Retrieved from [Link]
-
JOCPR. (n.d.). Synthesis, Optimization and Evaluation of Substituted Quinolines by Solvent and Catalyst Free Conditions as a Green Protocol. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]
-
ACS Publications. (2024). Utilization of Cooperative Ni Catalyst for Selective Transfer Hydrogenation of N-Heteroarenes with Minimal Hydrogen Surrogate. Retrieved from [Link]
-
ResearchGate. (2014). Recent Applications of Doebner, Doebner-von Miller and Knoevenagel-Doebner Reactions in Organic Syntheses. Retrieved from [Link]
-
MDPI. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Doebner–Miller reaction. Retrieved from [Link]
-
RSC Publishing. (2017). Synthesis of quinolines from aniline and propanol over modified USY zeolite: catalytic performance and mechanism evaluated by in situ Fourier transform infrared spectroscopy. Retrieved from [Link]
-
IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]
-
Reddit. (2022). Help with Skraup synthesis. Retrieved from [Link]
-
ACS Publications. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. Retrieved from [Link]
-
YouTube. (2021). Making quinoline - the Skraup synthesis. Retrieved from [Link]
-
Slideshare. (n.d.). Doebner-Miller reaction and applications. Retrieved from [Link]
Sources
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- 2. Synthesis of quinolines from aniline and propanol over modified USY zeolite: catalytic performance and mechanism evaluated by in situ Fourier transfor ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA04526C [pubs.rsc.org]
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Technical Support Center: Purification of 4-chloro-6,8-dimethoxyquinoline-3-carbonitrile
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Welcome to the technical support center for 4-chloro-6,8-dimethoxyquinoline-3-carbonitrile (CAS: 1017049-01-2).[1][2][3] This guide is designed for researchers, chemists, and drug development professionals who are working with this critical heterocyclic building block. Achieving high purity of this intermediate is paramount for the success of subsequent synthetic steps and the integrity of final target molecules.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound. The methodologies described are grounded in established chemical principles and practical laboratory experience.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the isolation and purification of this compound.
Q1: My initial analysis after synthesis (e.g., by TLC or crude HPLC) shows multiple spots/peaks. What are these impurities and what is the best general purification strategy?
A1: It is common to have a mixture of components after the initial synthesis. The impurities typically consist of unreacted starting materials, reaction byproducts, or partially reacted intermediates. For quinoline synthesis, a common impurity is the corresponding 4-hydroxy precursor if the chlorination step is incomplete.
The most robust and widely applicable purification method for this class of compounds is silica gel column chromatography .[4] It allows for the separation of compounds based on their polarity.
Recommended General Workflow for Column Chromatography
The following workflow provides a systematic approach to purifying your crude product.
Caption: General workflow for purification via column chromatography.
Detailed Protocol: Silica Gel Column Chromatography
-
Solvent System Selection: Use Thin-Layer Chromatography (TLC) to find an appropriate solvent system. Start with a non-polar solvent like hexane or petroleum ether and gradually add a more polar solvent like ethyl acetate. The ideal system will give your desired product a retention factor (Rf) of approximately 0.2-0.3.
-
Column Packing: Prepare a slurry of silica gel in your initial, least polar eluent. Pour the slurry into the column, ensuring even packing without trapped air. Add a layer of sand on top to protect the silica bed.[5]
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and carefully apply it to the top of the column.[5]
-
Dry Loading: If solubility is low, dissolve the crude product, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the column. This technique often results in better separation.[5]
-
-
Elution: Begin elution with the non-polar solvent system determined by TLC. Gradually increase the solvent polarity to elute your compound.
-
Analysis: Collect fractions and monitor them by TLC. Combine the fractions that contain the pure product and remove the solvent using a rotary evaporator.
Q2: My compound streaks badly on the silica gel TLC plate, leading to poor separation in the column. How can I fix this?
A2: Tailing or streaking is a frequent issue with nitrogen-containing heterocyclic compounds like quinolines on standard silica gel.[6] This occurs because the basic nitrogen atom on the quinoline ring interacts strongly with the acidic silanol (Si-OH) groups on the surface of the silica gel. This strong interaction hinders smooth elution, causing the compound to "drag" along the stationary phase.
Solutions:
-
Add a Basic Modifier: The most effective solution is to neutralize the acidic sites on the silica gel. Add a small amount (0.5-2%) of a tertiary amine, such as triethylamine (NEt₃) or pyridine, to your eluent system.[6] This amine will preferentially bind to the acidic sites, allowing your quinoline compound to elute with a much-improved spot shape.
-
Use an Alternative Stationary Phase: If tailing persists, consider using a different stationary phase.
Caption: Cause of and solution for compound tailing on silica gel.
Q3: I am attempting to purify my compound by recrystallization, but it keeps "oiling out" instead of forming crystals. What should I do?
A3: "Oiling out" happens when the solid melts in the hot solvent or separates from the cooling solution as a liquid phase instead of forming a crystalline solid.[7] This is often due to a high degree of supersaturation or the use of a solvent with a boiling point higher than the melting point of the impure compound.
Troubleshooting Steps:
-
Reheat and Cool Slowly: Reheat the solution until the oil fully redissolves. If necessary, add a minimal amount of additional solvent to ensure complete dissolution. Then, allow the solution to cool much more slowly. Slow cooling is critical for allowing molecules to orient themselves into a crystal lattice.
-
Modify the Solvent System: Try adding a small amount of a co-solvent in which your compound is more soluble. This can lower the supersaturation point and encourage crystallization over oiling.[7]
-
Lower the Dissolution Temperature: Use a larger volume of solvent and heat just enough to dissolve the compound, rather than heating to the solvent's boiling point. This can prevent the compound from melting.
Q4: My recrystallization solution has cooled to room temperature (and even in an ice bath), but no crystals have formed. What are the next steps?
A4: The lack of crystal formation is usually due to either using too much solvent or the solution being highly supersaturated without nucleation sites.[7]
Methods to Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask just below the solvent line. The microscopic scratches on the glass provide nucleation sites for crystal growth to begin.[7]
-
Seeding: If you have a small crystal of the pure compound, add it to the cooled solution. This "seed crystal" acts as a template for other molecules to crystallize upon.[7]
-
Reduce Solvent Volume: Carefully evaporate some of the solvent using a stream of nitrogen or gentle heating and then allow the solution to cool again. This will increase the concentration to a point where crystallization can occur.
-
Refrigerate: Place the sealed flask in a refrigerator (4°C) or freezer (-20°C) for an extended period. The lower temperature decreases solubility and may promote crystallization, but be aware that faster cooling can sometimes lead to smaller, less pure crystals.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound?
A1: The key properties are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 1017049-01-2 | [1][2] |
| Molecular Formula | C₁₂H₉ClN₂O₂ | [1][2] |
| Molecular Weight | 248.66 g/mol | [1][2] |
| Appearance | Typically an off-white to yellow solid | [8] |
| Purity (Typical) | ≥97% | [1] |
| Storage | Room temperature, under inert gas (e.g., Nitrogen or Argon) for long-term stability | [1][8] |
Q2: What is the best analytical method to confirm the purity of my final product?
A2: While TLC is excellent for monitoring reactions and column fractions, High-Performance Liquid Chromatography (HPLC) is the gold standard for quantitative purity assessment of pharmaceutical intermediates.[9]
A Reversed-Phase HPLC (RP-HPLC) method is typically most suitable.
-
Column: A C18 column is a common and effective choice.[9]
-
Mobile Phase: A gradient elution using a mixture of water (often with 0.1% formic or phosphoric acid) and acetonitrile is standard.[9][10]
-
Detector: A Diode Array Detector (DAD) or a standard UV detector set to an appropriate wavelength will allow for the detection and quantification of your compound and any impurities.[9]
In addition to HPLC, Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the structural identity of the compound and can be used to detect the presence of residual solvents or other impurities.[11]
Q3: How stable is this compound? Are there any special handling or storage precautions?
A3: this compound is generally stable under standard laboratory conditions. However, two functional groups warrant consideration for long-term stability:
-
4-Chloro Group: The chlorine at the 4-position is activated towards nucleophilic aromatic substitution. Exposure to moisture, especially under non-neutral pH, could lead to slow hydrolysis back to the 4-hydroxy derivative.
-
Nitrile Group: The cyano group can be susceptible to hydrolysis to a carboxamide or carboxylic acid under strongly acidic or basic conditions, particularly with heating.
Storage Recommendations: For long-term storage, it is best practice to keep the compound in a tightly sealed container under an inert atmosphere (nitrogen or argon) at room temperature or refrigerated (2-8°C) to minimize degradation from atmospheric moisture.[8]
References
- Benchchem. (n.d.). Technical Support Center: Purifying Quinoline Aldehydes by Column Chromatography.
- Benchchem. (n.d.). Technical Support Center: Purification of Quinoline Derivatives.
- Benchchem. (n.d.). 4-Chloro-6,7-dimethoxy-quinoline-3-carbonitrile | 214470-55-0.
- Biosynth. (n.d.). 4-Chloro-6,7-dimethoxy-quinoline-3-carbonitrile | 214470-55-0.
- RA College. (2023). SYNTHESIS AND HARACTERIZATION OF QUINOLINE DERIVATIVES CATALYSED BY β-CYCLODEXTRINE.
- PMC - PubMed Central. (n.d.). Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors.
- SIELC Technologies. (n.d.). Separation of Quinoline on Newcrom R1 HPLC column.
- Atlantis Press. (n.d.). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline.
- Benchchem. (n.d.). Application Notes and Protocols for the Analytical Determination of Quinoline Compounds.
- Benchchem. (n.d.). A Comparative Guide to HPLC Method Validation for Purity Analysis of 3-Quinolinecarboxaldehyde.
- Benchchem. (n.d.). Technical Support Center: Recrystallization of 4-chloro-N,N-dimethylquinolin-7-amine.
- ChemicalBook. (n.d.). 4-CHLORO-6,7-DIMETHOXY-QUINOLINE-3-CARBONITRILE.
- MySkinRecipes. (n.d.). This compound.
- Matrix Scientific. (n.d.). 1017049-01-2 Cas No. | this compound.
- Santa Cruz Biotechnology. (n.d.). This compound | CAS 1017049-01-2.
- (n.d.). 4-chloro-6, 8-dimethoxyquinoline-3-carbonitrile, min 97%, 100 mg.
- (2020). RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3.
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- 10. Separation of Quinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Stability of 4-chloro-6,8-dimethoxyquinoline-3-carbonitrile under storage
A Guide for Researchers, Scientists, and Drug Development Professionals on the Stability and Storage of 4-chloro-6,8-dimethoxyquinoline-3-carbonitrile.
Welcome to the Technical Support Center. This guide is designed to provide you with in-depth technical information and practical advice regarding the stability and proper storage of this compound (CAS No. 1017049-01-2). As a crucial building block in medicinal chemistry, particularly for the synthesis of novel therapeutic agents, understanding its stability is paramount to ensuring the integrity and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
For long-term stability, it is recommended to store this compound at room temperature.[1][2] The container should be tightly closed and stored in a dry, cool, and well-ventilated place.[3][4] It is also advisable to protect the compound from moisture and direct sunlight.[5][6]
Q2: How does temperature affect the stability of this compound?
Q3: Is this compound sensitive to light?
Many quinoline derivatives exhibit photosensitivity, turning brown upon exposure to light.[7] Although specific data for this compound is limited, it is a prudent practice to store it in an opaque or amber-colored container to prevent potential photodegradation.
Q4: What is the expected shelf-life of this compound under optimal storage conditions?
The shelf-life of the compound is not explicitly stated in the available resources. However, when stored under the recommended conditions (cool, dry, dark, and tightly sealed), its stability should be maintained for an extended period. For critical applications, it is advisable to re-analyze the purity of the compound if it has been in storage for a significant length of time.
Q5: Are there any known incompatibilities for this compound?
Safety data sheets for similar quinoline compounds recommend storing them apart from foodstuff containers or incompatible materials.[3][4] Strong oxidizing agents are materials to avoid contact with.[8]
Troubleshooting Guide
This section addresses common issues that may arise during the handling and use of this compound in your experiments.
Issue 1: Inconsistent or lower-than-expected reaction yields.
Potential Cause: Degradation of the starting material due to improper storage.
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that the compound has been stored according to the recommended guidelines (cool, dry, dark, and tightly sealed).[3][4][5][6]
-
Assess Purity: If there are concerns about the compound's integrity, it is recommended to re-test its purity using an appropriate analytical method such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Use a Fresh Batch: If degradation is suspected, it is best to use a fresh, unopened batch of the compound for your reaction.
Issue 2: The compound has changed color (e.g., from white/off-white to yellow or brown).
Potential Cause: This is often an indication of degradation, possibly due to exposure to light, air (oxidation), or moisture.[7]
Troubleshooting Steps:
-
Evaluate the Extent of Discoloration: A slight change in color may not significantly impact the compound's reactivity for some applications, but a significant color change warrants further investigation.
-
Purity Analysis: As with inconsistent yields, a purity analysis is the most reliable way to determine if the compound is still suitable for use.
-
Prevent Further Degradation: Ensure that the container is properly sealed and protected from light.[7] Consider storing the compound under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
Issue 3: Difficulty dissolving the compound in a particular solvent.
Potential Cause: While solubility issues are not directly related to stability, the presence of impurities from degradation could affect the compound's solubility characteristics.
Troubleshooting Steps:
-
Confirm Solvent Choice: Refer to the product's technical data sheet or relevant literature for recommended solvents.
-
Gentle Heating and Sonication: In some cases, gentle heating or sonication can aid in the dissolution of the compound.
-
Purity Check: If the compound is known to be soluble in the chosen solvent and still presents issues, this could be another indicator of degradation and the presence of insoluble impurities.
Experimental Workflow and Data
Recommended Storage Conditions Summary
| Parameter | Recommendation | Rationale |
| Temperature | Room Temperature[1][2] | To minimize thermal degradation. |
| Atmosphere | Tightly sealed container[3][4] | To prevent exposure to moisture and air. |
| Light | Protect from light (amber vial)[7] | To prevent photodegradation. |
| Humidity | Store in a dry place[3][4] | To prevent hydrolysis. |
Visual Troubleshooting Guide
Caption: A decision tree for troubleshooting unexpected experimental outcomes.
References
-
PubMed Central. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Retrieved from [Link]
-
Loba Chemie. (n.d.). QUINOLINE FOR SYNTHESIS. Retrieved from [Link]
-
Techno PharmChem. (n.d.). QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. Retrieved from [Link]
-
Chemistry of Substituted Quinolinones. V. Synthesis and Utility of Quinolinylphosphazenes in Amination of 8-Methylquinoline. (n.d.). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Quinoline. PubChem. Retrieved from [Link]
-
IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]
-
MDPI. (2023). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (2019). Safety Data Sheet: quinoline. Retrieved from [Link]
-
ResearchGate. (n.d.). 4-Chloro-6,7-dimethoxyquinoline. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
-
PubMed Central. (2014). Degradation of 4-chloro-3-nitrophenol via a novel intermediate, 4-chlororesorcinol by Pseudomonas sp. JHN. Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
- Google Patents. (n.d.). CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline.
-
ResearchGate. (2025). Degradation of 4-chloro-3-nitrophenol via a novel intermediate, 4-chlororesorcinol by Pseudomonas sp. JHN. Retrieved from [Link]
Sources
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- 5. lobachemie.com [lobachemie.com]
- 6. technopharmchem.com [technopharmchem.com]
- 7. Quinoline | C9H7N | CID 7047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
Validation & Comparative
A Comparative Guide to the NMR Spectral Analysis of 4-Chloro-6,8-dimethoxyquinoline-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the precise structural elucidation of novel heterocyclic compounds is paramount. 4-Chloro-6,8-dimethoxyquinoline-3-carbonitrile stands as a key intermediate in the synthesis of various biologically active molecules. Its utility in drug discovery hinges on the unambiguous confirmation of its chemical structure, for which Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive analytical technique.
This guide provides a comprehensive analysis of the expected ¹H and ¹³C NMR spectral data for this compound. In the absence of publicly available experimental spectra for this specific molecule, this guide leverages established principles of NMR spectroscopy and comparative data from a closely related analogue, 4-chloro-6,7-dimethoxyquinoline , to provide a robust, predicted dataset. This approach not only offers a reliable reference for researchers working with this compound but also illustrates the deductive power of NMR in structural chemistry.
The Structural Rationale: Predicting NMR Spectra
The chemical shifts and coupling constants in the NMR spectrum of a substituted quinoline are dictated by the electronic environment of each nucleus. The substituents on the quinoline core—chloro, methoxy, and carbonitrile groups—each exert distinct electronic effects (inductive and resonance) that shield or deshield neighboring protons and carbons, leading to predictable shifts in their resonance frequencies.
Electron-donating groups , such as the methoxy (-OCH₃) groups at positions 6 and 8, increase electron density on the aromatic ring, causing an upfield shift (to lower ppm values) for nearby nuclei. Conversely, electron-withdrawing groups , like the chloro (-Cl) and carbonitrile (-CN) groups, decrease electron density, resulting in a downfield shift (to higher ppm values).[1]
Below is a workflow illustrating the process of spectral prediction and validation.
Caption: Workflow for NMR spectral prediction and comparative analysis.
Predicted ¹H NMR Data for this compound
The predicted ¹H NMR spectrum is based on an analysis of substituent effects and comparison with known quinoline derivatives. The solvent is assumed to be CDCl₃, a common solvent for such compounds.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H-2 | ~8.90 | Singlet | - | The H-2 proton is significantly deshielded by the adjacent nitrogen atom and the electron-withdrawing carbonitrile group at C-3. |
| H-5 | ~7.20 | Doublet | ~2.5 | This proton is ortho to the methoxy group at C-6 and meta to the methoxy group at C-8. The coupling arises from the meta-relationship with H-7. |
| H-7 | ~6.80 | Doublet | ~2.5 | This proton is ortho to the methoxy group at C-8 and meta to the methoxy group at C-6. The coupling arises from the meta-relationship with H-5. |
| 6-OCH₃ | ~4.00 | Singlet | - | The protons of the methoxy group at C-6. |
| 8-OCH₃ | ~4.05 | Singlet | - | The protons of the methoxy group at C-8. |
Predicted ¹³C NMR Data for this compound
The predicted ¹³C NMR chemical shifts are estimated based on additive substituent effects on the quinoline scaffold.
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-2 | ~152.0 | Influenced by the adjacent nitrogen and the carbonitrile group. |
| C-3 | ~115.0 | The carbon of the nitrile group itself will have a distinct chemical shift. |
| C-4 | ~148.0 | Attached to the electronegative chlorine atom. |
| C-4a | ~149.0 | Bridgehead carbon influenced by the pyridine ring. |
| C-5 | ~105.0 | Shielded by the ortho-methoxy group at C-6. |
| C-6 | ~160.0 | Attached to the electron-donating methoxy group. |
| C-7 | ~98.0 | Shielded by the two adjacent methoxy groups. |
| C-8 | ~158.0 | Attached to the electron-donating methoxy group. |
| C-8a | ~140.0 | Bridgehead carbon influenced by the benzene ring. |
| CN | ~117.0 | Characteristic chemical shift for a nitrile carbon. |
| 6-OCH₃ | ~56.5 | Typical chemical shift for a methoxy carbon. |
| 8-OCH₃ | ~56.8 | Typical chemical shift for a methoxy carbon. |
Comparative Analysis with 4-chloro-6,7-dimethoxyquinoline
To ground our predictions in experimental evidence, we compare the predicted data with the reported ¹H NMR data for 4-chloro-6,7-dimethoxyquinoline .
Experimental ¹H NMR Data for 4-chloro-6,7-dimethoxyquinoline (in DMSO-d₆):
-
δ = 3.95 (s, 3H), 3.96 (s, 3H), 7.35 (s, 1H), 7.44 (s, 1H), 7.54 (d, J=5.2Hz, 1H), 8.60 (d, J=5.2Hz, 1H).
Key Differences and Interpretations:
-
Aromatic Protons: In the 6,7-dimethoxy analogue, the protons on the benzene ring (H-5 and H-8) appear as singlets, as they have no adjacent protons to couple with. In our target molecule, H-5 and H-7 are expected to be doublets due to meta-coupling.
-
H-2 and H-3 vs. H-2: The analogue shows two doublets for H-2 and H-3. In our target molecule, the presence of the carbonitrile group at C-3 means there is no H-3, and H-2 will therefore be a singlet.
-
Chemical Shifts: The precise chemical shifts will differ due to the different positioning of the methoxy groups and the presence of the carbonitrile group in our target molecule. The strongly electron-withdrawing nitrile group is expected to cause a more significant downfield shift for H-2.
This comparative analysis demonstrates how subtle changes in molecular structure are reflected in the NMR spectrum, reinforcing the predictive power of understanding substituent effects.
Experimental Protocol for NMR Data Acquisition
For researchers seeking to acquire experimental data for this compound, the following protocol outlines a standardized approach.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified compound for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Select a suitable deuterated solvent in which the compound is soluble (e.g., CDCl₃ or DMSO-d₆).
-
Dissolve the sample in approximately 0.6-0.7 mL of the chosen solvent in a clean, dry vial.
-
Transfer the solution to a clean, dry NMR tube.
-
-
Instrument Setup (¹H NMR):
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.
-
Acquire a standard 1D ¹H spectrum.
-
-
Instrument Setup (¹³C NMR):
-
Following ¹H NMR acquisition, switch the spectrometer to the ¹³C channel.
-
Acquire a proton-decoupled ¹³C spectrum.
-
-
2D NMR Experiments (for full structural confirmation):
-
COSY (Correlation Spectroscopy): To establish proton-proton correlations.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons.
-
The relationship between these key NMR experiments is visualized below.
Caption: Interconnectivity of common NMR experiments for structural elucidation.
Conclusion
This guide provides a detailed, predicted ¹H and ¹³C NMR dataset for this compound, grounded in the fundamental principles of NMR spectroscopy and validated through comparison with an experimentally characterized structural analogue. By understanding the influence of various substituents on the quinoline core, researchers can confidently interpret experimental data, confirm the identity and purity of their compounds, and accelerate the pace of drug discovery and development. The provided protocols offer a standardized approach to data acquisition, ensuring high-quality, reproducible results.
References
- BenchChem. (2025).
- BenchChem. (2025). Technical Support Center: Interpreting Complex NMR Spectra of Substituted Quinolines.
- Google Patents. (2016). CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline.
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A Comparative Guide to the Spectroscopic Characterization of 4-chloro-6,8-dimethoxyquinoline-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the quinoline scaffold remains a cornerstone for the development of novel therapeutic agents. Its derivatives are integral to a wide array of pharmaceuticals, exhibiting a broad spectrum of biological activities. Among these, 4-chloro-6,8-dimethoxyquinoline-3-carbonitrile stands out as a key intermediate in the synthesis of targeted therapies. The precise substitution pattern on the quinoline ring is paramount to its intended biological activity, necessitating unambiguous structural elucidation. This guide provides a comprehensive analysis of the expected ¹H NMR spectrum of this compound, alongside a comparative discussion of alternative spectroscopic techniques, namely Mass Spectrometry (MS) and Fourier-Transform Infrared (FTIR) Spectroscopy.
The Pivotal Role of ¹H NMR in Structural Verification
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is an unparalleled tool for delineating the carbon-hydrogen framework of organic molecules. For a molecule like this compound, ¹H NMR provides critical insights into the electronic environment of each proton, their connectivity, and the overall substitution pattern. While an experimental spectrum for this specific compound is not publicly available, a detailed prediction based on established principles of NMR spectroscopy and comparison with closely related analogs allows for a robust structural confirmation.
Predicted ¹H NMR Spectrum of this compound
The predicted ¹H NMR spectrum of this compound in a standard deuterated solvent such as CDCl₃ is expected to exhibit distinct signals corresponding to the aromatic protons and the methoxy groups. The chemical shifts are influenced by the electron-withdrawing nature of the chlorine atom, the cyano group, and the nitrogen atom within the quinoline ring, as well as the electron-donating effects of the methoxy groups.
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H-2 | ~8.9 | Singlet | - | Deshielded by the adjacent nitrogen and the electron-withdrawing cyano group. |
| H-5 | ~7.2 | Doublet | ~2.5 | Shielded by the ortho-methoxy group at C-6. Coupled to H-7 (meta-coupling). |
| H-7 | ~6.8 | Doublet | ~2.5 | Shielded by the ortho- and para-methoxy groups. Coupled to H-5 (meta-coupling). |
| OCH₃ (C-6) | ~4.0 | Singlet | - | Typical chemical shift for a methoxy group on an aromatic ring. |
| OCH₃ (C-8) | ~4.1 | Singlet | - | Slightly downfield due to the peri-interaction with the nitrogen atom. |
Comparative Analysis with a Structural Isomer: 4-chloro-6,7-dimethoxyquinoline
To ground our predictions, a comparison with the known ¹H NMR data of the isomeric compound, 4-chloro-6,7-dimethoxyquinoline, is invaluable. The ¹H NMR spectrum of 4-chloro-6,7-dimethoxyquinoline in DMSO-d₆ shows two singlets for the aromatic protons H-5 and H-8 at δ 7.37 and 7.32 ppm, respectively, and two singlets for the methoxy groups at δ 4.04 and 4.03 ppm. The protons on the pyridine ring, H-2 and H-3, appear as doublets at δ 8.57 and 7.40 ppm, respectively.[1]
The key difference in the predicted spectrum of the 6,8-dimethoxy isomer is the expected meta-coupling between H-5 and H-7, which would appear as two doublets, in contrast to the two singlets observed for H-5 and H-8 in the 6,7-dimethoxy isomer. This distinction provides a clear diagnostic marker to differentiate between the two isomers.
Complementary Spectroscopic Techniques: A Holistic Approach
While ¹H NMR is a powerful tool, a comprehensive structural validation relies on the convergence of data from multiple analytical techniques. Mass Spectrometry and FTIR Spectroscopy provide complementary information that, when combined with ¹H NMR data, leaves no room for ambiguity.
Mass Spectrometry (MS)
Mass spectrometry is indispensable for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. For this compound (C₁₂H₉ClN₂O₂), the expected exact mass is 248.0353 g/mol .[2][3] High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy. The fragmentation pattern in the mass spectrum would likely involve the loss of a methyl group from one of the methoxy substituents, followed by the loss of carbon monoxide.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule. The FTIR spectrum of this compound is expected to show characteristic absorption bands for the C≡N (nitrile) stretch, C-O (ether) stretches of the methoxy groups, C=N and C=C stretches of the quinoline ring, and C-Cl stretch.
Table 2: Expected FTIR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| C≡N (Nitrile) | ~2220-2230 | Medium |
| C-O (Aryl ether) | ~1250-1300 (asymmetric) & ~1000-1050 (symmetric) | Strong |
| C=N / C=C (Aromatic) | ~1500-1650 | Medium to Strong |
| C-H (Aromatic) | ~3000-3100 | Medium |
| C-H (Methoxy) | ~2850-2950 | Medium |
| C-Cl | ~700-800 | Strong |
Experimental Protocols
¹H NMR Spectroscopy
A standard protocol for acquiring a high-quality ¹H NMR spectrum involves dissolving 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. The solution should be free of any particulate matter. The spectrum is then acquired on a spectrometer, typically operating at a frequency of 300 MHz or higher.
Caption: Workflow for ¹H NMR analysis.
Mass Spectrometry (ESI-MS)
For Electrospray Ionization Mass Spectrometry (ESI-MS), a dilute solution of the sample (e.g., 1 µg/mL) is prepared in a suitable solvent like methanol or acetonitrile. This solution is then infused into the mass spectrometer. The instrument parameters, such as capillary voltage and desolvation gas temperature, are optimized to obtain a stable signal of the protonated molecule [M+H]⁺.
FTIR Spectroscopy (ATR)
Attenuated Total Reflectance (ATR) is a common sampling technique for FTIR. A small amount of the solid sample is placed directly on the ATR crystal, and pressure is applied to ensure good contact. A background spectrum of the empty crystal is recorded first, followed by the sample spectrum.
Conclusion
References
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- PubMed. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey.
- ResearchGate. (n.d.). Mass Spectra of oxygenated quinolines.
- Google Patents. (n.d.). CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline.
- MDPI. (n.d.). 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis.
- ResearchGate. (n.d.). FTIR spectrum of quinoline derivative. (a) Quinoline-hydrazide....
- Benchchem. (n.d.). Validating the Structure of Synthesized Quinolines: A Comparison Guide to Spectroscopic Methods.
- CymitQuimica. (n.d.). 4-Chloro-6,7-dimethoxy-quinoline-3-carbonitrile.
- PubChem. (n.d.). 4-Chloro-7-hydroxy-6-methoxyquinoline-3-carbonitrile.
- ResearchGate. (n.d.). FTIR spectra of quinoline derivative (Q), imidazole derivative (IMD), and Benzoxazine (Bz-A) monomer.
- ResearchGate. (n.d.). Mass spectra of some 2-substituted derivatives of quinoline-4-carboxylic acids and their amides.
- Asian Journal of Chemistry. (n.d.). FT-IR and FT-Raman Spectroscopic Analyzes of Indeno Quinoxaline Derivative Crystal.
- ResearchGate. (n.d.). Observed FTIR Peaks of 5-substituted morpholine derivative of....
- Santa Cruz Biotechnology. (n.d.). This compound.
- PubChem. (n.d.). This compound.
- abcr. (n.d.). 4-chloro-6, 8-dimethoxyquinoline-3-carbonitrile, min 97%, 100 mg.
- ResearchGate. (n.d.). 4-Chloro-6,7-dimethoxyquinoline.
- Benchchem. (n.d.). 4-Chloro-6,7-dimethoxy-quinoline-3-carbonitrile.
- PubChemLite. (n.d.). This compound (C12H9ClN2O2).
- ChemicalBook. (n.d.). 4-chloro-7-hydroxy-6-methoxy-quinoline-3-carbonitrile(263149-10-6) 1 h nmr.
- PubMed. (2019). Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents.
- Organometallics. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the.
- Santa Cruz Biotechnology. (n.d.). 4-Chloro-6,7-dimethoxy-quinoline-3-carbonitrile.
- SciSpace. (n.d.). Synthesis of derivatives of quinoline.
- Google Patents. (n.d.). CN102134219A - Preparation method of quinoline derivative.
- ResearchGate. (n.d.). Synthesis of quinoline‐3‐carbonitrile derivatives.
- IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
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Mass spectrometry of 4-chloro-6,8-dimethoxyquinoline-3-carbonitrile
An In-Depth Comparative Guide to the Mass Spectrometry of 4-chloro-6,8-dimethoxyquinoline-3-carbonitrile
Authored by a Senior Application Scientist
This guide provides an in-depth, comparative analysis of mass spectrometry techniques for the characterization of this compound. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural lists to explain the causality behind experimental choices, ensuring a robust and reproducible analytical approach.
Introduction: The Significance of this compound
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. This compound is a highly functionalized derivative that serves as a critical building block in the synthesis of targeted therapies, particularly kinase inhibitors. Its unique substitution pattern—a chlorine atom at the 4-position, two methoxy groups, and a carbonitrile group—confers specific reactivity and biological activity.
Accurate structural elucidation and quantification of this intermediate and its analogues are paramount in drug discovery and development. Mass spectrometry (MS) stands as the definitive analytical tool for this purpose, offering unparalleled sensitivity and specificity. This guide compares various MS ionization methods and analyzers, providing the rationale and supporting data to help researchers select the optimal technique for their analytical goals.
Molecular Profile and Inherent Analytical Challenges
Before delving into the analytical techniques, it is crucial to understand the physicochemical properties of the target molecule.
-
Molecular Formula: C₁₂H₉ClN₂O₂[1]
-
Molecular Weight: 248.67 g/mol [1]
-
Core Structure: A heterocyclic quinoline ring system.
-
Key Functional Groups:
-
Halogen: A chlorine atom, which has a characteristic isotopic pattern (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) that is a key diagnostic feature in mass spectra.
-
Methoxy Groups: Two -OCH₃ groups, which are common sites for fragmentation (loss of a methyl radical or a methoxy group).
-
Nitrile Group: A -C≡N group.
-
Basic Nitrogen: The nitrogen in the quinoline ring is a primary site for protonation in soft ionization techniques.
-
The presence of these diverse functional groups suggests that the molecule will exhibit complex and informative fragmentation patterns, making it an excellent candidate for detailed mass spectrometric analysis.
A Comparative Analysis of Ionization Techniques
The choice of ionization method is the most critical parameter in mass spectrometry, as it dictates whether you primarily observe the intact molecule or its fragments.[2] The selection depends entirely on the analytical objective: molecular weight confirmation or structural elucidation.
| Ionization Technique | Principle | Suitability for this Analyte | Pros | Cons |
| Electrospray Ionization (ESI) | A soft ionization technique that uses a high voltage to create an aerosol, producing protonated molecules [M+H]⁺ from a liquid sample.[2][3] | Excellent. The basic nitrogen on the quinoline ring is readily protonated. | High sensitivity; produces intact molecular ions for unambiguous molecular weight determination; easily coupled with Liquid Chromatography (LC).[3] | Minimal fragmentation without applying collision energy; sensitive to salt concentration in the sample. |
| Atmospheric Pressure Chemical Ionization (APCI) | A semi-soft technique where a corona discharge ionizes the solvent, which then transfers a proton to the analyte.[3] | Very Good. Suitable for moderately polar compounds and can be a robust alternative to ESI. | Handles higher flow rates than ESI; less susceptible to matrix effects; can sometimes provide more in-source fragmentation for structural clues. | Generally less sensitive than ESI for highly polar and basic compounds; can be thermally sensitive. |
| Electron Ionization (EI) | A hard ionization technique where the gaseous analyte is bombarded with high-energy electrons (typically 70 eV), causing extensive fragmentation.[3][4] | Good for Structural Detail. Ideal for creating a reproducible "fingerprint" spectrum for library matching. | Produces rich, detailed fragmentation spectra for structural elucidation; highly reproducible.[4] | The molecular ion peak may be weak or entirely absent, making molecular weight determination difficult; requires a volatile sample, often necessitating Gas Chromatography (GC).[4] |
Expert Recommendation: For routine identification and quantification in complex matrices (e.g., reaction mixtures, biological samples), ESI coupled with liquid chromatography is the superior choice. It provides the molecular weight with high confidence. For detailed structural confirmation of a purified standard, EI (via GC-MS if the compound is sufficiently volatile and thermally stable) provides an invaluable fragmentation fingerprint.
Predicted Fragmentation Pathways
Understanding the likely fragmentation pathways is key to interpreting the mass spectra. The structure of this compound suggests several predictable cleavage points, drawing on established fragmentation patterns of quinoline and methoxy-substituted aromatic compounds.[5][6][7]
Under harder ionization conditions (EI) or collision-induced dissociation (CID) in an ESI-MS/MS experiment, the following fragmentation pathways are anticipated:
-
Loss of a Methyl Radical (•CH₃): A common fragmentation for methoxy-substituted aromatics, leading to a stable radical cation.
-
Loss of Carbon Monoxide (CO): Following the initial loss of a methyl group, the resulting ion can rearrange and lose CO.
-
Loss of a Chlorine Radical (•Cl): Cleavage of the C-Cl bond.
-
Loss of Hydrogen Cyanide (HCN): A characteristic fragmentation of the quinoline ring itself.[8]
-
Concerted Loss of •CH₃ and CO: A pathway observed in methoxyquinolines.[6]
.dot
Caption: Standard LC-MS/MS workflow for analysis.
A. Sample Preparation
-
Stock Solution: Accurately weigh ~1 mg of this compound and dissolve in 1 mL of a suitable organic solvent (e.g., Acetonitrile or DMSO) to make a 1 mg/mL stock solution.
-
Working Solution: Perform serial dilutions of the stock solution with 50:50 Acetonitrile:Water containing 0.1% formic acid to achieve a final concentration in the range of 1-1000 ng/mL.
-
Matrix Samples (if applicable): For samples in complex matrices (e.g., plasma), perform a protein precipitation by adding 3 volumes of ice-cold acetonitrile, vortexing, and centrifuging at >10,000 x g for 10 minutes. Transfer the supernatant for analysis.
B. Liquid Chromatography (LC) Conditions
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0-1 min: 10% B
-
1-5 min: 10% to 95% B
-
5-6 min: 95% B
-
6-6.1 min: 95% to 10% B
-
6.1-8 min: 10% B (Re-equilibration)
-
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
C. Mass Spectrometry (MS) Conditions (Positive ESI Mode)
-
Ion Source: Electrospray Ionization (ESI).
-
Polarity: Positive.
-
Capillary Voltage: 3.5 kV.
-
Desolvation Temperature: 350 °C.
-
Desolvation Gas Flow: 800 L/hr (Nitrogen).
-
Cone Gas Flow: 50 L/hr.
-
Collision Gas: Argon.
-
For Q-TOF (Accurate Mass):
-
Scan Range: m/z 50-500.
-
Collision Energy (MS/MS): Ramp from 10-40 eV.
-
-
For Triple Quadrupole (MRM for Quantification):
-
Transition 1 (Quantifier): 249.0 > 234.0; Collision Energy: 20 eV.
-
Transition 2 (Qualifier): 249.0 > 206.0; Collision Energy: 25 eV.
-
Conclusion and Strategic Recommendations
The mass spectrometric analysis of this compound is a multifaceted task where the choice of technology directly maps to the research question.
-
For Unambiguous Structural Confirmation: A high-resolution mass spectrometer like an ESI-Q-TOF or Orbitrap is indispensable. The ability to obtain accurate mass measurements (<5 ppm) for both the precursor and fragment ions allows for the confident determination of the elemental composition, leaving no doubt as to the identity of the compound.
-
For High-Sensitivity Quantification: In drug metabolism studies, reaction monitoring, or purity analysis, a Triple Quadrupole (QqQ) mass spectrometer operating in MRM mode is the industry standard. Its sensitivity, selectivity, and wide dynamic range are unmatched for quantitative applications.
-
For Orthogonal Verification: When available, GC-EI-MS can serve as a powerful orthogonal technique. The highly detailed and reproducible fragmentation pattern is ideal for creating a library entry and confirming the structure beyond any doubt, provided the analyte is amenable to GC analysis.
By understanding the principles behind each technique and the predictable behavior of the molecule, researchers can design robust analytical methods, generate high-quality data, and accelerate their research and development efforts.
References
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Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. (2021). PMC - NIH. Retrieved from [Link]
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Clugston, D. M., & MacLean, D. B. (1966). Mass Spectra of Oxygenated Quinolines. Canadian Journal of Chemistry, 44(7), 781-790. Retrieved from [Link]
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ResearchGate. (n.d.). Mass Spectra of oxygenated quinolines. Retrieved from [Link]
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ResearchGate. (n.d.). Mass spectral fragmentation pattern of 2,3-dihydrothieno-[2,3-b] Quinoline-S-oxide and its benzo(h) derivative upon electron impact. Retrieved from [Link]
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University of California, Davis. (n.d.). Ionization Methods in Organic Mass Spectrometry. Retrieved from [Link]
-
ResearchGate. (n.d.). Structural analysis of C8H6•+ fragment ion from quinoline using ion-mobility spectrometry/mass spectrometry. Retrieved from [Link]
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Emory University. (n.d.). Mass Spectrometry Ionization Methods. Retrieved from [Link]
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ACD/Labs. (2023). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. Retrieved from [Link]
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ResearchGate. (2016). Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines. Retrieved from [Link]
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Pharma Focus Europe. (n.d.). Ionization Methods in Modern Mass Spectrometry. Retrieved from [Link]
-
ChemSynthesis. (n.d.). 4-chloro-5,7-dimethoxy-3-quinolinecarbonitrile. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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ResearchGate. (2011). 4-Chloro-6,7-dimethoxyquinoline. Retrieved from [Link]
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Analytical Chemistry. (n.d.). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Retrieved from [Link]
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Defense Technical Information Center. (1971). Mass Spectrometry of Heterocyclic Compounds. Retrieved from [Link]
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ResearchGate. (n.d.). Mass spectrometry of halogen-containing organic compounds. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Mass spectrometry of heterocyclic compounds. Retrieved from [Link]
-
PubChem. (n.d.). 4-Chloro-7-hydroxy-6-methoxyquinoline-3-carbonitrile. Retrieved from [Link]
-
National Center for Biotechnology Information. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Drug Research. (2014). CONTRIBUTION OF NMR SPECTROSCOPY, MASS SPECTROMETRY AND X-RAY DIFFRACTOMETRY TECHNIQUES TO THE CHARACTERIZATION OF 2-CHLORO-8-METHYL-3-FORMYLQUINOLINE. Retrieved from [Link]
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A Comparative Guide to Analytical Methods for Quinoline-3-carbonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoline and its derivatives are fundamental scaffolds in a vast array of pharmaceuticals, including antimalarials, antibacterials, and anticancer agents.[1][2] The quinoline-3-carbonitrile moiety, in particular, is a significant pharmacophore present in numerous biologically active compounds.[3][4] As such, the accurate and sensitive quantification of these compounds is paramount for drug discovery, quality control, and pharmacokinetic studies.[5][6] This guide provides a comprehensive overview and objective comparison of the principal analytical techniques employed for the characterization and quantification of quinoline-3-carbonitrile derivatives. We will delve into the experimental protocols, present comparative performance data, and visualize key workflows to assist researchers in selecting the most appropriate analytical strategy for their specific needs.
Core Analytical Techniques: A Comparative Overview
The choice of an analytical method for quinoline-3-carbonitrile derivatives is contingent upon several factors, including the required sensitivity, the complexity of the sample matrix, available instrumentation, and the specific goals of the analysis (e.g., qualitative identification, quantitative determination, or purity assessment).[5][7] The most prevalent techniques include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), various spectroscopic methods, and electrochemical analysis.[8][9]
Chromatographic Methods: The Workhorses of Separation Science
Chromatographic techniques are central to the analysis of quinoline-3-carbonitrile derivatives, offering high-resolution separation of complex mixtures.
High-Performance Liquid Chromatography (HPLC)
HPLC, particularly in the reversed-phase (RP-HPLC) mode, is a widely adopted method for the analysis of these compounds.[10][11] It provides a robust and versatile platform for both qualitative and quantitative analysis.
Principle of Operation: RP-HPLC separates compounds based on their hydrophobicity. A nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. Less polar compounds interact more strongly with the stationary phase and thus have longer retention times.
Typical Experimental Parameters: A study on the validation of an RP-HPLC method for a newly synthesized quinoline derivative, N-{[6-methoxy-2-(morpholin-4-yl) quinolin-3-yl]methyl}-4H-1,2,4-triazol-4-amine (MMQMTA), utilized a HYPERSIL column with a mobile phase of acetonitrile and water (80:20 v/v) at a flow rate of 0.5 ml/min, with UV detection at 340 nm.[10] The retention time for MMQMTA was 7.687 minutes.[10]
Performance Characteristics:
-
Linearity: The method demonstrated a linear response for MMQMTA in the concentration range of 4-24 ppm, with a correlation coefficient (r²) of 0.9998.[10]
-
Accuracy: The percentage recoveries for MMQMTA ranged from 98.69% to 101.19%, with a mean overall recovery of 100.22%.[10]
-
Precision: The relative standard deviation (RSD) for injector repeatability and inter-assay precision was found to be less than 2%.[10]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile and thermally stable quinoline-3-carbonitrile derivatives.[12][13]
Principle of Operation: In GC, compounds are vaporized and separated based on their boiling points and interactions with a stationary phase within a capillary column. The separated compounds then enter a mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" for identification.
Performance Characteristics: Time-of-flight accurate mass spectrometry (TOF-MS) coupled with GC can provide molecular ions with mass errors below 5 mDa, enabling high-confidence structural elucidation.[12][14] The fragmentation patterns observed in the mass spectra are crucial for discriminating between isomers and derivatives with the same empirical formula but different functionalities.[12][14]
Spectroscopic Methods: Unveiling Molecular Structure
Spectroscopic techniques are indispensable for the structural characterization of newly synthesized quinoline-3-carbonitrile derivatives.[3][15]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are primary tools for elucidating the detailed molecular structure of organic compounds. They provide information about the chemical environment of individual atoms within a molecule. The structures of novel quinoline derivatives are often confirmed using these techniques.[11][16]
Infrared (IR) and UV-Vis Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[15] For quinoline-3-carbonitrile derivatives, characteristic peaks for the nitrile group (C≡N) and the quinoline ring system can be observed. UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is often used for quantitative analysis in conjunction with chromatography.[15]
Electrochemical Methods: A Sensitive and Rapid Alternative
Electrochemical methods offer a compelling alternative to traditional analytical techniques, providing advantages such as high sensitivity, rapid analysis times, and cost-effectiveness.[1][9] These methods are based on the oxidation or reduction of the quinoline moiety at an electrode surface, which generates a measurable current proportional to the analyte's concentration.[1]
Key Techniques:
-
Cyclic Voltammetry (CV): Provides qualitative information about the redox properties of the analyte.
-
Differential Pulse Voltammetry (DPV) and Square Wave Voltammetry (SWV): Offer higher sensitivity and are well-suited for quantitative analysis.[9][17]
Performance Characteristics: For the analysis of quinoline compounds, electrochemical methods can achieve very low limits of detection (LOD). For instance, Adsorptive Stripping Square Wave Voltammetry (AdSSWV) has demonstrated an LOD of 0.00039 µg/L for certain quinoline derivatives.[1]
Comparative Performance Data
The following table summarizes the performance of various analytical techniques for the determination of quinoline compounds, providing a basis for method selection.
| Analytical Method | Analyte/Matrix | Linearity Range | Limit of Detection (LOD) | Recovery (%) | Precision (RSD%) | Reference |
| HPLC | Quinoline / Textiles | - | 0.2 µg/mL (LOQ) | 90.6 - 98.9 | - | [8] |
| HPLC | N-{[6-methoxy-2-(morpholin-4-yl) quinolin-3-yl]methyl}-4H-1,2,4-triazol-4-amine | 4-24 ppm | - | 98.69 - 101.19 | < 2% | [10] |
| GC-MS | 4-quinolinecarbonitrile / Honey | - | - | - | - | [12][13] |
| SWV | Quinoline | 0.01 - 0.25 µg/L | 0.002 µg/L | - | - | [1] |
| DPV | Quinoline | 0.01 - 10 µg/L | 0.002 µg/L | - | - | [1] |
Experimental Protocols
Protocol 1: RP-HPLC Analysis of a Quinoline-3-Carbonitrile Derivative
This protocol is based on the validated method for the analysis of MMQMTA.[10]
-
Instrumentation: HPLC system with a UV detector (e.g., Shimadzu LC-20AD with PDA).[10]
-
Column: HYPERSIL C18 column.
-
Mobile Phase: Acetonitrile:Water (80:20 v/v).
-
Flow Rate: 0.5 mL/min.
-
Detection: UV at 340 nm.
-
Sample Preparation: Dissolve the sample in the mobile phase to a known concentration within the linear range (e.g., 4-24 ppm).
-
Injection Volume: 20 µL.
-
Analysis: The retention time and peak area are used for identification and quantification, respectively. A calibration curve is generated using standard solutions of known concentrations.
Protocol 2: Electrochemical Detection using Square Wave Voltammetry (SWV)
This protocol provides a general framework for the electrochemical analysis of quinoline derivatives.[1][17]
-
Instrumentation: Potentiostat with a three-electrode system (working electrode, reference electrode, and counter electrode).
-
Working Electrode: Boron-Doped Diamond Electrode (BDDE) or Glassy Carbon Electrode (GCE).[1]
-
Electrolyte: A suitable supporting electrolyte in an appropriate solvent (e.g., 0.1 M Bu₄NBF₄ in DMF).[17]
-
Sample Preparation: Dissolve the sample in the electrolyte solution.
-
SWV Parameters:
-
Frequency: e.g., 25 Hz
-
Amplitude: e.g., 25 mV
-
Step Potential: e.g., 4 mV
-
-
Analysis: The peak current is measured and plotted against the concentration of the analyte to create a calibration curve.
Visualization of Workflows
HPLC Analysis Workflow
Caption: General workflow for the electrochemical analysis of quinoline derivatives.
Conclusion
The selection of an appropriate analytical method for quinoline-3-carbonitrile derivatives is a critical decision that impacts the quality and reliability of research and development outcomes. HPLC stands out as a versatile and robust technique for routine quantitative analysis, offering excellent accuracy and precision. GC-MS is invaluable for the identification of volatile derivatives and for structural elucidation, especially when coupled with high-resolution mass spectrometry. Spectroscopic methods, particularly NMR and IR, are essential for the definitive structural characterization of novel compounds. Electrochemical methods provide a highly sensitive, rapid, and cost-effective alternative, particularly for trace-level analysis.
By understanding the principles, performance characteristics, and experimental considerations of each technique, researchers can make informed decisions to select the most suitable analytical approach for their specific needs, ensuring the generation of high-quality, reliable data in the study of this important class of compounds.
References
- Jadhav, S. D., et al. (n.d.). RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3. World Journal of Pharmacy and Pharmaceutical Sciences, 6(9), 1645-1655. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFhJUvrUyLmShtTZQie81IVInLfVbtVGHJRe3xfEW2kuP_SDSA5fENDlwTGlZ1L4by4YhHC9lHNf5dINjV98HkbfbT8UkT91bNz2fFnrnCtFD469lxJDl3islRi9TiYXsdqw8wyt0gVEhyRIwyU_u4=
- BenchChem Technical Support Team. (2025, December). Application Notes and Protocols for the Analytical Determination of Quinoline Compounds. BenchChem.
- BenchChem Technical Support Team. (2025). A Comparative Guide to Electrochemical Methods for the Analysis of Quinoline Compounds. BenchChem.
- Al-Trawneh, S. A., et al. (2023). Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds. PMC - NIH.
- BenchChem Technical Support Team. (2025, November). A Comparative Guide to the Quantitative Analysis of Quinoline Compounds in Complex Mixtures. BenchChem.
- (n.d.). New quinolone derivative: Spectroscopic characterization and reactivity study by DFT and MD approaches. ResearchGate.
- (n.d.). Review of Quinoline Derivatives. Jetir.Org.
- (2022, June 20). A REVIEW ON QUINOLINE AND ITS DERIVATIVES. Novelty Journals.
- Sahoo, C. K., et al. (2018). Validation of Analytical Methods: A Review. Gavin Publishers.
- (2015, June 4). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. [Source not provided].
- (2015, June 4). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. [Source not provided].
- (2015, December 3). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. [Source not provided].
- (n.d.). Selected electroanalytical methods used for the detection of quinoline-based compounds. ResearchGate.
- Ahmad, S., et al. (2019). Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents. PubMed.
- (2025, August 7). (PDF) RP-HPLC determination of lipophilicity in series of quinoline derivatives. [Source not provided].
- (2025, August 6). Validation of Analytical Methods. ResearchGate.
- Jones, K. (2024, December 6). Assistant Editor – RSC Advances Blog. RSC Blogs.
- (2022, April 20). A review on synthetic investigation for quinoline- recent green approaches. ResearchGate.
- (n.d.). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. PubMed Central.
- (2021). A Review on Quinoline: Diverse Pharmacological Agent. Chemistry Research Journal, 6(4), 81-96.
- Indrayanto, G. (2012). Validation of analytical methods-update 2011. Profiles of Drug Substances, Excipients, and Related Methodology, 37, 439-465.
- (2022, December 30). Synthesis and Characterization of Some New Quinoline Derivatives Derived from 2-Amino Benzonitrile. ResearchGate.
- (2025, February 13). Electrochemical Sensing of Quinoline and Pyridine Utilizing Reusable Graphene-Zirconium Metal-Organic Framework Hybrids on Glass. [Source not provided].
- (n.d.). HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column. SIELC Technologies.
- Bartow, E., & McCollum, E. V. (n.d.). Syntheses of derivatives of quinoline. SciSpace.
- (2025, August 6). Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents. ResearchGate.
- (n.d.). CN102134219A - Preparation method of quinoline derivative. Google Patents.
- (n.d.). Synthesis of quinoline‐3‐carbonitrile derivatives. ResearchGate.
- (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
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A Researcher's Guide to the Comparative Reactivity of Chloroquinoline Derivatives
Introduction: The Privileged Scaffold and the Reactivity Question
The quinoline core is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of therapeutic agents.[1][2] From the historic antimalarial quinine to modern targeted cancer therapies, the quinoline framework offers a versatile platform for drug design.[1][3] A critical step in the synthesis of many bioactive quinoline derivatives is the functionalization of a chloro-substituted precursor, most commonly via nucleophilic aromatic substitution (SNAr).[4][5]
However, not all chloroquinoline isomers are created equal. Their susceptibility to nucleophilic attack varies dramatically depending on the position of the chlorine atom and the nature of other substituents on the heterocyclic ring. Understanding this differential reactivity is paramount for researchers in drug development, as it governs reaction efficiency, regioselectivity, and the feasibility of synthetic routes.
This guide provides an in-depth comparison of the reactivity of common chloroquinoline derivatives. We will dissect the underlying mechanistic principles, present a logical framework for predicting reactivity, and provide detailed experimental protocols for empirical validation. The insights herein are designed to empower researchers to make informed decisions in the synthesis of novel quinoline-based molecules.
Pillar 1: The Mechanism of Reactivity - Nucleophilic Aromatic Substitution (SNAr)
The primary reaction pathway for the functionalization of chloroquinolines is the Nucleophilic Aromatic Substitution (SNAr) mechanism.[6] Unlike nucleophilic substitutions on aliphatic systems (SN1/SN2), the SNAr reaction on an aromatic ring is a two-step addition-elimination process.[7]
-
Nucleophilic Attack: A nucleophile attacks the electron-deficient carbon atom bearing the chlorine. This step is typically the rate-determining step of the reaction.[8] It disrupts the aromaticity of the ring and forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.
-
Leaving Group Elimination: The aromaticity of the ring is restored by the expulsion of the chloride ion, yielding the substituted product.
The quinoline ring system is inherently electron-deficient, particularly the pyridine ring, which makes it susceptible to this mode of attack.[9] The reactivity is significantly enhanced because the electronegative ring nitrogen can stabilize the negative charge of the Meisenheimer intermediate through resonance, a crucial factor in lowering the activation energy of the first step.[7][8]
Caption: General mechanism for SNAr on a 4-chloroquinoline core.
Pillar 2: A Comparative Analysis of Reactivity
The reactivity of a chloroquinoline derivative in an SNAr reaction is dictated primarily by the stability of the Meisenheimer intermediate. This stability is influenced by two key factors: the position of the chlorine atom and the electronic effects of other substituents on the ring.
Positional Isomers: The Critical Role of C4 vs. C2
There is a well-established reactivity hierarchy among chloroquinoline isomers. The positions most activated towards nucleophilic attack are C4 and C2, as they are para and ortho to the ring nitrogen, respectively.
-
4-Chloroquinolines: These are the most reactive isomers. When a nucleophile attacks the C4 position, the resulting negative charge in the Meisenheimer intermediate can be delocalized directly onto the electronegative nitrogen atom via resonance. This provides substantial stabilization, significantly lowering the activation energy and accelerating the reaction.[10][11] The vast majority of synthetic routes to 4-aminoquinolines, including the famous antimalarial chloroquine, exploit the high reactivity of the 4-chloro position on 4,7-dichloroquinoline.[4][5]
-
2-Chloroquinolines: These isomers are less reactive than their C4 counterparts. While the C2 position is also activated by the adjacent nitrogen, resonance delocalization of the intermediate's negative charge onto the nitrogen is less effective compared to the C4-adduct. Consequently, the intermediate is less stable, and the reaction proceeds more slowly or requires harsher conditions.[10]
-
Chloroquinolines Substituted on the Benzene Ring (C5, C6, C7, C8): Chlorine atoms on the carbocyclic (benzene) portion of the scaffold are generally unreactive under standard SNAr conditions. These positions are not sufficiently activated by the ring nitrogen, and nucleophilic attack is highly unfavorable. This is clearly demonstrated in the synthesis of chloroquine and its analogues from 4,7-dichloroquinoline, where nucleophiles selectively displace the C4-chloro group, leaving the C7-chloro group untouched.[12][13]
Caption: Logical flow influencing chloroquinoline reactivity.
Data Presentation: Predicted Reactivity Hierarchy
The following table summarizes the relative reactivity of various chloroquinoline derivatives based on established chemical principles and extensive literature precedent.
| Chloroquinoline Derivative | Position of Cl | Relative Reactivity | Rationale & Supporting Evidence |
| 4-Chloroquinoline | C4 | High | The negative charge of the Meisenheimer intermediate is effectively delocalized onto the ring nitrogen, providing significant stabilization. This position is preferentially substituted in multi-halogenated quinolines like 4,7-dichloroquinoline.[4][5][14] |
| 2-Chloroquinoline | C2 | Medium | The intermediate is stabilized by the adjacent nitrogen, but resonance delocalization is less effective than for C4 attack. It is known to be less reactive towards amines than 4-chloroquinoline.[10] |
| 7-Chloroquinoline | C7 | Very Low | The chlorine is on the benzenoid ring and is not electronically activated by the ring nitrogen for SNAr. It remains intact during selective substitution at C4.[13] |
| 4,7-Dichloroquinoline | C4 | High | The C4 position is highly activated and reacts selectively over the C7 position. This is the cornerstone of chloroquine synthesis.[4][12] |
| 4,7-Dichloroquinoline | C7 | Very Low | The C7 chlorine is unreactive under conditions that readily substitute the C4 chlorine. |
| 2,4-Dichloroquinazoline | C4 | High | In the related quinazoline scaffold, the C4 position is consistently more reactive and is substituted regioselectively under mild conditions.[11][14] |
| 2,4-Dichloroquinazoline | C2 | Low | Substitution at C2 in the quinazoline scaffold requires harsher conditions after the C4 position has reacted.[11] |
*Note: The closely related 2,4-dichloroquinazoline is included for its well-documented and analogous regioselective reactivity, which reinforces the principles governing the quinoline system.
Pillar 3: Experimental Validation Protocol
To empirically determine the relative reactivity of two different chloroquinoline derivatives, a competition experiment provides a robust and self-validating system. This protocol describes how to compare the reactivity of 4-chloroquinoline and 2-chloroquinoline.
Objective
To determine the relative rate of nucleophilic substitution for 4-chloroquinoline versus 2-chloroquinoline by reacting an equimolar mixture with a sub-stoichiometric amount of a nucleophile. The product ratio will directly reflect the reactivity ratio.
Materials
-
4-Chloroquinoline (1.0 eq)
-
2-Chloroquinoline (1.0 eq)
-
Benzylamine (Nucleophile, 0.5 eq)
-
Potassium Carbonate (K₂CO₃, Base, 2.0 eq)
-
N,N-Dimethylformamide (DMF, Anhydrous)
-
Ethyl Acetate (EtOAc)
-
Brine (Saturated NaCl solution)
-
Magnesium Sulfate (MgSO₄, Anhydrous)
-
Reaction vial, magnetic stirrer, heating block
-
Analytical tools: TLC plates, HPLC, ¹H NMR, LC-MS
Step-by-Step Methodology
-
Reaction Setup:
-
To a clean, dry reaction vial equipped with a magnetic stir bar, add 4-chloroquinoline (e.g., 0.1 mmol, 16.4 mg) and 2-chloroquinoline (0.1 mmol, 16.4 mg).
-
Add potassium carbonate (0.2 mmol, 27.6 mg).
-
Add anhydrous DMF (1.0 mL) to dissolve the solids.
-
-
Initiation of Reaction:
-
Add benzylamine (0.05 mmol, 5.4 µL) to the stirring mixture. Causality Note: Using a limiting amount of the nucleophile ensures that the two chloroquinolines are in direct competition, and the reaction does not go to completion. The product ratio will thus be kinetically controlled.
-
Seal the vial and heat the mixture to 80 °C.
-
-
Reaction Monitoring:
-
Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., 1 hr, 2 hr, 4 hr).
-
Take a small aliquot, dilute with EtOAc, and spot on a TLC plate (e.g., eluting with 30% EtOAc in hexanes). Visualize under UV light. You should see the two starting materials and the two new, more polar product spots.
-
Self-Validation Check: The consumption of the starting materials should correlate with the appearance of the products. 4-chloroquinoline should be consumed faster than 2-chloroquinoline.
-
-
Workup:
-
After a set time (e.g., 4 hours, or ~50% conversion of the limiting reagent), cool the reaction to room temperature.
-
Dilute the mixture with water (5 mL) and extract with ethyl acetate (3 x 5 mL).
-
Combine the organic layers, wash with brine (2 x 5 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Data Analysis:
-
Analyze the crude product mixture using ¹H NMR spectroscopy and/or HPLC.
-
¹H NMR Analysis: Identify characteristic, non-overlapping peaks for the 4-substituted product (N-(quinolin-4-yl)benzylamine) and the 2-substituted product (N-(quinolin-2-yl)benzylamine). Integrate these peaks. The ratio of the integrals directly corresponds to the molar ratio of the products formed.
-
HPLC Analysis: Develop a method that separates the two products. The ratio of the peak areas (assuming similar extinction coefficients) provides the product ratio.
-
The calculated product ratio (4-substituted : 2-substituted) is a direct measure of the relative reactivity of the C4 vs. C2 positions under these conditions. A ratio significantly greater than 1:1 confirms the higher reactivity of 4-chloroquinoline.
-
Caption: Experimental workflow for the competition experiment.
Conclusion
The reactivity of chloroquinoline derivatives is not uniform but follows predictable patterns based on fundamental principles of physical organic chemistry. The C4 position is exceptionally activated towards nucleophilic aromatic substitution due to optimal resonance stabilization of the reaction intermediate by the ring nitrogen. This makes 4-chloroquinolines significantly more reactive than 2-chloroquinolines, while chlorine atoms on the benzenoid ring are typically inert under SNAr conditions. By understanding this reactivity hierarchy and employing validation methods like competition experiments, researchers can strategically design and execute efficient syntheses, accelerating the discovery and development of novel quinoline-based therapeutics.
References
-
Frontiers in Chemistry . (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. [Link][4][5]
-
PLOS ONE . (2015). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. [Link][12]
-
National Center for Biotechnology Information (PMC) . (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. [Link][4][5]
-
ACS Publications . (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. [Link][3]
-
ACS Publications . (Date not available). Synthesis and Antimalarial Activity of Side Chain Modified 4-Aminoquinoline Derivatives. [Link][13]
-
MDPI . (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. [Link][1]
-
ResearchGate . (2003). Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. [Link][10]
-
ResearchGate . (Date not available). Chemical structures of chloroquine-related quinolines. [Link][2]
-
MDPI . (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. [Link][14]
-
Chemistry Stack Exchange . (2021). Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. [Link][11]
-
KPU Pressbooks . (Date not available). 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. [Link][7]
-
YouTube . (2013). Nucleophilic Aromatic Substitution (SNAr). [Link][8]
-
PubMed . (2021). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids: Mechanistic and Regiochemical Aspects. [Link][6]
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Comparative Efficacy of Kinase Inhibitors Derived from the Quinoline-3-Carbonitrile Scaffold: A Technical Guide for Drug Development Professionals
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the structural core of numerous approved therapeutic agents.[1][2][3] Its versatility and synthetic tractability have made it a focal point in the discovery of novel kinase inhibitors for oncology. This guide provides a comparative analysis of the efficacy of kinase inhibitors derived from the quinoline-3-carbonitrile core, a framework accessible from precursors like 4-chloro-6,8-dimethoxyquinoline-3-carbonitrile. We will delve into their mechanism of action, compare their performance against key oncogenic kinases with established benchmarks, and provide the detailed experimental methodologies required for their evaluation.
The Quinoline-3-Carbonitrile Core: A Versatile Starting Point for Kinase Inhibition
The quinoline-3-carbonitrile scaffold is an analog of the well-established quinazoline core found in several FDA-approved Epidermal Growth Factor Receptor (EGFR) inhibitors, such as Gefitinib and Erlotinib.[4][5] The key structural distinction is the replacement of the N-3 atom in quinazolines with a carbon atom bearing an electron-withdrawing nitrile group (-CN).[1][6] This modification maintains a similar spatial arrangement for interacting with the ATP-binding pocket of kinases while altering the electronic properties, offering a distinct chemical space for inhibitor design.
Derivatives based on this scaffold have shown potent inhibitory activity against several critical families of protein kinases implicated in cancer, including:
-
Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase whose overexpression and mutation drive the growth of numerous solid tumors.[4][7]
-
Phosphoinositide 3-Kinase (PI3K): A family of lipid kinases central to the PI3K/AKT/mTOR signaling pathway, which governs cell proliferation, survival, and metabolism.[8][9]
-
Ataxia-Telangiectasia Mutated (ATM) Kinase: A serine/threonine kinase that plays a pivotal role in the DNA Damage Response (DDR) pathway.[10][11]
-
Src Family Kinases (SFKs): Non-receptor tyrosine kinases involved in cell motility, proliferation, and survival.
The substitution pattern, particularly at the C4, C6, and C7 positions, is critical for modulating the potency and selectivity of these compounds.[12][13][14] The 4-anilino (or substituted amino) moiety is a recurring feature, anchoring the inhibitor in the ATP-binding site, while modifications to the quinoline core fine-tune target specificity and pharmacokinetic properties.[1][6]
Comparative Efficacy Analysis
The efficacy of a kinase inhibitor is a multifactorial assessment, primarily quantified by its biochemical potency (IC50 against the isolated enzyme) and its cellular activity (GI50 or IC50 against cancer cell lines). Below, we compare representative quinoline-3-carbonitrile and related derivatives against various kinase targets and benchmark them against established inhibitors.
The 4-anilinoquinoline-3-carbonitrile framework has yielded potent EGFR inhibitors.[1] These compounds function as ATP-competitive inhibitors, blocking the downstream signaling cascade that leads to cell proliferation and inhibition of apoptosis.[4]
Workflow for Identifying and Characterizing Novel Kinase Inhibitors
Caption: Inhibition points of quinoline derivatives in the PI3K/AKT/mTOR pathway.
Table 2: Comparative Efficacy of Quinoline Derivatives Against PIKKs
| Compound ID | Derivative Class | Target Kinase(s) | Biochemical IC50 | Cellular GI50 (NCI-60 Mean) | Reference |
|---|---|---|---|---|---|
| DK8G557 | Pyrrolo-quinoline | ATM / mTOR | 0.6 µM / 7.0 µM | 2.69 µM | [10] |
| HP9912 | Pyrrolo-quinoline | ATM / mTOR | 6.5 µM / 0.5 µM | Not Reported | [10] |
| Compound 38 | 4-anilino quinoline | PI3K / mTOR | 0.72 µM / 2.62 µM | Comparable to control (MCF-7) | [1] |
| Idelalisib | Quinazolinone | PI3Kδ | 2.5 nM | ~1 µM (B-cell lines) | Standard |
Causality Insight: The quinoline scaffold can be adapted to target members of the PI3K-related kinase (PIKK) family, including ATM and mTOR. [10]The data for DK8G557 and HP9912 shows that modifications to the quinoline structure can shift selectivity between ATM and mTOR, highlighting the tunability of the scaffold. [10]Compound 38, a 4-anilino quinoline, demonstrates dual PI3K/mTOR inhibitory activity, a desirable feature for overcoming resistance mechanisms in cancer therapy. [1]
Experimental Protocols for Efficacy Determination
To ensure the trustworthiness and reproducibility of efficacy data, standardized and well-controlled experimental protocols are essential.
This protocol determines the biochemical potency (IC50) of a compound against a purified kinase. The principle is to measure the amount of ADP produced in the kinase reaction, which is inversely proportional to the inhibitory activity of the compound.
Methodology:
-
Compound Preparation: Serially dilute the test compounds (e.g., quinoline derivatives) in DMSO to create a concentration gradient (e.g., 100 µM to 1 nM). Prepare a positive control (e.g., Staurosporine) and a negative control (DMSO vehicle).
-
Kinase Reaction Setup: In a 384-well plate, add 2.5 µL of the kinase reaction buffer containing the purified target kinase (e.g., EGFR) and the specific substrate (e.g., a tyrosine-containing peptide).
-
Inhibitor Addition: Add 0.5 µL of the serially diluted compounds, positive control, or negative control to the appropriate wells.
-
Initiate Reaction: Add 2 µL of ATP solution to all wells to start the kinase reaction. Incubate at room temperature for a specified time (e.g., 60 minutes). The choice of ATP concentration should be at or near the Km for the specific kinase to ensure competitive binding can be accurately measured.
-
Stop Reaction & Detect ADP: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Luminescence Generation: Add 10 µL of Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction, producing a luminescent signal. Incubate for 30 minutes.
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: Normalize the data to the controls (0% inhibition for DMSO, 100% inhibition for a known potent inhibitor). Plot the normalized response against the logarithm of the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50 value.
This protocol measures the effect of a compound on the metabolic activity of cancer cells, which serves as an indicator of cell viability and proliferation (GI50/IC50).
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., A549 lung cancer cells) in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a CO2 incubator.
-
Compound Treatment: The next day, treat the cells with serial dilutions of the test compounds (prepared in culture medium) for a specified duration (e.g., 72 hours). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: After the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours. The rationale is that viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the culture medium and add 100 µL of DMSO or another solubilizing agent to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of compound concentration and fit the data to a dose-response curve to calculate the GI50 or IC50 value.
Conclusion and Future Directions
The quinoline-3-carbonitrile scaffold and its derivatives represent a highly promising class of kinase inhibitors. The available data demonstrates their potential to achieve high potency against clinically relevant oncology targets like EGFR and PI3K/mTOR. [1][7][15]The scaffold's synthetic accessibility allows for extensive structure-activity relationship (SAR) studies, enabling the fine-tuning of potency, selectivity, and pharmacokinetic profiles.
Future research should focus on:
-
Kinome-wide Selectivity Profiling: To fully understand the therapeutic window and potential off-target effects of lead compounds.
-
In Vivo Efficacy Studies: To translate the potent in vitro and cellular activities into tangible anti-tumor effects in animal models.
-
Development of Covalent Inhibitors: By incorporating a reactive "warhead," the scaffold could be adapted to form covalent bonds with specific cysteine residues in the kinase active site (e.g., Cys797 in EGFR), a strategy proven to overcome certain forms of acquired resistance.
By leveraging the structural insights and robust methodologies outlined in this guide, researchers can effectively advance the development of next-generation kinase inhibitors based on the versatile quinoline core.
References
- Aly, R. M., et al. (2021). Novel quinoline-3-carboxamides (Part 2): Design, optimization and synthesis of quinoline based scaffold as EGFR inhibitors with potent anticancer activity. PubMed.
- Unknown Author. (n.d.). Novel pyrrolo-quinoline derivatives as potent inhibitors for PI3-kinase related kinases. PubMed.
- Unknown Author. (n.d.). Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents. RSC Publishing.
- Unknown Author. (2025). Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. Future Medicinal Chemistry.
- Unknown Author. (n.d.). Discovery and Pharmacological Characterization of Novel Quinazoline-Based PI3K Delta-Selective Inhibitors. PubMed Central.
- Unknown Author. (n.d.). Efficacy of Quinoline-3-Carbonitrile Derivatives as Potent Enzyme Inhibitors: A Comparative Guide. Benchchem.
- Unknown Author. (n.d.). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. PubMed Central.
- Unknown Author. (n.d.). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). MDPI.
- Unknown Author. (n.d.). Synthetic Methodologies and SAR of Quinazoline Derivatives as PI3K Inhibitors. PubMed.
- Unknown Author. (n.d.). Quinoline-based PI3K/mTOR dual inhibitors obtained via probing residues... ResearchGate.
- Unknown Author. (n.d.). A Comparative Analysis of Quinoline and Quinazoline Scaffolds in Anticancer Drug Development. Benchchem.
- Unknown Author. (n.d.). Halogenated Quinoline-3-Carbonitriles: A Comparative Analysis of Biological Activity. Benchchem.
- Ravi, S., et al. (2020). Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. PubMed.
- Aly, R. M., et al. (2016). Quinoline-based small molecules as effective protein kinases inhibitors. Journal of American Science.
- Unknown Author. (2008). Structure activity relationships of quinoline-containing c-Met inhibitors. PubMed.
- Unknown Author. (n.d.). A Comparative Guide to the Structure-Activity Relationship of Quinoline-Based Kinase Inhibitors. Benchchem.
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- 8. Discovery and Pharmacological Characterization of Novel Quinazoline-Based PI3K Delta-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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A Comparative Guide to the Structure-Activity Relationship of 4-Chloro-Dimethoxyquinoline-3-Carbonitrile Analogs
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for quinoline-3-carbonitrile analogs, with a particular focus on the 4-chloro-6,8-dimethoxy substituted scaffold. Quinoline derivatives are a cornerstone in medicinal chemistry, demonstrating a vast array of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The 4-chloro-6,8-dimethoxyquinoline-3-carbonitrile core, specifically, serves as a versatile precursor for synthesizing novel bioactive compounds, making an in-depth understanding of its SAR crucial for the rational design of next-generation therapeutics.[3]
We will explore the synthetic rationale, compare the biological performance of various analogs using experimental data, and provide detailed protocols for evaluating their efficacy. The insights herein are intended to empower researchers, scientists, and drug development professionals in their quest for more potent and selective therapeutic agents.
The Synthetic Keystone: Accessing the Quinoline Core
The strategic synthesis of the 4-chloro-dimethoxyquinoline-3-carbonitrile scaffold is paramount. The presence of the 4-chloro group is particularly significant; it acts as a versatile leaving group, readily displaced by various nucleophiles (such as amines) to generate a diverse library of analogs.[4][5] This reactivity is fundamental to SAR exploration.
A common synthetic approach involves a multi-step process starting from a substituted acetophenone, proceeding through nitration, condensation, reductive cyclization to form the 4-hydroxyquinoline, and finally chlorination to yield the target intermediate.[6]
Caption: Generalized workflow for synthesis and diversification.
Comparative Analysis: Decoding the Structure-Activity Relationship
The biological activity of quinoline analogs is highly sensitive to the nature and position of substituents on the heterocyclic ring system. By comparing analogs, we can deduce key SAR principles to guide future design. Although specific comparative data for this compound analogs is limited in publicly available literature, we can infer valuable insights from closely related quinoline and quinazoline derivatives.
Key SAR Insights:
-
The Role of the 4-Anilino Moiety: The substitution of the 4-chloro group with various anilines is a classic strategy. The electronic properties of the aniline ring significantly modulate activity. For instance, in studies of 4-anilinoquinazolines, a related scaffold, the presence of a 3-bromoanilino group was found to be exceptionally potent for inhibiting the Epidermal Growth Factor Receptor (EGFR).[5] This highlights the importance of the substituent's hydrogen bonding capacity and steric fit within the target's ATP-binding pocket.
-
Impact of Methoxy Groups: The dimethoxy groups at positions C6 and C8 (or C6 and C7 in many studied analogs) are crucial. They are known to enhance binding affinity and can influence the molecule's solubility and metabolic stability.[5][7] Their precise positioning affects the molecule's overall conformation and interaction with biological targets.
-
Influence of C6 Substituents: Studies on 2-arylvinylquinolines have shown that substituents at the C6 position directly impact antiplasmodial activity. Replacing a methoxy group with a more electronegative fluorine atom at C6 was shown to improve activity against P. falciparum.[8] This suggests that tuning the electronic properties at this position is a viable strategy for optimization.
-
The 3-Carbonitrile Group: The cyano group at the C3 position is a strong electron-withdrawing group and a potential hydrogen bond acceptor. This functional group can play a significant role in target binding and often contributes to increased potency. Many potent inhibitors across different target classes feature a cyano group for this reason.
Table 1: Comparative Cytotoxic Activity of Representative Quinoline Analogs
| Compound ID | Core Scaffold | Key Substitutions | Cell Line | IC₅₀ (µM) | Reference |
| Analog A2 | Dihydropyridine Quinoline | m-CH₃ on phenyl ring | A549 (Lung) | Dose-dependent | [9] |
| Analog A4 | Dihydropyridine Quinoline | p-Cl on phenyl ring | A549 (Lung) | Dose-dependent | [9] |
| Analog A8 | Dihydropyridine Quinoline | p-F on phenyl ring | A549 (Lung) | Highly Toxic | [9] |
| HTI 21 | 4-Substituted Quinoline | N/A | Various | High Cytotoxicity | [10] |
| HTI 22 | 4-Substituted Quinoline | N/A | Various | High Cytotoxicity | [10] |
| Compound 29 | 6-Chloro-2-styrylquinoline | 4-F on styryl ring | P. falciparum Dd2 | 0.0048 ± 0.002 | [8] |
Note: This table presents data from related quinoline derivatives to illustrate general SAR principles due to the scarcity of published data on the specific this compound core.
Experimental Protocols: A Framework for Evaluation
To ensure the trustworthiness and reproducibility of SAR data, standardized and validated experimental protocols are essential. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a foundational colorimetric method for assessing the cytotoxic potential of novel compounds by measuring the metabolic activity of viable cells.[11][12]
Protocol: MTT Cytotoxicity Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of quinoline analogs against a selected cancer cell line.
Materials:
-
Cancer cell line (e.g., A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Test compounds (quinoline analogs) dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only). Incubate for 48-72 hours.
-
MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh medium plus 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan.[11]
-
Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Caption: Workflow of the MTT cytotoxicity assay.
Mechanistic Insights: Targeting Cellular Pathways
Many quinoline-based compounds exert their anticancer effects by inhibiting key signaling pathways crucial for tumor growth and survival. A prominent mechanism is the inhibition of receptor tyrosine kinases (RTKs) like c-Met and VEGFR, which are often dysregulated in cancer.[7] Analogs of the 4-anilino-6,7-dimethoxyquinazoline scaffold are potent inhibitors of the EGFR tyrosine kinase, binding competitively at the ATP site.[5]
By blocking ATP from binding to the kinase domain, these inhibitors prevent autophosphorylation and the subsequent activation of downstream pro-survival pathways like PI3K-Akt-mTOR. This ultimately leads to cell cycle arrest and apoptosis.[11]
Caption: Inhibition of a receptor tyrosine kinase signaling pathway.
Conclusion
The 4-chloro-dimethoxyquinoline-3-carbonitrile scaffold represents a promising starting point for the development of novel therapeutics. The structure-activity relationships discussed in this guide, derived from analogous chemical series, underscore several key principles for optimization: strategic modification of the 4-anilino moiety, tuning of electronic properties through substituents on the quinoline core, and leveraging the unique characteristics of the 3-carbonitrile group. The provided experimental framework offers a robust method for evaluating new analogs, ensuring that future drug design efforts are built upon a solid foundation of empirical data and mechanistic understanding. Continued exploration of this chemical space is poised to yield potent and selective candidates for a range of diseases.
References
- BenchChem Technical Support Team. (2025).
- Synthesis of novel quinoline derivatives and their cytotoxicity in A549 lung cancer cells. (n.d.). SAJ Pharmacy and Pharmacology.
- Costa, C. A., et al. (2020). Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential. Bioorganic & Medicinal Chemistry, 28(11), 115511.
- Synthesis and biological activity of some nucleoside analogs of hydroquinoline-3-carbonitrile. (2012). PubMed.
- Cytotoxic Assessment of Quinoline Based Derivatives on Liver Cancer Cell Line. (2018).
- Exploration of quinolone and quinoline derivatives as potential anticancer agents. (2019).
- An Extensive Review on Biological Interest of Quinoline and Its Analogues. (2023).
- Weyesa, A., & Mulugeta, E. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances.
- 4-Chloro-6,7-dimethoxy-quinoline-3-carbonitrile. (n.d.). Benchchem.
- The preparation method of 4-chloro-6,7-dimethoxyquinoline. (2016).
- This compound. (n.d.). MySkinRecipes.
- Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines. (n.d.). PMC.
- Tyrosine Kinase Inhibitors. 8. An Unusually Steep Structure−Activity Relationship for Analogues of 4-(3-Bromoanilino)-6,7-dimethoxyquinazoline (PD 153035), a Potent Inhibitor of the Epidermal Growth Factor Receptor. (n.d.). Journal of Medicinal Chemistry.
- A Comparative Analysis of the Crystal Structure of 4-Chloro-6,7-dimethoxyquinoline. (n.d.). Benchchem.
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A Comparative Guide to the Synthetic Routes of Quinoline-Based Inhibitors: From Classic Reactions to Modern Catalysis
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of therapeutic agents with diverse biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][2][3][4] The efficacy of these compounds is intrinsically linked to the substituents adorning the quinoline ring, making the choice of synthetic route a critical decision in the drug discovery and development process. This guide provides a comparative analysis of the principal synthetic strategies for constructing quinoline-based inhibitors, offering researchers, scientists, and drug development professionals a comprehensive resource to inform their synthetic planning. We will delve into the mechanisms, advantages, and limitations of both classical and contemporary methods, supported by experimental data and detailed protocols.
Classical Approaches to Quinoline Synthesis: The Enduring Workhorses
For over a century, a set of named reactions has been the bedrock of quinoline synthesis. These methods, while sometimes harsh, remain relevant for their simplicity and scalability in accessing a variety of quinoline cores.[4][5]
The Skraup Synthesis: A Classic Condensation
First described in 1880, the Skraup synthesis is a venerable method for preparing quinolines through the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent, such as nitrobenzene.[2][6][7] The reaction proceeds through the in-situ formation of acrolein from the dehydration of glycerol, followed by a Michael addition of the aniline, cyclization, and subsequent oxidation to the aromatic quinoline.[7][8]
Mechanism and Causality: The highly exothermic nature of the Skraup synthesis necessitates careful control of reaction conditions.[7] The use of a strong acid like sulfuric acid is crucial for both the dehydration of glycerol and the acid-catalyzed cyclization. The oxidizing agent is essential for the final aromatization step. While effective, this method often suffers from low to moderate yields and a lack of regioselectivity with substituted anilines.
Experimental Protocol: Skraup Synthesis of Quinoline
-
Reaction Setup: In a fume hood, cautiously add 24 mL of concentrated sulfuric acid to a 500 mL three-necked flask equipped with a reflux condenser and a mechanical stirrer.
-
Addition of Reactants: To the stirred acid, add 24 g of aniline followed by 38 g of glycerol.
-
Initiation of Reaction: Gently heat the mixture. The reaction is highly exothermic and may require cooling to maintain control.
-
Oxidation: Once the initial vigorous reaction subsides, add 15 g of nitrobenzene as the oxidizing agent.
-
Reflux: Heat the mixture to reflux for 4-5 hours.
-
Work-up: After cooling, pour the reaction mixture into a large volume of water and neutralize with sodium hydroxide solution until alkaline.
-
Extraction and Purification: Extract the quinoline with a suitable organic solvent (e.g., dichloromethane), dry the organic layer over anhydrous sodium sulfate, and purify by distillation or chromatography.
Advantages and Disadvantages:
| Advantages | Disadvantages |
| Simple and inexpensive starting materials. | Harsh reaction conditions (strong acid, high temperature). |
| Suitable for large-scale synthesis. | Often low yields and formation of byproducts. |
| One-pot reaction. | Limited substrate scope and poor regioselectivity. |
| Not environmentally friendly ("brown" chemistry). |
Logical Relationship: Skraup Synthesis Workflow
Caption: Workflow of the Skraup Synthesis.
The Doebner-von Miller Reaction: A Versatile Modification
A modification of the Skraup synthesis, the Doebner-von Miller reaction utilizes α,β-unsaturated aldehydes or ketones in place of glycerol, allowing for the synthesis of a wider range of substituted quinolines.[3][9][10] This reaction is typically catalyzed by a Lewis acid or a protic acid.[10]
Mechanism and Causality: The reaction is believed to proceed via a 1,4-addition of the aniline to the α,β-unsaturated carbonyl compound, followed by cyclization and oxidation.[10] The choice of catalyst can significantly influence the reaction rate and yield.
Experimental Protocol: Doebner-von Miller Synthesis of 2-Methylquinoline
-
Reaction Setup: Combine 10 g of aniline and 15 g of crotonaldehyde in a round-bottom flask.
-
Catalyst Addition: Slowly add 20 mL of concentrated hydrochloric acid while cooling the flask in an ice bath.
-
Reaction: Stir the mixture at room temperature for 12 hours.
-
Work-up and Purification: Follow a similar work-up and purification procedure as the Skraup synthesis.
Advantages and Disadvantages:
| Advantages | Disadvantages |
| Greater versatility in accessing substituted quinolines. | Still requires harsh acidic conditions. |
| Readily available starting materials. | Can produce polymeric side products. |
| Generally provides better yields than the Skraup synthesis. | Regioselectivity can be an issue with unsymmetrical ketones. |
Reaction Pathway: Doebner-von Miller Reaction
Caption: Key steps in the Doebner-von Miller reaction.
The Combes Quinoline Synthesis: A Diketone Approach
The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone.[6][11] This method is particularly useful for the preparation of 2,4-disubstituted quinolines.[5]
Mechanism and Causality: The reaction proceeds through the formation of an enamine intermediate from the aniline and one of the carbonyl groups of the β-diketone. Subsequent acid-catalyzed cyclization and dehydration afford the quinoline product.[6][11] The use of a strong acid like sulfuric acid is typically required to drive the cyclization.
Experimental Protocol: Combes Synthesis of 2,4-Dimethylquinoline
-
Reaction Setup: In a round-bottom flask, mix 10 g of aniline with 12 g of acetylacetone.
-
Catalyst Addition: Slowly and cautiously add 20 mL of concentrated sulfuric acid to the mixture while cooling in an ice bath.
-
Reaction: Heat the mixture at 100°C for 30 minutes.
-
Work-up and Purification: Carefully pour the cooled reaction mixture onto ice, neutralize with a base, and then proceed with extraction and purification as previously described.
Advantages and Disadvantages:
| Advantages | Disadvantages |
| Good for synthesizing 2,4-disubstituted quinolines. | Requires strong acid and elevated temperatures. |
| Readily available β-diketone starting materials. | Limited to the use of β-diketones. |
| Generally good yields. | Electron-withdrawing groups on the aniline can hinder the reaction.[6] |
Logical Flow: Combes Quinoline Synthesis
Caption: The synthetic sequence of the Combes reaction.
The Friedländer Annulation: A Convergent Approach
The Friedländer synthesis is a straightforward and high-yielding method that involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group.[5][12] This reaction can be catalyzed by either acids or bases.[12]
Mechanism and Causality: The reaction proceeds via an initial aldol-type condensation between the enolate of the methylene-activated compound and the carbonyl group of the 2-aminoaryl aldehyde or ketone. This is followed by cyclization and dehydration to form the quinoline ring. The choice of catalyst (acid or base) depends on the specific substrates.
Experimental Protocol: Friedländer Synthesis of 2-Phenylquinoline
-
Reaction Setup: In a flask, dissolve 1.21 g of 2-aminobenzophenone and 0.60 g of acetophenone in 20 mL of ethanol.
-
Catalyst Addition: Add 0.56 g of potassium hydroxide (a catalytic amount).
-
Reaction: Reflux the mixture for 4 hours.
-
Work-up and Purification: Cool the reaction mixture, add water, and collect the precipitated product by filtration. The product can be further purified by recrystallization.
Advantages and Disadvantages:
| Advantages | Disadvantages |
| High yields and clean reactions. | Requires pre-functionalized anilines (2-aminoaryl aldehydes/ketones). |
| Milder reaction conditions compared to Skraup or Combes.[13] | The availability of the starting materials can be a limitation. |
| Good control over the substitution pattern. |
Workflow Diagram: Friedländer Annulation
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Chloro-6,8-dimethoxyquinoline-3-carbonitrile
Navigating the lifecycle of a specialized chemical intermediate like 4-Chloro-6,8-dimethoxyquinoline-3-carbonitrile requires not only precision in its application but also rigor in its disposal. As researchers dedicated to advancing drug development, our responsibility extends to ensuring that the byproducts of our innovation do not pose a risk to ourselves, our colleagues, or the environment. This guide provides a comprehensive, step-by-step framework for the safe handling and disposal of this compound, grounded in established safety protocols and regulatory standards. The causality behind each recommendation is explained to empower you, the researcher, to make informed and safe decisions.
Section 1: Hazard Identification and Immediate Safety Precautions
Understanding the hazard profile of a compound is the bedrock of safe handling. While a specific, publicly available Safety Data Sheet (SDS) for this compound (CAS No. 1017049-01-2) is limited, data from structurally analogous chlorinated quinoline and quinazoline derivatives provide a reliable basis for hazard assessment.[1][2] The primary hazards are summarized in the table below.
Table 1: Chemical Profile and Hazard Summary
| Property | Value / Classification | Source / Justification |
| CAS Number | 1017049-01-2 | [3] |
| Molecular Formula | C₁₂H₉ClN₂O₂ | [3] |
| Molecular Weight | 248.67 g/mol | [3] |
| GHS Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | Inferred from analogous compounds like 4-Chloro-6-methoxyquinolin-7-ol and 4-Chloro-6,7-dimethoxyquinazoline.[1][2] |
| GHS Precautionary Statements | P261: Avoid breathing dustP264: Wash skin thoroughly after handlingP280: Wear protective gloves/eye protection/face protection | [1][2] |
Causality of Hazards: The quinoline core is a known bioactive scaffold, while the chloro-, nitrile-, and methoxy- functional groups contribute to its reactivity and potential for irritation. The chlorinated nature of the molecule necessitates special consideration during disposal, as incomplete combustion can form highly toxic dioxins and furans.
Immediate Safety Protocols:
-
Engineering Controls: Always handle this compound in a certified chemical fume hood to prevent inhalation of dust or aerosols.[4]
-
Personal Protective Equipment (PPE): Standard PPE is mandatory. This includes a lab coat, nitrile gloves (inspect before use), and ANSI-rated safety glasses or goggles.[2][5]
-
Spill Response: In case of a spill, evacuate non-essential personnel. Wearing appropriate PPE, gently cover the spill with an absorbent, inert material (e.g., vermiculite or sand). Carefully sweep up the material without creating dust and place it into a clearly labeled, sealed container for hazardous waste disposal.[4] Do not allow the product to enter drains.[2][4]
Section 2: Waste Characterization and Segregation
Proper disposal begins with correct waste characterization. This compound must be treated as halogenated organic hazardous waste .
Why this classification?
-
Halogenated Compound: The presence of a chlorine atom makes it a halogenated organic compound. These wastes cannot be disposed of with non-halogenated solvents as they require specific high-temperature incineration conditions to ensure complete destruction and to manage the resulting acidic gases (like HCl).[6][7]
-
Regulatory Framework (U.S. Example): Under the Resource Conservation and Recovery Act (RCRA), wastes containing chlorinated organic compounds are often classified under the "F-List" (from non-specific sources) or "K-List" (from specific sources).[8][9] Disposing of this as general chemical waste would be a regulatory violation.
-
Chemical Reactivity: The nitrile group can release cyanide under certain acidic or high-heat conditions, and the quinoline ring itself has known biological activity. Mixing this waste with incompatible chemicals (e.g., strong acids or bases) could lead to dangerous reactions.
Protocol for Segregation:
-
Dedicated Waste Container: Designate a specific, properly labeled hazardous waste container for this compound and associated contaminated materials (e.g., weigh boats, contaminated wipes).
-
Labeling: The container must be labeled "Hazardous Waste" and clearly list the chemical name: "this compound." Include the approximate concentration and accumulation start date.
-
Container Type: Use a high-density polyethylene (HDPE) or glass container with a secure, tight-fitting lid. Keep the container closed at all times except when adding waste.
Section 3: Step-by-Step Decontamination Procedures
Decontamination prevents cross-contamination of experiments and ensures the safety of personnel who may handle the equipment later.
Protocol for Glassware and Equipment Decontamination:
-
Initial Mechanical Removal: Scrape off any significant solid residue into the designated halogenated organic waste container.
-
Solvent Rinse: Rinse the glassware or equipment three times with a suitable organic solvent in which the compound is soluble (e.g., acetone, dichloromethane, or ethyl acetate). The solvent used for rinsing must also be collected and disposed of as halogenated organic hazardous waste.
-
Detergent Wash: Wash the equipment with a laboratory-grade detergent and warm water. Use a brush to scrub all surfaces thoroughly.[10]
-
Final Rinse: Rinse the equipment thoroughly with tap water, followed by a final rinse with deionized water.
-
Drying: Allow the equipment to air dry completely or dry in an oven.
-
Verification: Before returning equipment to general use, it should be visually inspected to ensure all residue has been removed.
Protocol for Surface Decontamination (Fume Hood, Benchtop):
-
Remove Gross Contamination: Using a wipe dampened with a small amount of an appropriate solvent, carefully wipe the surface to collect any visible powder. Dispose of the wipe in the solid halogenated waste container.
-
Detergent Wipe: Wipe the entire affected area with a cloth or wipe soaked in a laboratory detergent solution.
-
Water Wipe: Wipe the area with a new cloth dampened with water to remove any detergent residue.[11]
-
Dry the Surface: Ensure the surface is completely dry.
Section 4: Final Disposal Pathway
Disposing of this compound through a sink or in regular trash is strictly prohibited. The only acceptable method is through a licensed professional hazardous waste disposal service.
The Self-Validating System for Disposal: The logic for the final disposal pathway is designed to ensure complete destruction of the hazardous components and compliance with environmental regulations.
Caption: Waste Disposal Workflow for this compound.
Mechanism of Final Disposal:
-
High-Temperature Incineration: This is the required method for halogenated organic waste.[6] Regulations often specify that waste containing over 1% of halogenated organic substances must be incinerated at temperatures of at least 1100°C.[7] This high temperature and controlled oxygen supply are necessary to ensure the complete destruction of the quinoline ring and prevent the formation of toxic chlorinated byproducts.
-
Acid Gas Scrubbing: The incineration process converts the chlorine in the molecule primarily to hydrogen chloride (HCl) gas.[12] The incinerator's exhaust stream must pass through a scrubber, typically a wet system using an alkaline solution, to neutralize the HCl before it is released into the atmosphere.
By adhering to this structured disposal plan, from initial handling to final destruction, you contribute to a culture of safety and environmental stewardship, ensuring that the impact of your research is purely positive.
References
- MAK CHEM. (n.d.). SAFETY DATA SHEET.
- Apollo Scientific. (2023, July 7). 4-Chloro-6-methoxyquinolin-7-ol Safety Data Sheet.
- Tokyo Chemical Industry. (2025, May 15). SAFETY DATA SHEET C2574: 4-Chloro-6,7-dimethoxyquinazoline.
- U.S. Environmental Protection Agency. (2019, October 3). Field Equipment Cleaning and Decontamination at the FEC.
- Glentham Life Sciences. (n.d.). 4-chloro-6, 8-dimethoxyquinoline-3-carbonitrile, min 97%, 100 mg.
- Sigma-Aldrich. (2025, September 22). SAFETY DATA SHEET.
- Aport. (2025, May 27). Decontamination Protocols for Lab Equipment.
- University of Georgia Research. (n.d.). laboratory equipment decontamination guidelines - standard operating procedure.
- Thermo Fisher Scientific. (2010, August 26). SAFETY DATA SHEET.
- U.S. Environmental Protection Agency. (n.d.). Waste Code - RCRAInfo.
- University of California, Santa Cruz. (n.d.). Hazardous Waste Segregation.
- U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
- Zero Waste Europe. (n.d.). Incineration.
- University of Maryland. (n.d.). EPA Hazardous Waste Codes.
- University of Kentucky. (n.d.). Disinfection & Decontamination.
- U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
- Maharashtra Pollution Control Board. (n.d.). GUIDELINES COMMON HAZARDOUS WASTE INCINERATION.
- Eurofins Scientific. (n.d.). Federal (RCRA-TCLP) and State (Title 22-STLC,TTLC) Hazardous Waste Criteria.
- Wayne State University Research. (n.d.). Laboratory Equipment Decontamination Procedures.
- Analytik Jena. (n.d.). Flyer Solid Waste Analysis - Halogen Determination in Waste and Recycling.
- Angene Chemical. (2025, July 30). Safety Data Sheet - 4-Chloro-7-methoxyquinoline-3-carbonitrile.
- Sigma-Aldrich. (2024, February 8). SAFETY DATA SHEET.
Sources
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Comprehensive Guide to Personal Protective Equipment for Handling 4-Chloro-6,8-dimethoxyquinoline-3-carbonitrile
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 4-Chloro-6,8-dimethoxyquinoline-3-carbonitrile. The following protocols are designed to ensure the safe handling, use, and disposal of this compound, grounded in established safety principles for related chemical structures. While a specific Safety Data Sheet (SDS) for this exact molecule is not publicly available, the guidance herein is synthesized from data on structurally analogous quinoline derivatives and general best practices for potent chemical agents.
Hazard Analysis: Understanding the Risks
This compound is a complex organic molecule. Based on its functional groups—a chlorinated quinoline core and a nitrile group—we must anticipate potential hazards. Quinoline derivatives can exhibit a range of biological activities and potential toxicities. The presence of a chloro- group suggests possible irritant properties and environmental persistence. Nitrile groups can be toxic if ingested, inhaled, or absorbed through the skin.
Anticipated Hazards:
-
Skin and Eye Irritation: Similar chlorinated compounds are known to cause skin and eye irritation.[1][2]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may cause respiratory irritation.[2][3]
-
Toxicity: While specific data is unavailable, the nitrile group suggests potential toxicity. It is prudent to handle this compound as a hazardous substance.
Engineering Controls: The First Line of Defense
Personal protective equipment (PPE) is the last line of defense. Before relying on PPE, robust engineering controls must be in place to minimize exposure.
-
Chemical Fume Hood: All handling of this compound, including weighing, reconstitution, and aliquoting, must be conducted in a certified chemical fume hood.[4] This ensures that any dust or vapors are contained and exhausted safely.
-
Ventilation: The laboratory should be well-ventilated to prevent the accumulation of any fugitive emissions.[3][5]
Personal Protective Equipment (PPE): Your Essential Barrier
A comprehensive PPE strategy is critical for preventing direct contact with the compound. The following table summarizes the required PPE for handling this compound.
| PPE Component | Specification | Rationale |
| Gloves | Nitrile gloves (double-gloving recommended) | Nitrile offers good resistance to a range of chemicals.[6][7] Double-gloving provides an extra layer of protection against potential tears or permeation. |
| Eye Protection | Chemical safety goggles with side shields or a full-face shield | Protects eyes from splashes and airborne particles.[3][7] A face shield offers broader protection for the entire face.[7] |
| Lab Coat | Chemical-resistant, long-sleeved lab coat with tight-fitting cuffs | Prevents skin contact with the compound. A disposable gown can be considered for procedures with a higher risk of contamination.[6] |
| Respiratory Protection | NIOSH-approved N95 or higher-level respirator | Recommended, especially when handling the powder form, to prevent inhalation of fine particles.[3] For significant spill events, a respirator with chemical cartridges may be necessary.[6] |
| Shoe Covers | Disposable shoe covers | Prevents the tracking of contaminants out of the laboratory.[6] |
Step-by-Step Handling Protocol
This protocol outlines the essential steps for safely handling this compound from receipt to disposal.
Caption: Workflow for handling this compound.
Detailed Steps:
-
Preparation:
-
Don all required PPE as outlined in the table above.
-
Inspect the chemical container for any signs of damage or leakage before handling.
-
Ensure the chemical fume hood is functioning correctly.
-
-
Handling:
-
Carefully weigh the required amount of the solid compound within the fume hood. Avoid generating dust.
-
Slowly add the appropriate solvent to dissolve the compound.
-
Use appropriate labware for all transfers to minimize the risk of spills.
-
-
Cleanup:
-
Decontaminate all work surfaces with an appropriate solvent (e.g., 70% ethanol) followed by a cleaning agent.
-
Remove PPE in the correct order (gloves last) to avoid self-contamination.
-
Wash hands thoroughly with soap and water after removing PPE.[3]
-
Spill and Emergency Procedures
In the event of a spill, follow these procedures immediately:
-
Evacuate: Evacuate all non-essential personnel from the immediate area.
-
Alert: Notify your supervisor and the institutional safety office.
-
Contain: If it is safe to do so, contain the spill using a chemical spill kit. For a solid spill, carefully sweep it up to avoid creating dust and place it in a sealed container for disposal.[3][4]
-
Decontaminate: Decontaminate the spill area thoroughly.
First Aid:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][8]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[1][8]
-
Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[3][8]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3][8]
Disposal Plan
All waste generated from handling this compound must be treated as hazardous waste.
-
Solid Waste: Collect all solid waste, including contaminated PPE and weighing paper, in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Collect all liquid waste in a labeled, sealed hazardous waste container. Do not pour any waste down the drain.[3][5]
-
Disposal: All waste must be disposed of through a licensed chemical waste disposal company in accordance with local, state, and federal regulations.[3][5]
By adhering to these rigorous safety protocols, researchers can safely handle this compound, minimizing personal exposure and environmental impact.
References
- 4-CHLORO-7-(3-CHLORO-PROPOXY)-6-METHOXY-QUINOLINE-3-CARBONITRILE Safety Data Sheets - Echemi. (n.d.).
- MSDS of 4-chloro-7-(3-chloropropoxy)-6-methoxyquinoline-3-carbonitrile. (n.d.).
- SAFETY DATA SHEET - Sigma-Aldrich. (2025-09-22).
- Techno PharmChem - QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. (n.d.).
- SAFETY DATA SHEET. (2010-08-26).
- Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006-12-06).
- Discover the Various Types of PPE for Optimal Chemical Safety. (2024-04-25).
- SAFETY DATA SHEET - Tokyo Chemical Industry. (2025-05-15).
- 4-Chloro-6,7-dimethoxyquinoline - PubChem. (n.d.).
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. 4-Chloro-6,7-dimethoxyquinoline | C11H10ClNO2 | CID 459610 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. capotchem.cn [capotchem.cn]
- 4. fishersci.com [fishersci.com]
- 5. echemi.com [echemi.com]
- 6. pppmag.com [pppmag.com]
- 7. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 8. technopharmchem.com [technopharmchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
